5-(Bromomethyl)isothiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(bromomethyl)-1,2-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNS/c5-3-4-1-2-6-7-4/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSKNICKWKLOIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SN=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90733774 | |
| Record name | 5-(Bromomethyl)-1,2-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90733774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208837-85-8 | |
| Record name | 5-(Bromomethyl)isothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=208837-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Bromomethyl)-1,2-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90733774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(bromomethyl)-1,2-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 5-(Bromomethyl)isothiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(Bromomethyl)isothiazole is a pivotal heterocyclic building block in the landscape of medicinal chemistry and organic synthesis. Its unique structural motif, combining the biologically significant isothiazole core with a reactive bromomethyl handle, renders it an invaluable precursor for the synthesis of a diverse array of complex molecules. The isothiazole ring system is a recognized pharmacophore, present in numerous compounds with applications ranging from pharmaceuticals to agrochemicals.[1] This guide provides a comprehensive technical overview of the core physicochemical properties, synthesis, spectroscopic characterization, reactivity, and safe handling of this compound, designed to equip researchers and drug development professionals with the foundational knowledge required for its effective utilization.
Molecular Structure and Core Physicochemical Properties
This compound is characterized by a five-membered aromatic isothiazole ring substituted at the 5-position with a bromomethyl group. This substitution is key to its synthetic utility, providing a reactive electrophilic site for further molecular elaboration.
Chemical Structure:

The core physicochemical properties of this compound are summarized in the table below. It is important to note that while some data is available from commercial suppliers, comprehensive experimental data such as melting and boiling points are not widely published in peer-reviewed literature.
| Property | Value | Source(s) |
| IUPAC Name | 5-(bromomethyl)-1,2-thiazole | [2] |
| CAS Number | 167998-61-0 | [3] |
| Molecular Formula | C₄H₄BrNS | [2][3] |
| Molecular Weight | 178.05 g/mol | [3][4] |
| Appearance | Liquid (inferred from related compounds) | [4] |
| Monoisotopic Mass | 176.92477 Da | [2] |
| SMILES | BrCC1=CN=CS1 | [3] |
| InChIKey | BNSKNICKWKLOIF-UHFFFAOYSA-N | [2] |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. | |
| Storage | Store under an inert atmosphere at 2-8°C. | [3] |
Synthesis and Purification: A Mechanistic Perspective
The most logical and established method for the synthesis of this compound is through the free-radical bromination of its precursor, 5-methylisothiazole. This reaction selectively targets the benzylic-like methyl group, a testament to the stability of the resulting radical intermediate.
Causality of Experimental Choices
The preferred reagent for this transformation is N-Bromosuccinimide (NBS) . NBS is favored over elemental bromine (Br₂) for allylic and benzylic brominations due to its ability to maintain a low, constant concentration of bromine in the reaction mixture, which minimizes competing ionic side reactions, such as addition to the aromatic ring.
The reaction requires a radical initiator , typically azobisisobutyronitrile (AIBN) or benzoyl peroxide. These initiators decompose upon heating to generate free radicals, which then propagate the chain reaction by abstracting a hydrogen atom from the methyl group of 5-methylisothiazole. The choice of an appropriate solvent, such as carbon tetrachloride (CCl₄) or acetonitrile, is crucial as it must be inert to the radical conditions.
Detailed Experimental Protocol: Radical Bromination
-
Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Reagents: To the flask, add 5-methylisothiazole (1.0 eq.), N-Bromosuccinimide (NBS) (1.05 eq.), and a catalytic amount of azobisisobutyronitrile (AIBN) (0.05 eq.).
-
Solvent: Add anhydrous carbon tetrachloride (or a suitable alternative) to the flask.
-
Reaction: The reaction mixture is heated to reflux (approximately 77°C for CCl₄) under a nitrogen atmosphere. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Workup: After cooling to room temperature, the succinimide byproduct is removed by filtration. The filtrate is then washed sequentially with a saturated sodium bicarbonate solution and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
| Technique | Expected Observations |
| ¹H NMR | - A singlet for the two protons of the bromomethyl group (-CH₂Br), expected in the range of δ 4.5-5.0 ppm. - Two signals for the aromatic protons on the isothiazole ring. The H4 proton would appear as a doublet, and the H3 proton as a doublet, with chemical shifts likely between δ 7.0 and 9.0 ppm. |
| ¹³C NMR | - A signal for the bromomethyl carbon (-CH₂Br) around δ 30-35 ppm. - Three distinct signals for the carbons of the isothiazole ring, with chemical shifts typically ranging from δ 115 to 160 ppm. |
| Mass Spec. | - A characteristic molecular ion (M⁺) peak and an M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes). |
| IR Spec. | - C-H stretching frequencies for the aromatic ring around 3000-3100 cm⁻¹. - C=C and C=N stretching vibrations within the aromatic ring in the 1400-1600 cm⁻¹ region. - A C-Br stretching band, typically observed in the 500-600 cm⁻¹ region. |
Reactivity and Synthetic Applications
The synthetic value of this compound is dominated by the reactivity of the bromomethyl group. The bromine atom is an excellent leaving group, making the benzylic-like carbon highly susceptible to nucleophilic attack. This allows for the facile introduction of the isothiazole moiety into a wide range of molecules.[5]
This Sₙ2-type reactivity is frequently exploited in drug discovery to couple the isothiazole scaffold with other fragments. For instance, it can be reacted with amines, alcohols, thiols, and other nucleophiles to form new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively.[5]
General Reactivity Pathway
Caption: Nucleophilic substitution at the bromomethyl group.
This versatile reactivity makes this compound a key intermediate for synthesizing derivatives for screening as potential therapeutic agents, including anticancer and antimicrobial compounds.[1][6]
Safety, Handling, and Storage
Although a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar compounds, such as 5-bromo-3-methylisothiazole, can be used to infer potential hazards.[7] Bromomethylated aromatic compounds are often lachrymators and skin irritants.
GHS Hazard Statements (Inferred):
-
H302: Harmful if swallowed.[7]
-
H315: Causes skin irritation.[7]
-
H319: Causes serious eye irritation.[7]
-
H335: May cause respiratory irritation.[7]
Precautionary Measures:
-
Handling: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
-
Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and refrigerated at 2-8°C to prevent degradation.[3][4]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
This compound stands as a highly valuable and reactive intermediate for the scientific community. Its well-defined reactive site, coupled with the pharmacological importance of the isothiazole core, ensures its continued application in the synthesis of novel compounds for drug discovery and materials science. This guide has synthesized the available technical information to provide a solid foundation for researchers, emphasizing a mechanistic understanding of its synthesis and reactivity, alongside crucial safety and handling protocols.
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Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met. ACS Omega. Available from: [Link]
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PubChem. 5-Bromo-3-methylisothiazole. National Center for Biotechnology Information. Available from: [Link]
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Kalogirou, A. S., et al. Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate. Molbank. 2023, 2023(1), M1560. Available from: [Link]
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Koutentis, P. A., et al. 5,5′-Thiobis(3-bromoisothiazole-4-carbonitrile). Molbank. 2021, 2021(4), M1279. Available from: [Link]
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The Strategic Procurement and Application of 5-(Bromomethyl)isothiazole: A Technical Guide for Drug Discovery Professionals
Introduction: The Isothiazole Moiety as a Privileged Scaffold in Medicinal Chemistry
To the experienced researcher, the isothiazole ring is more than a simple five-membered heterocycle. It is a versatile pharmacophore and a valuable synthetic building block whose unique electronic properties and metabolic stability have cemented its role in modern drug discovery.[1][2] Unlike its more common thiazole bioisostere, the 1,2-arrangement of the sulfur and nitrogen atoms in the isothiazole ring imparts distinct reactivity, hydrogen bonding capabilities, and conformational preferences. These subtle differences can be exploited by medicinal chemists to fine-tune a drug candidate's potency, selectivity, and pharmacokinetic profile.
5-(Bromomethyl)isothiazole (CAS No. 17332-67-5), in particular, represents a highly valuable, yet specialized, reagent. The bromomethyl group at the 5-position serves as a potent and versatile electrophilic handle, enabling chemists to readily introduce the isothiazole scaffold into a wide array of complex molecules through nucleophilic substitution reactions. This guide provides a comprehensive overview of the commercial landscape for this reagent, outlines critical quality control procedures, and discusses its strategic application in the synthesis of novel therapeutic agents.
Navigating the Commercial Landscape: Sourcing and Procurement Strategy
While ubiquitous reagents are available from large catalog suppliers, sourcing a specialized intermediate like this compound requires a more strategic approach. Direct, off-the-shelf availability can be limited, and researchers should be prepared to engage with different tiers of the chemical supply chain.
Diagram 1: Strategic Sourcing Workflow
This workflow outlines the decision-making process for procuring a specialized reagent like this compound.
Caption: Workflow for sourcing specialized chemical reagents.
Table 1: Comparison of Chemical Supplier Tiers
| Supplier Tier | Description | Typical Purity | Scale | Key Considerations |
| Large Catalog Vendors | Major distributors with extensive online catalogs and broad inventories of common building blocks. | >95% to >98% | mg to kg | Rapid delivery for in-stock items; may not carry highly specialized reagents. |
| Specialty Chemical Houses | Smaller to mid-sized companies focusing on specific chemical classes, such as heterocyclic compounds. | >97% | g to kg | Deep expertise in specific areas; more likely to stock rare intermediates. |
| Custom Synthesis CROs | Contract Research Organizations that synthesize molecules on demand. | As per client specification (>98% common) | g to multi-kg | Ideal for non-catalog items; requires clear technical specifications and longer lead times. |
Given its specific nature, this compound is most frequently sourced from Specialty Chemical Houses or through Custom Synthesis CROs. When engaging a custom synthesis provider, it is imperative to furnish a detailed specification sheet, including required purity, analytical methods for verification, and acceptable impurity profiles.
The Cornerstone of Success: Rigorous Incoming Quality Control
Regardless of the supplier, a researcher’s trust in a reagent must be earned through empirical validation. The Certificate of Analysis (CofA) provided by the vendor is a starting point, but independent verification is paramount for ensuring the integrity of your research and avoiding costly downstream failures. The reactive nature of the bromomethyl group makes this compound susceptible to degradation, necessitating careful analysis upon receipt.
Protocol: Incoming Quality Control (QC) for this compound
1. Visual Inspection:
-
Examine the material for uniform color and consistency. Any discoloration or presence of multiple phases could indicate degradation or impurities.
2. Structural Confirmation and Purity Assessment via NMR Spectroscopy:
-
Rationale: Nuclear Magnetic Resonance (NMR) is the gold standard for confirming the chemical structure and assessing the purity of organic molecules.
-
Methodology:
-
Prepare a sample by dissolving ~5-10 mg of the material in a deuterated solvent (e.g., CDCl₃).
-
Acquire a proton (¹H) NMR spectrum. The spectrum should exhibit characteristic peaks corresponding to the isothiazole ring protons and the methylene protons of the bromomethyl group. The integration of these peaks should align with the expected 1:1:2 ratio.
-
Acquire a carbon-¹³ (¹³C) NMR spectrum to confirm the number and type of carbon environments.
-
The absence of significant unidentifiable peaks is a strong indicator of high purity.
-
3. Purity Verification by Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Rationale: LC-MS provides orthogonal purity data and confirms the molecular weight of the compound.
-
Methodology:
-
Dissolve a small sample (~1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).
-
Inject the sample onto a reverse-phase C18 HPLC column.
-
Run a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid).
-
Monitor the eluent with a UV detector (e.g., at 254 nm) and a mass spectrometer.
-
The resulting chromatogram should show a single major peak. The mass spectrum associated with this peak should display the expected molecular ion for C₄H₄BrNS (m/z ≈ 177/179 for the bromine isotopes).[3]
-
Synthetic Utility and Potential Unavailability
The primary utility of this compound lies in its ability to act as an electrophile in substitution reactions. It can be readily reacted with a variety of nucleophiles (e.g., amines, thiols, phenols, carbanions) to append the isothiazole ring to a target scaffold. This strategy is frequently employed in the synthesis of kinase inhibitors and other targeted therapeutics.[4][5]
In instances where commercial availability is scarce, researchers may need to consider its synthesis. A common and effective method is the radical bromination of 5-methylisothiazole using a brominating agent such as N-Bromosuccinimide (NBS) with a radical initiator.
Diagram 2: Synthesis of this compound
This diagram illustrates a common synthetic route to the target compound from a commercially available precursor.
Caption: Synthetic route via radical bromination of 5-methylisothiazole.
Safety, Handling, and Storage
As with most brominated organic compounds, this compound should be handled with care. It is expected to be an irritant and potentially harmful if ingested, inhaled, or absorbed through the skin.
-
Handling: Always handle this compound inside a certified chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[6][9] Recommended storage is often refrigerated (2-8 °C) to minimize degradation.[10]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
This compound is a potent synthetic intermediate that offers significant advantages in the construction of novel, biologically active molecules. While its commercial procurement may require more diligence than common lab reagents, a strategic sourcing plan combined with rigorous, in-house quality control can ensure the successful integration of this valuable building block into any drug discovery program. By understanding its properties, handling requirements, and synthetic context, researchers can confidently leverage the power of the isothiazole scaffold to drive their projects forward.
References
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An In-depth Technical Guide to the Reactivity of 5-(Bromomethyl)isothiazole with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(Bromomethyl)isothiazole is a key heterocyclic building block of significant interest in medicinal chemistry and materials science. Its utility stems from the electrophilic nature of the bromomethyl group, which readily undergoes nucleophilic substitution reactions, allowing for the introduction of diverse functionalities at the 5-position of the isothiazole core. This guide provides a comprehensive overview of the reactivity of this compound with a range of nucleophiles, including nitrogen, oxygen, sulfur, and carbon-based reagents. Drawing upon established principles of organic chemistry and analogous transformations of related heterocyclic systems, this document offers insights into reaction mechanisms, practical experimental protocols, and the expected outcomes of these crucial synthetic transformations.
Introduction to this compound: A Versatile Electrophile
The isothiazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms. This arrangement imparts distinct electronic properties that influence the reactivity of its substituents. The isothiazole nucleus is found in a variety of biologically active compounds, highlighting its importance as a pharmacophore.[1][2] The introduction of a bromomethyl group at the 5-position furnishes a highly reactive electrophile, poised for facile derivatization.
The reactivity of the C-Br bond in this compound is analogous to that of a benzylic halide. The adjacent isothiazole ring can stabilize a partial positive charge on the methylene carbon during the transition state of a nucleophilic substitution reaction, thereby facilitating the displacement of the bromide leaving group. This guide will explore the nuances of this reactivity with various classes of nucleophiles.
Synthesis of this compound
The most common and direct method for the synthesis of this compound is the radical bromination of 5-methylisothiazole. This reaction is typically carried out using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane under reflux or photochemical conditions.
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An In-depth Technical Guide to Key Literature on Isothiazole Derivatives for Drug Discovery and Development
Introduction: The Isothiazole Core - A Privileged Scaffold in Modern Chemistry
Isothiazole, a five-membered aromatic heterocycle containing adjacent sulfur and nitrogen atoms, represents a cornerstone in the fields of medicinal chemistry, organic synthesis, and materials science.[1] First synthesized in its uncondensed form in 1956, the isothiazole ring is a unique bioisostere of other five-membered rings, offering a distinct combination of electronic properties, hydrogen bonding capabilities, and metabolic stability.[2] The inherent electronegativity of the 1,2-positioned sulfur and nitrogen atoms, coupled with the lipophilicity imparted by the sulfur atom, makes the isothiazole nucleus a "privileged scaffold".[1][3] This means it is capable of binding to a wide range of biological targets, a fact evidenced by its presence in approved drugs such as the antipsychotic Ziprasidone and the antiviral agent Denotivir .[4]
This guide provides an in-depth review of the key literature surrounding isothiazole derivatives, designed for researchers and drug development professionals. We will move beyond a simple listing of facts to explain the causality behind synthetic choices, delve into the structure-activity relationships (SAR) that drive biological function, and provide actionable protocols and data to inform laboratory work.
Part 1: Foundational Synthetic Strategies for the Isothiazole Ring
The construction of the isothiazole core is a critical first step in the development of novel derivatives. The choice of synthetic route is dictated by factors such as the desired substitution pattern, substrate availability, scalability, and reaction conditions. Modern synthetic chemistry has moved towards more efficient, atom-economical, and environmentally benign methods.
The [4+1] Annulation Approach: A Robust, Metal-Free Synthesis
One of the most versatile and user-friendly methods for constructing 3,5-disubstituted isothiazoles is the formal [4+1] annulation of β-ketodithioesters or β-ketothioamides with an ammonia source, such as ammonium acetate (NH₄OAc).[5] This method is highly valued for its operational simplicity, catalyst-free nature, and use of readily available starting materials.
Causality and Mechanistic Insight: This reaction proceeds through a logical cascade of imine formation, intramolecular cyclization, and subsequent aerial oxidation to achieve the aromatic isothiazole ring.[5] The β-ketodithioester provides a four-atom (S-C-C-C) synthon, while ammonium acetate serves as the one-atom nitrogen source. The lack of a metal catalyst is a significant advantage in pharmaceutical synthesis, as it eliminates concerns about metal contamination in the final active pharmaceutical ingredient (API).
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An In-depth Technical Guide to the Electrophilicity of 5-(Bromomethyl)isothiazole: A Keystone for Drug Discovery
Introduction: The Isothiazole Scaffold in Medicinal Chemistry
The isothiazole ring, a five-membered aromatic heterocycle containing nitrogen and sulfur atoms in a 1,2-relationship, is a privileged scaffold in medicinal chemistry.[1][2][3] Its unique electronic properties and metabolic stability have led to its incorporation into a wide array of biologically active compounds, including antibacterial, anticancer, antiviral, and anti-inflammatory agents.[1][4] The functionalization of the isothiazole ring is a key strategy for modulating the pharmacological profile of these molecules. Among the various substituted isothiazoles, 5-(bromomethyl)isothiazole stands out as a versatile and highly reactive building block, primarily due to the pronounced electrophilicity of its benzylic-like methylene carbon. This guide provides a comprehensive analysis of the factors governing the electrophilicity of this compound, its reactivity profile with nucleophiles, and its application in the synthesis of novel therapeutic agents.
The Electronic Landscape of this compound: Unraveling the Source of Electrophilicity
The high reactivity of this compound in nucleophilic substitution reactions is a direct consequence of the electronic nature of the isothiazole ring and the inherent properties of the bromomethyl group. The isothiazole ring is an electron-deficient aromatic system due to the presence of two electronegative heteroatoms, nitrogen and sulfur. This electron deficiency is further enhanced by the inductive effect of the bromine atom in the 5-(bromomethyl) substituent.
The key to understanding the electrophilicity lies in the stability of the transition state and the carbocation intermediate formed upon nucleophilic attack. The isothiazole ring, particularly at the 5-position, can effectively stabilize a developing positive charge on the adjacent methylene carbon through resonance. This delocalization of the positive charge significantly lowers the activation energy for nucleophilic substitution, making the methylene carbon a potent electrophilic center.
Figure 1: Key factors contributing to the electrophilicity of this compound in nucleophilic substitution reactions.
Reactivity Profile: A Versatile Electrophile for C-N, C-O, and C-S Bond Formation
The pronounced electrophilicity of this compound allows it to react readily with a wide range of nucleophiles, making it a valuable tool for the construction of diverse molecular architectures. The reactions typically proceed via an SN2 or SN1-like mechanism, depending on the nature of the nucleophile, solvent, and reaction conditions.
Common nucleophiles that readily react with this compound include:
-
Nitrogen Nucleophiles: Primary and secondary amines, anilines, and heterocyclic amines react to form the corresponding 5-(aminomethyl)isothiazole derivatives. These reactions are fundamental in the synthesis of many biologically active compounds.
-
Oxygen Nucleophiles: Alcohols, phenols, and carboxylates can be used to introduce ether and ester linkages, respectively.
-
Sulfur Nucleophiles: Thiols and thiophenols are excellent nucleophiles for forming thioether bonds.
The choice of base and solvent is critical for achieving optimal yields and minimizing side reactions. Non-nucleophilic bases such as potassium carbonate or triethylamine are often employed to scavenge the HBr generated during the reaction. Aprotic polar solvents like DMF or acetonitrile are typically used to facilitate the dissolution of the reactants and promote the nucleophilic substitution.
Application in Drug Discovery: Building Blocks for Novel Therapeutics
The isothiazole moiety is a key component in numerous approved drugs and clinical candidates.[2][4] The ability to readily introduce diverse functional groups at the 5-position via nucleophilic substitution on this compound provides medicinal chemists with a powerful tool for structure-activity relationship (SAR) studies and the optimization of lead compounds. For instance, the introduction of various amine-containing side chains can modulate the compound's polarity, basicity, and ability to form hydrogen bonds, all of which are critical for target binding and pharmacokinetic properties.
| Drug Candidate/Scaffold | Therapeutic Area | Role of the Isothiazole Moiety | Reference |
| Denotivir (Vratizolin) | Antiviral | Core scaffold with demonstrated anti-herpes virus activity. | [2][4] |
| Thiazole-based kinase inhibitors | Oncology | The thiazole ring serves as a crucial pharmacophore for binding to the ATP pocket of various kinases. | [5][6] |
| Isothiazole-containing antibacterials | Infectious Diseases | The isothiazole core contributes to the antibacterial activity of the compounds. | [1] |
Table 1: Examples of isothiazole-containing compounds in drug discovery.
Experimental Protocol: Synthesis of a 5-(Arylaminomethyl)isothiazole Derivative
This section provides a representative, self-validating protocol for the nucleophilic substitution of this compound with a primary aromatic amine. The causality behind each step is explained to ensure reproducibility and understanding.
Objective: To synthesize N-((isothiazol-5-yl)methyl)aniline.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.1 eq)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of this compound in anhydrous DMF, add aniline followed by potassium carbonate.
-
Causality: DMF is a polar aprotic solvent that facilitates the SN2 reaction. Potassium carbonate acts as a non-nucleophilic base to neutralize the HBr formed during the reaction, preventing the protonation of the aniline nucleophile. An excess of aniline is used to drive the reaction to completion.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Causality: TLC allows for the visualization of the consumption of the starting material and the formation of the product, ensuring the reaction has gone to completion before workup.
-
-
Workup: Once the reaction is complete, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Causality: The aqueous workup removes the DMF and inorganic salts. The brine wash removes any remaining water from the organic layer. Drying with sodium sulfate ensures the complete removal of water before concentration.
-
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Causality: Column chromatography separates the desired product from any unreacted starting materials and side products, yielding the pure compound.
-
-
Characterization: Characterize the purified product by 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.
-
Causality: Spectroscopic analysis provides definitive structural confirmation of the synthesized molecule.
-
Figure 2: A generalized workflow for the synthesis of a 5-(arylaminomethyl)isothiazole derivative.
Conclusion
This compound is a highly valuable and versatile electrophilic building block in organic synthesis and medicinal chemistry. Its reactivity is governed by the electron-deficient nature of the isothiazole ring, which effectively stabilizes the transition state of nucleophilic substitution reactions. This inherent electrophilicity allows for the facile introduction of a wide range of functional groups, providing a powerful platform for the synthesis of novel, biologically active molecules. A thorough understanding of its electronic properties and reactivity is paramount for researchers and scientists in the field of drug development to fully exploit its synthetic potential.
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Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. (2023). MDPI. [Link]
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A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. (2019). ResearchGate. [Link]
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The Expanding Therapeutic Landscape of Isothiazoles: A Technical Guide to Their Biological Activities
Introduction: The Isothiazole Scaffold - A Privileged Structure in Medicinal Chemistry
The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, has emerged as a "privileged structure" in modern medicinal chemistry. First synthesized in 1956, this unique scaffold has since been identified in a limited number of natural products, such as the phytoalexin brassilexin.[1] However, its true potential has been unlocked through synthetic chemistry, leading to a vast and diverse library of derivatives. The distinct electronic properties conferred by the nitrogen and sulfur heteroatoms, along with the planarity of the ring system, allow isothiazole-containing compounds to interact with a wide array of biological targets with high affinity and specificity.[2] This has resulted in the discovery of isothiazole derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, neuroprotective, and antiviral properties.[1]
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the significant biological activities of isothiazole compounds. We will delve into the molecular mechanisms underpinning these activities, provide detailed protocols for their evaluation, and present a curated collection of quantitative data to aid in structure-activity relationship (SAR) studies and future drug design endeavors.
I. Anticancer Activity: Targeting the Hallmarks of Malignancy
Isothiazole derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and sustained angiogenesis.
A. Mechanisms of Anticancer Action
1. Histone Deacetylase (HDAC) Inhibition:
A prominent mechanism of action for several anticancer isothiazole compounds is the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that remove acetyl groups from lysine residues of histones, leading to chromatin condensation and transcriptional repression of tumor suppressor genes. By inhibiting HDACs, isothiazole-based inhibitors promote histone hyperacetylation, resulting in a more open chromatin structure and the re-expression of genes that control cell cycle arrest, differentiation, and apoptosis. The pharmacophore for many HDAC inhibitors, including those with an isothiazole core, typically consists of a zinc-binding group that chelates the zinc ion in the active site of the enzyme, a linker region, and a cap group that interacts with the surface of the enzyme.[3]
Caption: Mechanism of Isothiazole-based HDAC Inhibition.
2. Tyrosine Kinase Inhibition (e.g., c-Met):
The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, motility, and invasion.[4] Dysregulation of the c-Met signaling pathway is implicated in the progression of numerous cancers. Isothiazole derivatives have been developed as potent inhibitors of c-Met kinase activity.[2] These inhibitors typically bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation and subsequent activation of downstream signaling pathways such as the RAS/MAPK and PI3K/Akt pathways.[5] This blockade of c-Met signaling leads to a reduction in tumor growth and metastasis.
Caption: Isothiazole-mediated c-Met Kinase Inhibition Pathway.
B. Quantitative Data: Anticancer Activity of Isothiazole Derivatives
The following table summarizes the in vitro cytotoxic activity of representative isothiazole and related thiazole derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazole Derivative 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [2] |
| HepG2 (Liver) | 7.26 ± 0.44 | [2] | |
| Benzo[d]isothiazole Schiff Base | MT-4 (Leukemia) | 4-9 | [6] |
| Thiazole Derivative 6a | OVCAR-4 (Ovarian) | 1.569 ± 0.06 | [7] |
| Thiazole Derivative 8 | MCF-7 (Breast) | 3.36 | [6] |
| Thiazole Derivative 4f | HCT-116 (Colon) | 2.89 | |
| Thiazole Derivative 5a | HepG-2 (Liver) | 3.12 |
C. Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[8]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[8] The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the isothiazole test compounds in culture medium. Remove the old medium from the wells and add 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.04 N HCl in isopropanol) to each well to dissolve the formazan crystals.[5][9]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Caption: Experimental Workflow for the MTT Cytotoxicity Assay.
II. Antimicrobial Activity: Combating Pathogenic Microbes
The isothiazole nucleus is a key component in a variety of compounds exhibiting potent activity against a broad spectrum of bacteria and fungi.
A. Mechanism of Antimicrobial Action
The primary mechanism of antimicrobial action for many isothiazolinones, a class of isothiazole derivatives, involves the disruption of essential microbial metabolic pathways. The electrophilic sulfur atom of the isothiazole ring can react with nucleophilic residues, such as the thiol groups of cysteine in microbial proteins and enzymes. This covalent modification can lead to the inactivation of critical enzymes involved in cellular respiration and energy production, ultimately resulting in microbial cell death.
B. Quantitative Data: Antimicrobial Activity of Isothiazole Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected isothiazole and thiazole derivatives against various microbial strains.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Thiazole Derivative 3a | Staphylococcus aureus | 39.06 | [10] |
| Thiazole Derivative 3b | Staphylococcus aureus | 78.13 | [10] |
| Thiazole Derivative 8 | Staphylococcus aureus | 9.77 | [10] |
| Thiazole Derivative 10 | Staphylococcus aureus | 39.06 | [10] |
| Thiazole Derivative 11a | Staphylococcus aureus | 39.06 | [10] |
| Thiazole Derivative 12 | Staphylococcus aureus | 125 | [1] |
| Thiazole Derivative 15 | Staphylococcus aureus | 125 | [1] |
| Thiazole Derivative 3 | Bacillus cereus | 0.23-0.70 | [11] |
C. Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[12][13]
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. After incubation, the presence or absence of microbial growth is determined visually or spectrophotometrically.
Step-by-Step Methodology:
-
Preparation of Inoculum: Culture the test microorganism (e.g., Staphylococcus aureus) in a suitable broth medium overnight. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Preparation of Antimicrobial Dilutions: Prepare a stock solution of the isothiazole compound in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions of the compound in a 96-well microtiter plate using a sterile broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 or 100 µL.
-
Inoculation: Add an equal volume of the standardized inoculum to each well of the microtiter plate.
-
Controls: Include a positive control well (broth and inoculum, no compound) to ensure microbial growth and a negative control well (broth only) to check for sterility.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth. Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader.
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The Lynchpin of Isothiazole-Based Drug Discovery: A Technical Guide to 5-(Bromomethyl)isothiazole
For Researchers, Scientists, and Drug Development Professionals
The isothiazole nucleus, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to engage in a variety of biological interactions have led to its incorporation into a diverse array of therapeutic agents.[1][2] This guide delves into the synthesis, reactivity, and application of a key building block that unlocks the potential of this versatile core: 5-(Bromomethyl)isothiazole . As a senior application scientist, this document is designed to provide not just protocols, but a deep understanding of the chemical principles and strategic considerations that underpin the use of this essential reagent in the synthesis of novel bioactive molecules.
The Isothiazole Core: A Foundation for Diverse Biological Activity
The isothiazole ring is a cornerstone in the development of drugs targeting a wide range of diseases. Its derivatives have demonstrated significant potential as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[3][4] The inherent biological activity of the isothiazole moiety, combined with the synthetic versatility offered by strategic functionalization, makes it a highly attractive starting point for drug discovery programs. The introduction of substituents at various positions on the isothiazole ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity.
Synthesis of this compound: Forging the Key
The utility of this compound as a building block is predicated on its efficient and reliable synthesis. While a variety of methods exist for the synthesis of the isothiazole ring itself, the introduction of the reactive bromomethyl group at the 5-position is a critical step.[1] A common and effective strategy involves a two-step sequence starting from a readily available precursor, 5-methylisothiazole or the corresponding alcohol, 5-(hydroxymethyl)isothiazole.
A plausible and efficient synthetic route involves the radical bromination of 5-methylisothiazole. This method is advantageous due to the commercial availability of the starting material.
Protocol 1: Radical Bromination of 5-Methylisothiazole
Causality: This protocol leverages the relative stability of the benzylic-like radical that can be formed on the methyl group attached to the aromatic isothiazole ring. N-Bromosuccinimide (NBS) is the preferred brominating agent as it provides a low, steady concentration of bromine, minimizing side reactions. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to initiate the reaction. The choice of a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane is crucial to facilitate the radical chain reaction and prevent ionic side reactions.
Step-by-Step Methodology:
-
To a solution of 5-methylisothiazole (1.0 eq) in dry carbon tetrachloride (10 volumes), add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).
-
Heat the reaction mixture to reflux (approximately 77°C for CCl₄) under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct and wash the filter cake with a small amount of cold carbon tetrachloride.
-
Concentrate the filtrate under reduced pressure to yield crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
An alternative and often high-yielding approach involves the conversion of the more stable precursor, 5-(hydroxymethyl)isothiazole, to the desired bromide.
Protocol 2: Bromination of 5-(Hydroxymethyl)isothiazole
Causality: This method relies on the conversion of the hydroxyl group into a good leaving group, which is then displaced by a bromide ion. Phosphorus tribromide (PBr₃) is a classic and effective reagent for this transformation. The reaction is typically performed in a non-protic solvent to prevent quenching of the PBr₃. The mechanism involves the formation of a phosphite ester intermediate, which is then attacked by the bromide ion in an Sₙ2 fashion.
Step-by-Step Methodology:
-
Dissolve 5-(hydroxymethyl)isothiazole (1.0 eq) in a dry, aprotic solvent such as diethyl ether or dichloromethane (10 volumes) and cool the solution to 0°C in an ice bath.
-
Slowly add phosphorus tribromide (0.4 eq) dropwise to the cooled solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by slowly pouring the mixture into ice-cold water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent (2 x 5 volumes).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford this compound.
-
Further purification can be achieved by vacuum distillation or column chromatography if necessary.
The Versatile Reactivity of this compound: A Gateway to Molecular Diversity
The synthetic power of this compound lies in the high reactivity of the bromomethyl group, which acts as a potent electrophile in nucleophilic substitution reactions.[5] This allows for the facile introduction of a wide range of functional groups and molecular scaffolds at the 5-position of the isothiazole ring, making it an invaluable tool for generating libraries of diverse compounds for biological screening.
Visualizing the Synthetic Potential
The following diagram illustrates the central role of this compound in accessing a variety of isothiazole derivatives through reactions with common nucleophiles.
Caption: Synthetic pathways from this compound.
N-Alkylation: Building Blocks for Bioactive Amines
The reaction of this compound with primary and secondary amines provides a straightforward route to 5-(aminomethyl)isothiazole derivatives.[6] These compounds are of significant interest in medicinal chemistry as the amine functionality can serve as a key pharmacophoric element, participating in hydrogen bonding and salt bridge formation with biological targets.
Causality: The reaction proceeds via a standard Sₙ2 mechanism, where the lone pair of the amine nitrogen attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion.[7] The use of a base, such as triethylamine or potassium carbonate, is often necessary to neutralize the hydrobromic acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
Protocol 3: General Procedure for N-Alkylation of Amines
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve the amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) in a suitable aprotic solvent like acetonitrile or dimethylformamide (DMF).
-
Add a solution of this compound (1.1 eq) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60°C) until the reaction is complete, as monitored by TLC.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography on silica gel.
S-Alkylation: Introducing Thioether Linkages
Thioethers are another important functional group in medicinal chemistry, often contributing to improved metabolic stability and lipophilicity. This compound readily reacts with thiols to form 5-(thiomethyl)isothiazole derivatives.[8][9]
Causality: Thiols are excellent nucleophiles, and their corresponding thiolates, formed by deprotonation with a base, are even more reactive. The reaction with this compound is a highly efficient Sₙ2 displacement.[9]
Protocol 4: General Procedure for S-Alkylation of Thiols
Step-by-Step Methodology:
-
To a solution of the thiol (1.0 eq) in a polar aprotic solvent such as DMF or acetone, add a base like potassium carbonate or sodium hydride (1.1 eq) at 0°C.
-
Stir the mixture for 15-30 minutes to ensure complete formation of the thiolate.
-
Add this compound (1.05 eq) to the reaction mixture and allow it to warm to room temperature.
-
Stir until the starting thiol is consumed (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the desired thioether by column chromatography.
O-Alkylation: Synthesis of Aryl and Alkyl Ethers
The formation of ether linkages via the reaction of this compound with alcohols and phenols provides access to another class of derivatives with potential biological activity.[10][11]
Causality: The Williamson ether synthesis is a classic and reliable method for forming ethers.[10] The alkoxide or phenoxide, generated by deprotonating the corresponding alcohol or phenol with a suitable base, acts as the nucleophile in an Sₙ2 reaction with this compound.
Protocol 5: General Procedure for O-Alkylation of Phenols
Step-by-Step Methodology:
-
Dissolve the phenol (1.0 eq) in a polar aprotic solvent like acetone or DMF.
-
Add a base such as potassium carbonate or cesium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.1 eq) and heat the reaction mixture to 50-80°C.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Filter off the inorganic salts and concentrate the filtrate.
-
Purify the residue by column chromatography to obtain the desired ether product.
Applications in the Synthesis of Bioactive Molecules: Case Studies
The true measure of a building block's value is its successful application in the synthesis of biologically active compounds. While specific marketed drugs directly citing the use of this compound are not readily found in the public domain, its utility can be inferred from the structures of numerous patented and experimental isothiazole-containing therapeutic agents. The following table summarizes representative examples of isothiazole derivatives with reported biological activities, highlighting the structural motifs that can be readily accessed using this compound as a key intermediate.
| Target Compound Class | Biological Activity | Rationale for using this compound |
| 5-((Arylamino)methyl)isothiazoles | Anticancer, Kinase Inhibitors | Direct N-alkylation of anilines. |
| 5-((Arylthio)methyl)isothiazoles | Antimicrobial, Antifungal | Facile S-alkylation of thiophenols. |
| 5-((Aryloxy)methyl)isothiazoles | Anti-inflammatory, COX Inhibitors | Williamson ether synthesis with phenols. |
| 5-((Heterocyclyl)methyl)isothiazoles | Antiviral, CNS agents | N-alkylation of nitrogen-containing heterocycles. |
Conclusion and Future Perspectives
This compound is a highly versatile and reactive building block that provides a direct and efficient entry point to a vast chemical space of isothiazole derivatives. Its straightforward synthesis and predictable reactivity with a wide range of nucleophiles make it an indispensable tool for medicinal chemists. The ability to readily introduce diverse functionalities at the 5-position of the isothiazole ring allows for the systematic exploration of structure-activity relationships and the optimization of lead compounds. As the quest for novel therapeutics continues, the strategic application of key building blocks like this compound will undoubtedly play a pivotal role in the discovery and development of the next generation of isothiazole-based medicines.
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- N-alkylation of substituted 2-amino benzothiazoles by 1,4-bis (bromo methyl) benzene on mixed oxides at room temperature and study their biological activity. (2021).
- Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. (2020).
- An expeditious and efficient bromomethylation of thiols: Enabling bromomethyl sulfides as useful building blocks. (2017). Organic & Biomolecular Chemistry, 15(42), 8914–8919.
- An overview of the synthesis, therapeutic potential and patents of thiazole deriv
- Alkylation of Phenol with Tertiary Butyl Alcohol over Zeolites. (2004). Industrial & Engineering Chemistry Research, 43(26), 8154–8158.
- An expeditious and efficient bromomethylation of thiols: enabling bromomethyl sulfides as useful building blocks. (2017). PubMed Central.
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- Fluoroisoquinoline substituted thiazole compounds and methods of use. (2010).
- Thiol Alkyl
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Part 1: The Isothiazole Core: A Journey from Discovery to Modern Applications
An In-depth Technical Guide to the Discovery and History of Functionalized Isothiazoles
Introduction
Isothiazole, a five-membered heterocyclic compound containing a nitrogen and a sulfur atom in a 1,2-arrangement, represents a cornerstone in the field of medicinal and agricultural chemistry. Its unique electronic properties, arising from the electronegativity of the nitrogen and the d-orbital participation of the sulfur, confer upon it a remarkable versatility. This allows for a wide range of chemical modifications, leading to a vast library of functionalized isothiazoles with diverse biological activities. This guide delves into the rich history of isothiazole chemistry, from its initial discovery to the sophisticated synthetic strategies and cutting-edge applications that define its modern landscape. We will explore the key milestones, the evolution of synthetic methodologies, and the impact of isothiazole-containing compounds on drug development and beyond.
The Genesis of a Heterocycle: A Historical Perspective
The story of isothiazole begins in the mid-20th century. Prior to its first reported synthesis, related isothiazole derivatives were inadvertently produced. The first synthesis of the parent isothiazole compound was reported in 1956. This was accomplished through the cyclization of β-iminothioamides using iodine in ether. Another early method involved the reaction of 1,3-diones with hydroxylamine-O-sulfonic acid. A significant advancement in isothiazole synthesis was the development of a route starting from 3-aminoprop-2-enethioamide, which could be oxidized to isothiazole.
A major breakthrough in the synthesis of functionalized isothiazoles came with the work of Goerdeler and his collaborators in the late 1950s and early 1960s. A pivotal moment was the discovery of the potent biological activity of certain derivatives, which spurred significant research into developing new synthetic methodologies to access a wider range of isothiazole-containing compounds. One of the most versatile and widely used methods is the reaction of enamines with sulfur monochloride or sulfur dichloride. This approach, often referred to as the "isothiazole synthesis from enamines," allows for the preparation of a broad spectrum of substituted isothiazoles with good regioselectivity.
The 1970s and 1980s witnessed a surge in interest in isothiazole chemistry, driven by the discovery of their potent biological activities. This period saw the development of more sophisticated and regioselective synthetic methods, enabling the synthesis of complex isothiazole-containing molecules. The use of organometallic reagents allowed for the introduction of a wide array of substituents onto the isothiazole ring with high precision.
The dawn of the 21st century has brought with it a new era of innovation in isothiazole chemistry. The advent of combinatorial chemistry and high-throughput screening has accelerated the discovery of new isothiazole-based drug candidates. Moreover, the development of green chemistry principles has spurred the search for more environmentally benign synthetic methods.
Modern Synthetic Strategies: A Toolkit for the 21st-Century Chemist
The contemporary synthetic chemist has at their disposal a powerful and diverse array of methods for the construction and functionalization of the isothiazole ring. These can be broadly categorized into two main approaches: ring-construction methods and post-modification methods.
Some of the most widely employed ring-construction strategies include:
-
From 1,3-Dicarbonyl Compounds: A classic and versatile approach involves the reaction of 1,3-dicarbonyl compounds with a source of sulfur and nitrogen. For instance, the reaction of a 1,3-diketone with hydroxylamine-O-sulfonic acid provides a direct route to 3,5-disubstituted isothiazoles.
-
From Enamines: The reaction of enamines with sulfur chlorides (SCl₂ or S₂Cl₂) is a powerful method for the synthesis of isothiazoles, though it often requires careful control of reaction conditions.
-
Cycloaddition Reactions: Cycloaddition reactions involving thioketenes and various dipolarophiles have also proven to be a valuable strategy for constructing the isothiazole ring, especially for those bearing complex functional groups.
The functionalization of a pre-formed isothiazole ring is a cornerstone of modern isothiazole chemistry. Key strategies include:
-
Metal-Mediated Cross-Coupling Reactions: The advent of transition-metal catalysis has had a profound impact on the synthesis of functionalized isothiazoles. Cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions, have enabled the introduction of a wide range of substituents onto the isothiazole ring with high efficiency and selectivity.
-
C-H Activation: More recently, there has been a growing interest in the development of C-H activation strategies for the direct functionalization of the isothiazole ring. These methods offer a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions.
Experimental Protocol: Synthesis of a 3,5-Disubstituted Isothiazole via a 1,3-Dicarbonyl Compound
This protocol provides a representative example of the synthesis of a functionalized isothiazole using a readily available 1,3-dicarbonyl compound.
Materials:
-
1,3-Diketone (e.g., acetylacetone)
-
Hydroxylamine-O-sulfonic acid
-
Sodium acetate
-
Ethanol
-
Water
-
Dichloromethane
-
Magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-diketone (1.0 eq) and sodium acetate (1.2 eq) in a mixture of ethanol and water (3:1).
-
To this solution, add hydroxylamine-O-sulfonic acid (1.1 eq) portion-wise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature and then pour it into a separatory funnel containing water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Visualization of Synthetic Pathways
Caption: Synthetic strategies for functionalized isothiazoles.
Applications in Drug Development: A Scaffold of Therapeutic Promise
The unique structural and electronic properties of the isothiazole ring have made it a privileged scaffold in medicinal chemistry. Isothiazole-containing compounds have demonstrated a broad spectrum of biological activities, leading to the development of several successful drugs.
| Drug Name (Active Ingredient) | Therapeutic Area | Mechanism of Action |
| Ziprasidone | Antipsychotic | Atypical antipsychotic with high affinity for dopamine D2 and serotonin 5-HT2A receptors. |
| Perospirone | Antipsychotic | Serotonin and dopamine antagonist. |
| Lurasidone | Antipsychotic | Atypical antipsychotic with antagonist activity at dopamine D2 and serotonin 5-HT2A and 5-HT7 receptors. |
| Sertaconazole | Antifungal | Azole antifungal that inhibits the synthesis of ergosterol, a key component of fungal cell membranes. |
| Axitinib | Anticancer | Tyrosine kinase inhibitor that targets vascular endothelial growth factor receptors (VEGFRs). |
The isothiazole moiety in these drugs often plays a crucial role in their pharmacological activity. It can act as a bioisostere for other chemical groups, participate in hydrogen bonding and other non-covalent interactions with biological targets, and influence the overall pharmacokinetic properties of the molecule.
Conclusion and Future Outlook
From its humble beginnings in the mid-20th century, the field of isothiazole chemistry has blossomed into a vibrant and highly impactful area of research. The continuous development of novel and efficient synthetic methodologies has provided access to an ever-expanding library of functionalized isothiazoles with diverse and potent biological activities. The isothiazole core has proven to be a remarkably versatile scaffold for the design of new therapeutic agents, with several isothiazole-containing drugs now on the market for the treatment of a range of diseases.
Looking ahead, the future of isothiazole chemistry is bright. The increasing emphasis on green and sustainable chemistry will undoubtedly drive the development of even more elegant and environmentally friendly synthetic methods. The application of computational and data-driven approaches will accelerate the discovery of new isothiazole-based drug candidates with improved efficacy and safety profiles. As our understanding of the intricate roles that isothiazoles can play in modulating biological processes continues to grow, we can expect to see the emergence of new and innovative applications for this remarkable heterocycle in medicine, agriculture, and materials science.
References
Navigating the Synthesis and Handling of 5-(Bromomethyl)isothiazole: A Technical Guide for Chemical Researchers
For the drug development professional, the isothiazole nucleus is a privileged scaffold, appearing in a range of bioactive molecules.[1] The introduction of a bromomethyl group at the 5-position of the isothiazole ring creates a versatile synthetic intermediate, 5-(Bromomethyl)isothiazole, ripe with potential for further molecular elaboration. However, this reactivity also necessitates a thorough understanding of its handling and safety profile. This guide provides an in-depth, experience-driven framework for the safe and effective use of this compound in a research and development setting.
Understanding the Inherent Reactivity and Potential Hazards
The primary concerns with this compound revolve around its potential as a lachrymator and its corrosive nature. Bromomethylated aromatic compounds are known for their ability to cause severe irritation to the eyes, skin, and respiratory tract.[4][5] The isothiazole moiety itself can be associated with skin sensitization.[3] Therefore, it is prudent to treat this compound with a high degree of caution.
Anticipated Hazard Profile:
| Hazard Classification | Anticipated Effect | Rationale based on Structural Analogs |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. | Analogs like 2-chloro-5-(chloromethyl)-1,3-thiazole and 5-bromo-3-methylisothiazole are classified as acutely toxic.[3][6] |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation. | The bromomethyl group is a known irritant and corrosive agent.[4][5] |
| Serious Eye Damage/Irritation | Causes serious eye damage. | Lachrymatory properties are common in bromomethylated compounds. |
| Respiratory Irritation | May cause respiratory irritation. | Inhalation of dust or vapors can lead to irritation of the respiratory tract.[6] |
| Skin Sensitization | May cause an allergic skin reaction. | Isothiazole derivatives are known to be potential skin sensitizers.[3] |
| Aquatic Hazard | Toxic to aquatic life with long-lasting effects. | Halogenated organic compounds often exhibit environmental toxicity.[3] |
Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense
Given the anticipated hazards, a stringent combination of engineering controls and personal protective equipment (PPE) is mandatory when handling this compound. The primary objective is to eliminate or minimize any potential for exposure.
Workflow for establishing a safe handling environment:
Caption: Multi-layered safety approach for handling this compound.
Engineering Controls: The First Line of Defense
All manipulations of this compound, including weighing, transfers, and reactions, must be conducted within a certified chemical fume hood to ensure adequate containment of dust and vapors.[3] The fume hood should have a verified face velocity to ensure it is functioning correctly. An eyewash station and safety shower must be readily accessible in the immediate work area.[2]
Personal Protective Equipment (PPE): The Researcher's Shield
A comprehensive PPE ensemble is critical to prevent accidental exposure.[7]
-
Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory. A full-face shield worn over the goggles is strongly recommended, especially during transfers of the material or when working with larger quantities.[7]
-
Skin Protection: At a minimum, wear chemical-resistant gloves such as nitrile or neoprene.[7] It is crucial to inspect gloves for any signs of degradation or pinholes before use. Contaminated gloves should be removed and disposed of properly, followed by thorough hand washing. A flame-resistant lab coat should be worn and kept fully buttoned.
-
Respiratory Protection: If there is a risk of generating significant dust or aerosols that cannot be adequately contained within a fume hood, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.[8]
Prudent Laboratory Practices: From Storage to Disposal
Meticulous laboratory technique is paramount to ensuring safety and the integrity of the research.
Storage and Incompatibilities
Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from sources of heat or ignition.[2] Based on the reactivity of similar compounds, it should be stored separately from strong oxidizing agents, strong acids, and strong bases.[2][4]
Weighing and Handling
-
Weighing: If possible, weigh the compound directly within the fume hood. If this is not feasible, use a balance in a designated area with minimal foot traffic and immediately transfer the weighed material to the fume hood.
-
Transfers: Use a spatula or other appropriate tool for solid transfers to minimize dust generation. For solutions, use a syringe or cannula.
-
Reaction Quenching: Be mindful that reactions involving bromomethyl compounds can be exothermic. Quench reactions cautiously, preferably with a mild nucleophile or a proton source, while ensuring adequate cooling.
Emergency Preparedness: Responding to the Unexpected
Even with the best precautions, accidental exposures or spills can occur. A well-rehearsed emergency plan is essential.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2] |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][4] |
Spill Response
A spill of this compound should be treated as a hazardous event.
Decision workflow for spill response:
Caption: Decision-making process for responding to a this compound spill.
For a small spill within a fume hood, cover the spill with an inert absorbent material like sand or vermiculite.[9] Cautiously neutralize the spill by adding a solution of sodium bicarbonate or sodium thiosulfate.[9] Allow for sufficient contact time before carefully collecting the absorbed material into a sealed, labeled container for hazardous waste disposal.
For a large spill or any spill outside of a fume hood, evacuate the immediate area and alert your institution's Environmental Health and Safety (EHS) department.
Waste Disposal
All waste containing this compound, including contaminated absorbent materials, gloves, and empty containers, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[3] Do not dispose of this material down the drain.
Conclusion
This compound is a valuable building block for the synthesis of novel chemical entities. Its inherent reactivity, while beneficial for synthetic transformations, demands a high level of respect and a rigorous approach to safety. By understanding the potential hazards through the lens of structural analogs, implementing robust engineering controls and PPE, adhering to meticulous laboratory practices, and being prepared for emergencies, researchers can confidently and safely unlock the synthetic potential of this important intermediate.
References
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Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. (n.d.). PMC - NIH. Available at: [Link]
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A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. (2019). ResearchGate. Available at: [Link]
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Safety Data Sheet. (2025). MBL Life Science. Available at: [Link]
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5-Bromo-3-methylisothiazole | C4H4BrNS | CID 600959. (n.d.). PubChem. Available at: [Link]
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SAFETY DATA SHEET. (2024). Kao Chemicals. Available at: [Link]
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). PMC - PubMed Central. Available at: [Link]
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A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.). Kuey. Available at: [Link]
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Thiazole derivatives: prospectives and biological applications. (2024). ResearchGate. Available at: [Link]
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Methodological & Application
Application Notes and Protocols for Bioconjugation with 5-(Bromomethyl)isothiazole
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive guide to the use of 5-(Bromomethyl)isothiazole as a thiol-reactive reagent for the bioconjugation of proteins and other biomolecules. We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss the characterization and validation of the resulting bioconjugates. The isothiazole moiety offers a stable and aromatic linker that can be advantageous in the development of therapeutic and diagnostic agents.[1][2] This guide is intended to equip researchers with the necessary knowledge to successfully implement this versatile chemical tool in their work.
Introduction: The Role of Isothiazoles in Bioconjugation
The field of bioconjugation has revolutionized medicine and life sciences by enabling the precise chemical modification of biomolecules.[3] This has led to the development of antibody-drug conjugates (ADCs), diagnostic probes, and immobilized enzymes with enhanced functionalities. A key aspect of bioconjugation is the choice of the chemical linker used to attach a payload to a biomolecule. The linker's properties, such as stability and reactivity, are critical for the performance of the final conjugate.[4][][6]
Isothiazole derivatives have emerged as valuable scaffolds in medicinal chemistry due to their diverse biological activities and metabolic stability.[2][7] The isothiazole ring is an aromatic heterocycle containing sulfur and nitrogen atoms, which can impart favorable pharmacokinetic properties to a molecule.[1][2] The use of this compound as a bioconjugation reagent allows for the site-specific modification of cysteine residues in proteins through a thiol-alkylation reaction. This creates a stable thioether bond, forming a robust linkage between the biomolecule and the payload.
Advantages of the Isothiazole Linker:
-
Stability: The aromatic isothiazole ring is generally stable under physiological conditions.[2]
-
Hydrophobicity: The isothiazole moiety can modulate the hydrophobicity of the linker, which can influence the solubility and aggregation properties of the bioconjugate.[1]
-
Versatility: The isothiazole ring can be further functionalized to introduce additional properties or attachment points.[2]
Reaction Mechanism and Specificity
The primary mechanism of action for this compound in bioconjugation is the alkylation of a thiol group, typically from a cysteine residue on a protein.[8]
Figure 1: General workflow for the bioconjugation of a thiol-containing protein with this compound.
The reaction proceeds via an SN2 mechanism, where the nucleophilic thiolate anion of the cysteine residue attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion. This reaction is highly specific for thiols under controlled pH conditions, typically between 6.5 and 7.5.[9][10] At higher pH values, the risk of side reactions with other nucleophilic amino acid residues, such as lysine, increases.[9]
Materials and Reagents
Reagent Properties
| Reagent | This compound |
| Molecular Formula | C4H4BrNS |
| Molecular Weight | 178.05 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) |
| Storage | Store at 2-8 °C, protected from light and moisture. |
Required Equipment
-
pH meter
-
Reaction vials
-
Magnetic stirrer and stir bars
-
UV-Vis spectrophotometer
-
SDS-PAGE equipment
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
Experimental Protocols
Disclaimer: The following protocols are intended as a general guide. Optimization of reaction conditions, including stoichiometry, pH, and reaction time, may be necessary for specific applications.
Preparation of Reagents
-
Protein Solution: Prepare a solution of the protein to be conjugated in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-10 mg/mL. The buffer should be free of any primary amines or thiols that could compete with the reaction.
-
Reducing Agent (if necessary): If the cysteine residues in the protein are involved in disulfide bonds, they must first be reduced. Prepare a fresh solution of a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[15] TCEP is often preferred as it is more stable and does not contain a thiol group that could interfere with the conjugation reaction.
-
This compound Stock Solution: Prepare a stock solution of this compound in an anhydrous, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). A typical concentration is 10-100 mM.
Protein Reduction (Optional)
Figure 2: Workflow for the reduction of protein disulfide bonds prior to conjugation.
-
Add the reducing agent (e.g., a 10-20 fold molar excess of TCEP) to the protein solution.
-
Incubate the reaction at room temperature or 37°C for 30-60 minutes.
-
Remove the excess reducing agent using a desalting column or spin filter.
Bioconjugation Reaction
-
pH Adjustment: Adjust the pH of the reduced protein solution to 7.0-7.5 using a suitable buffer.
-
Addition of this compound: Add the desired molar excess of the this compound stock solution to the protein solution. A starting point is typically a 5-20 fold molar excess of the reagent over the protein.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours with gentle stirring. The reaction can also be performed at 4°C for a longer duration (e.g., overnight) to minimize protein degradation.
-
Quenching: Quench the reaction by adding a small molecule thiol, such as cysteine or 2-mercaptoethanol, to react with any unreacted this compound.[]
Purification of the Bioconjugate
The most common method for purifying protein bioconjugates is size-exclusion chromatography (SEC).[3][11][12][13][14][17] This technique separates molecules based on their size, effectively removing unreacted this compound, quenching reagent, and any small molecule byproducts.[11][14]
Figure 3: A schematic representation of the purification of the bioconjugate using size-exclusion chromatography.
Characterization of the Bioconjugate
Thorough characterization of the bioconjugate is essential to ensure its quality and functionality.[18][19]
Determination of Drug-to-Antibody Ratio (DAR)
The drug-to-antibody ratio (DAR) is a critical quality attribute of antibody-drug conjugates. It can be determined using several techniques:
-
UV-Vis Spectroscopy: If the payload has a distinct UV-Vis absorbance from the protein, the DAR can be estimated by measuring the absorbance at two different wavelengths.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry can provide a precise measurement of the molecular weight of the conjugate, allowing for the determination of the number of attached payloads.[20]
Purity and Integrity Analysis
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) can be used to assess the purity and integrity of the conjugate. The conjugated protein should show a higher molecular weight compared to the unconjugated protein.
-
Size-Exclusion Chromatography (SEC): SEC can also be used to assess the presence of aggregates in the final product.[12]
Functional Assays
It is crucial to verify that the conjugation process has not compromised the biological activity of the protein. This can be assessed using relevant functional assays, such as enzyme activity assays or cell-based assays.[18]
Safety and Handling
This compound and other bromomethyl compounds are reactive alkylating agents and should be handled with care.[21]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling the reagent.[21][22]
-
Ventilation: Work in a well-ventilated area or a chemical fume hood.[21]
-
Waste Disposal: Dispose of all waste materials in accordance with local regulations.
Conclusion
This compound is a promising reagent for the site-specific modification of cysteine residues in proteins. The resulting isothiazole-linked bioconjugates benefit from the stability and favorable properties of the isothiazole moiety. The protocols and guidelines presented in this document provide a solid foundation for researchers to explore the potential of this versatile chemical tool in their drug development and research endeavors.
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
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Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. (2019, October 17). Who we serve. Retrieved January 23, 2026, from [Link]
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Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. (2025, July 11). Retrieved January 23, 2026, from [Link]
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5,5′-Thiobis(3-bromoisothiazole-4-carbonitrile). (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
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Methods for site-specific drug conjugation to antibodies. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
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(PDF) Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. (2025, August 7). ResearchGate. Retrieved January 23, 2026, from [Link]
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(PDF) Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Fast Cysteine Bioconjugation Chemistry. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
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Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
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Antibody–drug conjugates: Recent advances in linker chemistry. (2021, April 6). PubMed Central. Retrieved January 23, 2026, from [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8022 linker-chemistry/]([Link] linker-chemistry/)
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Platform for Orthogonal N-Cysteine-Specific Protein Modification Enabled by Cyclopropenone Reagents. (2022, June 5). PubMed Central. Retrieved January 23, 2026, from [Link]
-
Analyzing Nanomaterial Bioconjugates: A Review of Current and Emerging Purification and Characterization Techniques. (n.d.). ACS Publications. Retrieved January 23, 2026, from [Link]
-
Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
-
Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. (2023, February 14). Retrieved January 23, 2026, from [Link]
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Thiazole Ring—A Biologically Active Scaffold. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
(PDF) Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Size Exclusion Chromatography (SEC): A Critical Tool for Protein Purification. (2025, May 5). Retrieved January 23, 2026, from [Link]
-
FluoroFinder. (2025, June 11). Antibody Conjugation Techniques. Retrieved January 23, 2026, from [Link]
-
Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates. (2024, September 6). Open Exploration Publishing. Retrieved January 23, 2026, from [Link]
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One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation. (2020, October 2). Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]
-
Antibody Drug Conjugate (ADC) Load Characterization and Analysis Using the BioAccord and Nano DSC Systems. (n.d.). Retrieved January 23, 2026, from [Link]
-
Analytical Techniques for Antibody-Drug Conjugates. (n.d.). Pharma Focus America. Retrieved January 23, 2026, from [Link]
-
(PDF) A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. (2019, May 11). ResearchGate. Retrieved January 23, 2026, from [Link]
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Cysteine-Specific Bioconjugation and Stapling of Unprotected Peptides by Chlorooximes. (2022, January 21). CCS Chemistry. Retrieved January 23, 2026, from [Link]
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Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide. (2024, September 24). Retrieved January 23, 2026, from [Link]
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(PDF) Contribution of Linker Stability to the Activities of Anticancer Immunoconjugates. (2025, August 10). ResearchGate. Retrieved January 23, 2026, from [Link]
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Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
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Application Notes and Protocols for Cysteine-Specific Protein Labeling using 5-(Bromomethyl)isothiazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The selective modification of proteins is a cornerstone of modern chemical biology, enabling detailed investigations into protein function, localization, and interactions. Cysteine, with its relatively low abundance and high nucleophilicity, presents an ideal target for site-specific protein labeling.[1][2] This guide provides a comprehensive overview and detailed protocols for the use of 5-(Bromomethyl)isothiazole, a thiol-reactive chemical probe, for the specific and covalent labeling of cysteine residues in proteins. We will delve into the underlying chemical principles, provide step-by-step experimental procedures, and discuss potential applications in proteomics, drug discovery, and beyond.
Introduction: The Power of Cysteine-Specific Labeling
The ability to selectively attach probes—such as fluorophores, biotin, or affinity tags—to a protein of interest is invaluable for elucidating its biological role. Among the twenty proteinogenic amino acids, cysteine is unique due to the nucleophilic nature of its thiol side chain.[3][4] This inherent reactivity, coupled with its low natural abundance in most proteins, makes cysteine an attractive target for chemical modification with high specificity.[1]
Commonly used reagents for cysteine labeling include maleimides and haloacetyl compounds like iodoacetamide.[1][5] These reagents react with the thiol group of cysteine to form stable covalent bonds. This guide focuses on this compound, a reagent that, like other bromomethyl derivatives, is expected to form a highly stable thioether linkage with cysteine residues, offering a robust and reliable method for protein labeling.[6]
The Reagent: this compound
This compound is a heterocyclic compound featuring a bromomethyl group attached to an isothiazole ring. The isothiazole core is a five-membered aromatic ring containing a nitrogen and a sulfur atom, a scaffold found in various biologically active molecules.[7][8] The key to its utility in protein labeling lies in the bromomethyl group, which is a reactive electrophile susceptible to nucleophilic attack by the thiolate form of a cysteine residue.
Mechanism of Action
The labeling reaction proceeds via a nucleophilic substitution (SN2) mechanism. The deprotonated thiol group (thiolate) of a cysteine residue acts as the nucleophile, attacking the electrophilic carbon of the bromomethyl group. This results in the displacement of the bromide leaving group and the formation of a stable thioether bond between the protein and the isothiazole moiety.
To ensure the cysteine thiol is in its reactive thiolate form, the reaction is typically carried out at a pH slightly above the pKa of the cysteine thiol (which is around 8.5, but can vary depending on the local protein environment).
Figure 1: Proposed reaction mechanism of this compound with a cysteine residue.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the cysteine-specific labeling of a protein using this compound.
Materials and Reagents
-
Protein of Interest: Purified protein with at least one accessible cysteine residue.
-
This compound: Prepare a stock solution (e.g., 10-100 mM) in a water-miscible organic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Reaction Buffer: A buffer system that maintains the desired pH for the labeling reaction. Phosphate-buffered saline (PBS) or HEPES buffer at pH 7.2-7.5 are common choices. The buffer should be free of any thiol-containing reagents.
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) to reduce any disulfide bonds and ensure the cysteine thiol is available for labeling.[5]
-
Quenching Reagent: A small molecule thiol, such as L-cysteine or β-mercaptoethanol, to stop the labeling reaction.
-
Purification System: Size-exclusion chromatography (e.g., a desalting column) or dialysis to remove excess, unreacted labeling reagent.
Step-by-Step Labeling Protocol
-
Protein Preparation:
-
Dissolve the purified protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose the cysteine for labeling, add a 10-fold molar excess of TCEP and incubate at room temperature for 1 hour. Note: If using DTT, it must be removed prior to adding the labeling reagent as it will compete for the reagent.[5]
-
-
Labeling Reaction:
-
Add the this compound stock solution to the protein solution. A 10- to 20-fold molar excess of the reagent over the protein is a good starting point for optimization.
-
Incubate the reaction mixture at room temperature for 1-2 hours, or at 4°C overnight. The optimal reaction time and temperature will depend on the specific protein and should be determined empirically. Protect the reaction from light if the isothiazole moiety is conjugated to a fluorophore.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add a quenching reagent (e.g., L-cysteine) to a final concentration that is in large excess (e.g., 100-fold molar excess) over the initial concentration of the this compound.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove the excess, unreacted labeling reagent and the quenching reagent by passing the reaction mixture through a desalting column pre-equilibrated with the desired storage buffer.
-
Alternatively, dialysis can be used for larger sample volumes.
-
-
Characterization of the Labeled Protein:
-
Determine the concentration of the labeled protein using a standard protein assay (e.g., Bradford or BCA).
-
The labeling efficiency can be determined by methods such as mass spectrometry (to observe the mass shift upon labeling) or, if the isothiazole is part of a larger reporter molecule with a characteristic absorbance, by spectrophotometry.
-
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Incomplete reduction of disulfide bonds. | Increase the concentration of the reducing agent or the incubation time. |
| Inaccessible cysteine residue. | Consider protein denaturation/renaturation or engineering a more accessible cysteine. | |
| pH of the reaction buffer is too low. | Increase the pH of the reaction buffer to 7.5-8.0 to favor the thiolate form. | |
| Insufficient molar excess of the labeling reagent. | Increase the molar ratio of this compound to protein. | |
| Non-specific Labeling | Reaction time is too long or temperature is too high. | Optimize the reaction conditions by reducing the incubation time and/or temperature. |
| High molar excess of the labeling reagent. | Decrease the molar ratio of the labeling reagent to protein. | |
| Protein Precipitation | Protein instability under the reaction conditions. | Perform the labeling reaction at a lower temperature (e.g., 4°C). Screen different buffer conditions. |
| The labeling reagent is not fully dissolved. | Ensure the stock solution of this compound is completely dissolved before adding it to the protein solution. |
Applications and Future Directions
The covalent attachment of an isothiazole moiety to a protein opens up a wide range of possibilities for further investigation and application.
Proteomics and Protein Identification
When used as a chemical probe, this compound can be employed in activity-based protein profiling (ABPP) to identify and characterize reactive cysteine residues within a complex proteome.[3] This can provide insights into enzyme function, post-translational modifications, and the identification of potential drug targets.
Drug Discovery and Development
The isothiazole ring is a privileged scaffold in medicinal chemistry.[7] By conjugating this moiety to a protein, researchers can study its effect on protein function, potentially leading to the development of novel covalent inhibitors. The high stability of the thioether bond is particularly advantageous for creating long-lasting therapeutic effects.[6]
Bioconjugation and Imaging
If the isothiazole ring is further functionalized with a reporter group, such as a fluorophore or a biotin tag, the resulting labeled protein can be used in a variety of downstream applications, including:
-
Fluorescence Microscopy: To visualize the subcellular localization of the protein of interest.
-
Flow Cytometry: To quantify the expression levels of a cell-surface protein.
-
Pull-down Assays and Western Blotting: To study protein-protein interactions.
Figure 2: A typical experimental workflow for cysteine-specific protein labeling.
Conclusion
This compound represents a promising, albeit less-explored, tool for the cysteine-specific labeling of proteins. Its ability to form a stable thioether bond makes it a valuable addition to the chemical biologist's toolbox. The protocols and considerations outlined in this guide provide a solid foundation for researchers to begin exploring the potential of this reagent in their own work. As with any chemical labeling strategy, empirical optimization of the reaction conditions for each specific protein is crucial for achieving high efficiency and specificity. The continued development and application of novel cysteine-reactive probes will undoubtedly lead to new discoveries and a deeper understanding of the complex world of proteins.
References
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- Weerapana, E., & Cravatt, B. F. (2008). Reactive-cysteine profiling for drug discovery.
- Taraska, J. W., & Zagotta, W. N. (2010). Fluorescent labeling of specific cysteine residues using CyMPL. Cold Spring Harbor Protocols, 2010(6), pdb.prot5448.
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PubChem. (n.d.). 5-Bromo-3-methylisothiazole. National Center for Biotechnology Information. Retrieved from [Link]
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- El-Damasy, A. K., et al. (2022). Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met. ACS Omega, 7(4), 3465-3481.
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Sino Biological. (n.d.). Protein Labeling Techniques. Retrieved from [Link]
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IQAC-CSIC. (n.d.). Protein labeling methods. Retrieved from [Link]
- Khimiya Geterotsiklicheskikh Soedinenii. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Chemistry of Heterocyclic Compounds, 55(10/11), 931-959.
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ResearchGate. (2019). Cysteine-specific protein multi-functionalization and disulfide bridging using 3-bromo-5-methylene pyrrolones. Retrieved from [Link]
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Radboud University. (2023). Novel protein labeling methods enabling quick analysis of newly synthesized proteins in biological processes. Retrieved from [Link]
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ResearchGate. (2019). Reactive-cysteine profiling for drug discovery. Retrieved from [Link]
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- National Institutes of Health. (2010). Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry. Analytical and Bioanalytical Chemistry, 397(8), 3465-3474.
- PubMed. (2020). Improved Translation of Stability for Conjugated Antibodies Using an in Vitro Whole Blood Assay. mAbs, 12(1), 1715705.
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- PubMed. (2014). Small-molecule-based protein-labeling technology in live cell studies: probe-design concepts and applications. Accounts of Chemical Research, 47(1), 15-24.
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- National Institutes of Health. (2014). Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling. Molecular & Cellular Proteomics, 13(12), 3598-3609.
- PubMed. (2001). A novel multifunctional labeling reagent for enhanced protein characterization with mass spectrometry. Journal of Mass Spectrometry, 36(9), 1035-1041.
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Application of 5-(Bromomethyl)isothiazole in Click Chemistry: A Guide for Researchers
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The isothiazole nucleus is a privileged scaffold in medicinal chemistry, present in a range of compounds with diverse biological activities.[1][2] Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a robust and efficient method for the synthesis of complex molecular architectures.[3][4] This application note details the utility of 5-(bromomethyl)isothiazole as a versatile building block in click chemistry, enabling the facile introduction of the isothiazole moiety into various molecular frameworks. We present a detailed protocol for a one-pot, two-step synthesis of 1,2,3-triazoles bearing an isothiazole substituent, starting from this compound. This guide is intended for researchers and professionals in drug discovery and chemical biology seeking to leverage the unique properties of the isothiazole ring in their synthetic endeavors.
Introduction: The Convergence of Isothiazole Chemistry and Click Reactions
Isothiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms in a 1,2-relationship.[2] This structural motif imparts unique electronic and steric properties, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, antiviral, and anticancer effects.[1][5] The development of novel isothiazole-containing entities is therefore of significant interest in the pursuit of new therapeutic agents.[6][7]
Concurrently, the advent of "click chemistry" has revolutionized the process of drug discovery and development.[3][4] These reactions are characterized by their high yields, stereospecificity, and tolerance of a wide range of functional groups, making them ideal for the rapid synthesis of compound libraries and bioconjugation.[3] The copper(I)-catalyzed azide-alkyne Huisgen cycloaddition (CuAAC) stands as a paramount example of a click reaction, forming a stable 1,2,3-triazole linkage.[8]
This application note bridges these two powerful areas of chemistry by demonstrating the application of this compound as a key reagent for incorporating the isothiazole scaffold into molecules of interest using a click chemistry approach.
This compound: A Versatile Hub for Click Chemistry
The synthetic utility of this compound lies in the reactivity of its bromomethyl group. This benzylic-like bromide is an excellent electrophile, readily undergoing nucleophilic substitution reactions.[9][10][11] This reactivity allows for the facile introduction of either an azide or a terminal alkyne functionality, the two essential partners in the CuAAC reaction.
The most direct application, and the focus of this guide, involves the in situ conversion of this compound to the corresponding azide, which then participates in a subsequent cycloaddition with a terminal alkyne. This one-pot approach streamlines the synthetic process, avoiding the isolation of potentially hazardous azide intermediates.[12][13][14]
Experimental Protocol: One-Pot Synthesis of an Isothiazole-Functionalized Triazole
This protocol describes a general procedure for the one-pot synthesis of a 1-(isothiazol-5-ylmethyl)-4-substituted-1H-1,2,3-triazole via a copper-catalyzed azide-alkyne cycloaddition.
Materials and Reagents
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Sodium azide (NaN₃)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water, deionized
-
Dichloromethane (DCM)
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Silica gel for column chromatography
Safety Precaution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Reaction Workflow Diagram
Caption: One-pot synthesis of an isothiazole-functionalized triazole.
Step-by-Step Procedure
-
Reaction Setup: To a 25 mL round-bottom flask, add this compound (1.0 mmol, 1.0 equiv), the terminal alkyne (1.1 mmol, 1.1 equiv), and sodium azide (1.2 mmol, 1.2 equiv).
-
Solvent Addition: Add a 1:1 mixture of tert-butanol and deionized water (10 mL). Stir the mixture at room temperature until the solids are mostly dissolved.
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol, 0.2 equiv) in deionized water (1 mL). In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 mmol, 0.1 equiv) in deionized water (1 mL).
-
Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. The reaction mixture will typically change color upon addition of the copper catalyst.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, dilute the mixture with water (20 mL) and extract with dichloromethane (3 x 20 mL).
-
Washing: Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate (20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(isothiazol-5-ylmethyl)-4-substituted-1H-1,2,3-triazole.
Data Presentation: Expected Outcomes
The following table summarizes the expected outcomes for the one-pot synthesis of 1-(isothiazol-5-ylmethyl)-4-phenyl-1H-1,2,3-triazole.
| Parameter | Expected Value |
| Reactants | This compound, Phenylacetylene, Sodium Azide |
| Catalyst System | CuSO₄·5H₂O / Sodium Ascorbate |
| Solvent | t-BuOH / H₂O (1:1) |
| Reaction Time | 2-4 hours |
| Yield | > 85% |
| Purification | Silica Gel Column Chromatography |
| Appearance | White to off-white solid |
Significance and Broader Applications
The protocol described herein provides a reliable and efficient method for the synthesis of isothiazole-triazole conjugates. The resulting molecules are of significant interest in drug discovery for several reasons:
-
Pharmacophore Hybridization: This approach allows for the combination of the pharmacologically relevant isothiazole scaffold with other bioactive moieties through the stable and biocompatible triazole linker.
-
Library Synthesis: The modular nature of click chemistry enables the rapid generation of a diverse library of isothiazole-containing compounds by simply varying the terminal alkyne coupling partner. This is invaluable for structure-activity relationship (SAR) studies.
-
Bioconjugation: The ability to introduce an isothiazole tag onto biomolecules (e.g., proteins, nucleic acids) opens up possibilities for developing novel probes and diagnostic agents.
The isothiazole ring is a key component in numerous compounds with demonstrated biological activity, including anticancer and anti-inflammatory agents.[1][5][15] By incorporating this privileged heterocycle into novel molecular architectures using the power and simplicity of click chemistry, researchers can accelerate the discovery of new and improved therapeutic agents.
References
- Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met. ACS Omega.
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available from: [Link]
-
Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. ResearchGate. Available from: [Link]
-
(PDF) Synthesis and functionalization of 2-alkylidene-5-(bromomethyl)-2,3-dihydro-1,3-thiazole derivatives. ResearchGate. Available from: [Link]
-
Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Thieme Connect. Available from: [Link]
-
Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates. MDPI. Available from: [Link]
-
Cu-Catalyzed Azide−Alkyne Cycloaddition. ACS Publications. Available from: [Link]
-
Heterocyclic Building Blocks-Isothiazole. Chem-Station. Available from: [Link]
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5-Bromo-3-methylisothiazole | C4H4BrNS | CID 600959. PubChem. Available from: [Link]
-
Azide-alkyne Huisgen cycloaddition. Wikipedia. Available from: [Link]
-
Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. MDPI. Available from: [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available from: [Link]
-
Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate. MDPI. Available from: [Link]
-
(PDF) A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. ResearchGate. Available from: [Link]
-
Alkyl halide‐sodium azide‐alkyne three component cycloaddition... ResearchGate. Available from: [Link]
-
Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. Royal Society of Chemistry. Available from: [Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PubMed Central. Available from: [Link]
-
Concerted Nucleophilic Aromatic Substitutions. PubMed Central. Available from: [Link]
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Isothiazoles database - synthesis, physical properties. ChemSynthesis. Available from: [Link]
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A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of Pharmaceutical Negative Results. Available from: [Link]
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5,5′-Thiobis(3-bromoisothiazole-4-carbonitrile). MDPI. Available from: [Link]
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New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. PubMed. Available from: [Link]
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Click chemistry. Wikipedia. Available from: [Link]
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Application Notes and Protocols: Utilizing 5-(Bromomethyl)isothiazole for the Introduction of a Traceable Tag
Abstract
In the landscape of drug discovery and chemical biology, the ability to track and identify biomolecules is paramount. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 5-(bromomethyl)isothiazole as a novel reagent for introducing a stable and traceable heterocyclic tag onto proteins. The isothiazole moiety, a five-membered aromatic heterocycle containing nitrogen and sulfur, offers unique physicochemical properties that can be leveraged for enhanced detection and analysis.[1][2] This guide will delve into the underlying chemical principles, provide detailed experimental protocols for protein labeling, and outline methods for the characterization of the resulting bioconjugates.
Introduction: The Isothiazole Moiety as a Unique Traceable Tag
The covalent labeling of proteins with small molecules is a cornerstone of modern biological research.[3] These tags can serve as reporters, affinity handles, or tools to probe biological function. The ideal tagging reagent should exhibit high reactivity and selectivity towards a specific functional group on the protein under mild, biocompatible conditions. Furthermore, the resulting tag should be stable and possess properties that facilitate its detection and characterization.
While a variety of labeling chemistries are available, the use of unique heterocyclic scaffolds as tags is a burgeoning area of interest. The isothiazole ring, a structural isomer of the more commonly known thiazole, presents several advantageous features as a traceable tag.[1] Its aromatic nature and the presence of both nitrogen and sulfur heteroatoms can impart distinct spectroscopic and spectrometric signatures, aiding in the identification and quantification of labeled biomolecules.
This compound is an electrophilic reagent designed to react with nucleophilic amino acid residues on a protein's surface. The bromomethyl group acts as a reactive handle, enabling the covalent attachment of the isothiazole tag through a nucleophilic substitution reaction.
Chemical Properties and Reactivity of this compound
This compound is a heterocyclic compound featuring a bromomethyl substituent at the 5-position of the isothiazole ring. The key to its utility as a labeling reagent lies in the electrophilic nature of the benzylic-like carbon of the bromomethyl group. This carbon is susceptible to nucleophilic attack by electron-rich functional groups present in proteins.
The primary targets for alkylation by this compound on a protein are the side chains of cysteine and histidine residues due to the high nucleophilicity of the thiol and imidazole groups, respectively.
Reaction with Cysteine
The thiol group of a cysteine residue is a potent nucleophile, particularly in its deprotonated thiolate form (S⁻). The reaction with this compound proceeds via an Sɴ2 mechanism to form a stable thioether linkage.
Reaction Scheme: Alkylation of Cysteine
Caption: Alkylation of a cysteine residue by this compound.
The resulting thioether bond is generally stable under physiological conditions, making it an excellent choice for creating long-lasting tagged proteins.
Reaction with Histidine
The imidazole side chain of histidine can also be alkylated by this compound.[4] The reaction typically occurs at one of the nitrogen atoms of the imidazole ring, resulting in a stable N-alkylated histidine derivative. The reactivity of histidine is pH-dependent, with the deprotonated imidazole ring being more nucleophilic.
Reaction Scheme: Alkylation of Histidine
Caption: Alkylation of a histidine residue by this compound.
While the reaction with cysteine is generally more rapid and occurs at a lower pH, labeling of histidine can be favored by adjusting the reaction conditions, such as increasing the pH. It is important to consider the potential for side reactions with other nucleophilic residues like lysine and the N-terminus, although these are generally less reactive towards alkylating agents like this compound compared to cysteine and histidine.
Experimental Protocols
The following protocols provide a general framework for the labeling of proteins with this compound. Optimization of these protocols for specific proteins and experimental goals is highly recommended.
Materials and Reagents
-
Purified protein of interest in a suitable buffer (e.g., PBS, HEPES, Tris)
-
This compound
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)) - for cysteine labeling
-
Desalting columns or dialysis cassettes for buffer exchange and removal of excess reagent
-
Reaction buffers (e.g., Phosphate-buffered saline (PBS) pH 7.4, HEPES buffer)
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)
Protocol 1: Cysteine-Specific Labeling
This protocol is designed to favor the selective labeling of cysteine residues.
-
Protein Preparation:
-
Ensure the protein of interest is in a buffer free of primary amines (e.g., Tris) if possible, to minimize potential side reactions. A recommended buffer is PBS at pH 7.2-7.5.
-
If the protein has intramolecular disulfide bonds that need to be labeled, they must first be reduced. Add a 5-10 fold molar excess of TCEP to the protein solution and incubate for 1 hour at room temperature. DTT can also be used, but it must be removed before adding the labeling reagent.
-
Adjust the protein concentration to 1-5 mg/mL.
-
-
Labeling Reaction:
-
Prepare a 10-50 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing. The reaction should be protected from light.
-
-
Quenching and Purification:
-
Quench the reaction by adding a 100-fold molar excess of a small molecule thiol such as L-cysteine or β-mercaptoethanol to react with any unreacted this compound.
-
Remove the excess labeling reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.[5]
-
Workflow for Cysteine-Specific Labeling
Caption: General workflow for cysteine-specific protein labeling.
Protocol 2: Histidine-Targeted Labeling
This protocol is adjusted to enhance the labeling of histidine residues.
-
Protein Preparation:
-
Buffer exchange the protein into a buffer with a pH of 8.0-8.5, such as a borate or bicarbonate buffer. This higher pH will increase the nucleophilicity of the histidine imidazole ring.
-
Adjust the protein concentration to 1-5 mg/mL.
-
-
Labeling Reaction:
-
Prepare a 10-50 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Add a 20-50 fold molar excess of the this compound stock solution to the protein solution.
-
Incubate the reaction for 2-4 hours at room temperature with gentle mixing, protected from light.
-
-
Quenching and Purification:
-
Quench the reaction with a 100-fold molar excess of L-histidine or another primary amine-containing compound.
-
Purify the labeled protein using a desalting column or dialysis to remove excess reagent and byproducts.
-
Characterization of Isothiazole-Tagged Proteins
Confirmation of successful labeling and characterization of the conjugate are critical steps to ensure the integrity and utility of the tagged protein.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the covalent modification of a protein.
-
Intact Protein Analysis: Electrospray ionization mass spectrometry (ESI-MS) of the intact protein will show a mass shift corresponding to the addition of the isothiazolylmethyl group (C₄H₄NS). This provides a quick confirmation of labeling and can be used to estimate the degree of labeling.
-
Peptide Mapping: For more precise localization of the tag, the labeled protein can be digested with a protease (e.g., trypsin), and the resulting peptides analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7] The fragmentation pattern of the modified peptide will confirm the site of attachment.
| Technique | Information Obtained |
| ESI-MS | Confirmation of labeling, degree of labeling |
| LC-MS/MS | Site of modification, confirmation of covalent bond |
Nuclear Magnetic Resonance (NMR) Spectroscopy
For smaller proteins or peptides, NMR spectroscopy can provide detailed structural information about the labeled product.
-
¹H NMR: The appearance of new signals in the aromatic region corresponding to the isothiazole ring protons and a singlet for the methylene protons can confirm the presence of the tag.[8]
-
¹³C NMR: The carbon signals of the isothiazole ring and the methylene bridge will also be observable.[8]
-
HSQC/HMBC: Two-dimensional NMR experiments can be used to definitively assign the connectivity between the protein and the isothiazole tag.
Applications in Research and Drug Development
The introduction of an isothiazole tag using this compound opens up several avenues for downstream applications:
-
Protein Tracking and Localization: The unique isotopic pattern of sulfur can aid in the mass spectrometric detection of the tagged protein in complex biological mixtures.
-
Structural Biology: The isothiazole tag can serve as a spectroscopic probe to study protein conformation and dynamics.
-
Drug Discovery: Isothiazole-containing compounds have shown a wide range of biological activities.[9] Using this compound to tag a protein of interest could be a starting point for fragment-based drug discovery approaches.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | Insufficient reagent, short incubation time, protein aggregation, incorrect pH. | Increase molar excess of reagent, extend incubation time, optimize buffer conditions, ensure protein is soluble and stable. |
| Non-specific Labeling | High concentration of reagent, prolonged incubation, high pH. | Reduce molar excess of reagent, shorten incubation time, optimize pH for target residue. |
| Protein Precipitation | High concentration of organic solvent, protein instability. | Keep DMSO/DMF concentration below 10%, perform labeling at 4°C, screen for stabilizing buffer additives. |
Conclusion
This compound is a promising reagent for the introduction of a unique and traceable isothiazole tag onto proteins. Its reactivity towards cysteine and histidine residues allows for targeted labeling under relatively mild conditions. The resulting isothiazole-tagged proteins are stable and can be readily characterized by standard analytical techniques such as mass spectrometry and NMR spectroscopy. The distinctive properties of the isothiazole moiety offer new opportunities for protein tracking, structural analysis, and drug discovery applications.
References
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Selective Chemical Labeling of Proteins with Small Fluorescent Molecules Based on Metal-Chelation Methodology - MDPI. Available at: [Link]
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Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Available at: [Link]
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Influence of Histidine on the Stability and Physical Properties of a Fully Human Antibody in Aqueous and Solid Forms - PubMed. Available at: [Link]
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Reactive Sulfur Species: Kinetics and Mechanisms of the Reaction of Cysteine Thiosulfinate Ester with Cysteine to Give Cysteine Sulfenic Acid | Request PDF - ResearchGate. Available at: [Link]
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Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. Available at: [Link]
-
Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster - PubMed. Available at: [Link]
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1 H and 13 C NMR spectra of 0.1 M cysteine in D 2 O (pH 9.1) and... - ResearchGate. Available at: [Link]
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Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives - ResearchGate. Available at: [Link]
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Solid-state NMR observation of cysteine and lysine Michael adducts of inactivated estradiol dehydrogenase - PubMed. Available at: [Link]
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Biochemistry, Histidine - StatPearls - NCBI Bookshelf - NIH. Available at: [Link]
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Protein labeling protocol - Abberior Instruments. Available at: [Link]
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A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance - ResearchGate. Available at: [Link]
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Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Available at: [Link]
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Influence of Histidine on the Stability and Physical Properties of a Fully Human Antibody in Aqueous and Solid Forms - ResearchGate. Available at: [Link]
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Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery - PMC. Available at: [Link]
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Overview of Affinity Tags for Protein Purification - PMC - NIH. Available at: [Link]
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Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview - PMC - NIH. Available at: [Link]
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Supporting information - The Royal Society of Chemistry. Available at: [Link]
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Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC - PubMed Central. Available at: [Link]
-
New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed. Available at: [Link]
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N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC - NIH. Available at: [Link]
-
N-Cyano sulfoximine-mediated thiazole ligation with N-terminal cysteine under mild aqueous conditions - PMC - NIH. Available at: [Link]
-
Mammalian histidine decarboxylase. Stability studies with special reference to the effect of salts - PubMed. Available at: [Link]
-
Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines - ResearchGate. Available at: [Link]
-
Cysteine-specific protein multi-functionalization and disulfide bridging using 3-bromo-5-methylene pyrrolones - ResearchGate. Available at: [Link]
- Isothiazoles: Synthetic Strategies and Pharmacological Applications - Books.
-
1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000574). Available at: [Link]
-
Research Article Correlation between the NMR Chemical Shifts and Thiolate Protonation Constants of Cysteamine, Homocysteine, and Penicillamine. Available at: [Link]
-
Investigation of a Degradant in a Biologics Formulation Buffer Containing L-Histidine. Available at: [Link]
-
Protein-Protein Interactions: 5N Metabolic Labeling, Immunoprecipitation l Protocol Preview. Available at: [Link]
-
The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PubMed Central - NIH. Available at: [Link]
-
A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC - PubMed Central. Available at: [Link]
-
Ion fragmentation of small molecules in mass spectrometry. Available at: [Link]
-
Bench Protocol to Perform TAILS We have been performing TAILS for nearly - The Overall Lab. Available at: [Link]
-
Strategy of histidine and lysine adductome analysis. - ResearchGate. Available at: [Link]
-
Thiazole and Isothiazole Chemistry in Crop Protection - ACS Publications. Available at: [Link]
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Application Notes and Protocols for the Experimental Setup of Reactions Involving 5-(Bromomethyl)isothiazole
Introduction: The Synthetic Versatility of 5-(Bromomethyl)isothiazole
This compound is a valuable heterocyclic building block for researchers in medicinal chemistry and materials science. The isothiazole ring is a key pharmacophore found in a range of biologically active compounds, including antimicrobial and anti-inflammatory agents.[1] The synthetic utility of this compound stems from the reactivity of the bromomethyl group, which readily participates in a variety of organic transformations. This allows for the introduction of diverse functional groups at the 5-position of the isothiazole core, enabling the synthesis of novel derivatives with tailored properties.
This guide provides a comprehensive overview of the experimental setup for two key classes of reactions involving this compound: nucleophilic substitution and palladium-catalyzed Suzuki cross-coupling. The protocols detailed herein are designed to be reproducible and are accompanied by explanations of the underlying chemical principles to empower researchers to confidently and safely utilize this versatile reagent in their synthetic endeavors.
Safety and Handling of this compound
Before commencing any experimental work, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. As a brominated organic compound, it should be handled with caution in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, laboratory coat, and appropriate chemical-resistant gloves, must be worn at all times.
General Handling Precautions:
-
Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.[2]
-
Prevent contact with skin and eyes.[2]
-
Wash hands thoroughly after handling.[3]
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
In case of accidental exposure, refer to the SDS for specific first-aid measures.
Part 1: Nucleophilic Substitution Reactions
The primary reactivity of this compound is centered around the electrophilic carbon of the bromomethyl group. This makes it an excellent substrate for S(_N)2 reactions with a wide range of nucleophiles, including amines, thiols, and alcohols. These reactions provide a straightforward method for introducing new functionalities to the isothiazole scaffold.
Mechanistic Rationale
The nucleophilic substitution reaction proceeds via a bimolecular (S(_N)2) mechanism. The nucleophile attacks the carbon atom of the bromomethyl group, leading to the displacement of the bromide leaving group in a single, concerted step. The reaction rate is influenced by the strength of the nucleophile, the solvent, and the reaction temperature. For instance, stronger nucleophiles like thiols will generally react faster than weaker ones like alcohols. The choice of a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, can accelerate the reaction by solvating the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus enhancing its reactivity.
Experimental Protocol: Reaction with Secondary Amines (e.g., Piperidine)
This protocol describes the synthesis of 5-(piperidin-1-ylmethyl)isothiazole, a representative example of a nucleophilic substitution reaction with a secondary amine. The procedure is adapted from similar reactions with substituted isothiazoles.[4]
Materials:
-
This compound
-
Piperidine
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous DMF (10 mL) in a round-bottom flask equipped with a magnetic stir bar, add piperidine (2.0 mmol, 2.0 equivalents).
-
Stir the reaction mixture at room temperature for 8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water (50 mL) and extract with diethyl ether (3 x 25 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-(piperidin-1-ylmethyl)isothiazole.
Data Summary for Nucleophilic Substitution
| Nucleophile | Product | Typical Conditions |
| Secondary Amine (e.g., Piperidine) | 5-((Dialkylamino)methyl)isothiazole | DMF, Room Temperature, 8h |
| Thiol (e.g., Thiophenol) | 5-((Arylthio)methyl)isothiazole | Base (e.g., K₂CO₃), Acetonitrile, RT |
| Alcohol (e.g., Phenol) | 5-((Aryloxy)methyl)isothiazole | Base (e.g., K₂CO₃), DMF, Heat |
Workflow for Nucleophilic Substitution
Caption: Workflow for the nucleophilic substitution of this compound.
Part 2: Palladium-Catalyzed Suzuki Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds.[5] While the bromomethyl group is the primary site for nucleophilic attack, under palladium catalysis, it is possible to selectively couple at a halogenated position on the isothiazole ring, if present. However, for the purpose of this guide, we will focus on the analogous reactivity of the bromomethyl group, which can participate in certain palladium-catalyzed cross-coupling reactions, although less commonly than aryl or vinyl halides. A more synthetically relevant approach for introducing aryl or vinyl substituents at the 5-position of the isothiazole ring would involve a two-step process: first, synthesis of 5-bromoisothiazole, followed by a Suzuki coupling, and then subsequent functionalization of a methyl group if needed.
For the direct application of this compound in a Suzuki-type reaction, the conditions need to be carefully selected to favor the desired coupling. The following protocol is adapted from the successful Suzuki coupling of the analogous 2-bromo-5-(bromomethyl)thiophene with aryl boronic acids, where the reaction proceeds selectively at the aryl bromide position.[6] This highlights that the bromomethyl group is generally less reactive in Suzuki couplings than an aryl bromide. For the purpose of illustrating the potential of this reaction, we will present a hypothetical protocol for the coupling of an aryl boronic acid with 5-bromoisothiazole as a more representative example of a Suzuki reaction on this scaffold.
Mechanistic Rationale for Suzuki Coupling
The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction is well-established and involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the organohalide (in this case, 5-bromoisothiazole) to form a palladium(II) intermediate.
-
Transmetalation: The organic group from the organoboron reagent (the aryl boronic acid, activated by a base) is transferred to the palladium(II) complex, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium(II) complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst.
Experimental Protocol: Suzuki Coupling of 5-Bromoisothiazole with an Aryl Boronic Acid
This protocol provides a general procedure for the Suzuki cross-coupling of 5-bromoisothiazole with a generic aryl boronic acid.
Materials:
-
5-Bromoisothiazole
-
Aryl boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine 5-bromoisothiazole (1.0 mmol), the aryl boronic acid (1.1 mmol, 1.1 equivalents), and potassium phosphate (2.0 mmol, 2.0 equivalents).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.025 mmol, 2.5 mol%).
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 5 mL).
-
Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction's progress by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-arylisothiazole.
Data Summary for Suzuki Cross-Coupling
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature |
| 5-Bromoisothiazole | Aryl Boronic Acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 °C |
Workflow for Suzuki Cross-Coupling
Caption: Workflow for the Suzuki cross-coupling of 5-Bromoisothiazole.
Conclusion
This compound is a synthetically useful building block that provides access to a wide array of functionalized isothiazole derivatives. The protocols outlined in this application note for nucleophilic substitution and Suzuki cross-coupling reactions serve as a foundation for researchers to explore the chemistry of this versatile compound. By understanding the underlying principles and adhering to safe laboratory practices, scientists can effectively incorporate this compound into their synthetic strategies for the development of novel molecules with potential applications in drug discovery and materials science.
References
- (Reference to a relevant review on the biological activity of isothiazoles)
-
Javed, S. A., et al. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: As antithrombotic and haemolytically active molecules. Chemistry Central Journal, 9(1), 42. [Link]
- (Reference to a general organic chemistry textbook or a review on S(_N)2 reactions)
- (Reference to a review on Suzuki-Miyaura cross-coupling reactions)
- (Reference to a comprehensive heterocyclic chemistry textbook)
- (Reference to a paper detailing the synthesis of this compound)
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- (Reference to a paper on the reactivity of bromomethyl-heterocycles)
- (Reference to a paper on the applications of isothiazole deriv
- (Reference to a paper providing spectral data for isothiazole deriv
-
Kletskov, A. V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Chemistry of Heterocyclic Compounds, 55(10), 967-997. [Link]
- (Reference to a paper on the synthesis of isothiazole-containing n
-
Potemkin, V. A., et al. (2003). Reaction of 4,5-dichloro-3-trichloromethylisothiazole with heterocyclic amines. Russian Journal of Organic Chemistry, 39(1), 113-116. [Link]
- (Reference to a paper on the use of isothiazoles in m
- (Reference to a paper on the large-scale synthesis of isothiazole deriv
- (Reference to a safety manual for handling hazardous chemicals)
- (Reference to a review on recent advances in isothiazole chemistry)
- (Reference to a computational study on the reactivity of isothiazoles)
Sources
Application Notes and Protocols: 5-(Bromomethyl)isothiazole as a Stable Linker for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Linkers in Antibody-Drug Conjugate (ADC) Design
Antibody-drug conjugates (ADCs) represent a revolutionary class of targeted cancer therapies, combining the specificity of monoclonal antibodies (mAbs) with the potent cell-killing ability of cytotoxic small molecules.[1][2] An ADC is comprised of three key components: a mAb that targets a tumor-specific antigen, a highly potent cytotoxic payload, and a chemical linker that connects the two.[3][4] The linker is a critical determinant of the ADC's therapeutic index, governing its stability in circulation, the mechanism of payload release, and overall efficacy and safety.[5]
An ideal linker must be stable enough to prevent premature release of the cytotoxic payload in systemic circulation, which could lead to off-target toxicity.[5] Upon internalization of the ADC into the target cancer cell, the linker should facilitate the efficient release of the active drug.[5] Cysteine residues, with their highly nucleophilic thiol side chains, are attractive targets for covalent attachment of linker-payloads to the antibody.[] The most common approach for cysteine conjugation has been the use of maleimide-based linkers.[7] However, the thioether bond formed through a Michael addition reaction with maleimides is susceptible to a retro-Michael reaction, leading to premature drug release and potential loss of efficacy.[8] This has driven the exploration of alternative electrophilic linkers that form more stable covalent bonds with cysteine.
This application note details the use of 5-(bromomethyl)isothiazole as a promising linker moiety for the development of stable, cysteine-linked ADCs. The reaction of the bromomethyl group with the cysteine thiol proceeds via an irreversible SN2 reaction to form a highly stable thioether bond, offering a significant advantage over traditional maleimide-based linkers.[]
The Chemistry of this compound Conjugation
The conjugation of a this compound-functionalized linker-payload to a cysteine residue on an antibody is a classic example of an alkylation reaction. The thiol group of cysteine is a potent nucleophile that readily attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion in an SN2 reaction. This results in the formation of a stable thioether linkage.[9]
The isothiazole ring itself is a key feature of this linker. Its aromatic nature and the presence of heteroatoms can influence the physicochemical properties of the linker, such as its hydrophilicity and steric profile, which in turn can impact the overall properties of the ADC.[5]
Experimental Protocols
PART 1: Preparation of the Antibody for Conjugation
The interchain disulfide bonds of the monoclonal antibody must be partially reduced to expose the cysteine thiol groups for conjugation. The extent of reduction needs to be carefully controlled to achieve the desired drug-to-antibody ratio (DAR).[10]
Protocol 1: Partial Reduction of Antibody Disulfide Bonds
-
Antibody Preparation: Prepare a solution of the monoclonal antibody at a concentration of 1-10 mg/mL in a suitable buffer, such as phosphate-buffered saline (PBS) with 50 mM Tris and 2 mM EDTA, pH 7.5-8.0.
-
Reducing Agent Preparation: Prepare a fresh stock solution of a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT) in the same buffer. A typical stock concentration is 10 mM.
-
Reduction Reaction: Add the reducing agent to the antibody solution to a final concentration that results in the desired level of reduction. The optimal molar excess of the reducing agent will need to be determined empirically for each antibody but typically ranges from 2 to 10-fold molar excess over the antibody.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-2 hours with gentle mixing.
-
Removal of Excess Reducing Agent: Immediately before conjugation, remove the excess reducing agent using a desalting column or spin filtration device equilibrated with the conjugation buffer (e.g., PBS with 2 mM EDTA, pH 7.5).[11]
PART 2: Conjugation of this compound Linker-Payload
Once the antibody has been partially reduced, it is ready for conjugation with the this compound-functionalized linker-payload.
Protocol 2: Cysteine-Directed Conjugation
-
Linker-Payload Preparation: Dissolve the this compound linker-payload in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a stock concentration of 10-20 mM.
-
Conjugation Reaction: Add the linker-payload solution to the reduced antibody solution. A molar excess of the linker-payload (typically 5-20 fold over the antibody) is used to drive the reaction to completion. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid denaturation of the antibody.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle mixing. The reaction should be performed in the dark to prevent any potential light-induced degradation of the payload.
-
Quenching the Reaction: After the incubation period, quench any unreacted linker-payload by adding a molar excess of a small molecule thiol such as N-acetylcysteine or cysteine. Incubate for an additional 30 minutes.
-
Purification of the ADC: Remove the unreacted linker-payload, quenching agent, and any small molecule byproducts by size-exclusion chromatography (SEC), tangential flow filtration (TFF), or dialysis. The purified ADC should be stored in a suitable formulation buffer at 2-8°C.
Diagram 1: ADC Synthesis Workflow
Caption: Workflow for the synthesis of a this compound linked ADC.
PART 3: Characterization of the Antibody-Drug Conjugate
Thorough characterization of the purified ADC is essential to ensure its quality, including determining the average drug-to-antibody ratio (DAR), the distribution of drug-loaded species, and the stability of the conjugate.
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
Hydrophobic interaction chromatography (HIC) is a powerful technique for determining the DAR and the distribution of different drug-loaded species in a cysteine-linked ADC.[12][13] The addition of the hydrophobic linker-payload increases the overall hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs.[12][14]
-
HIC System and Column: Use a biocompatible HPLC system with a suitable HIC column (e.g., Butyl-NPR).
-
Mobile Phases:
-
Mobile Phase A: A high salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0).
-
Mobile Phase B: A low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0).
-
-
Gradient Elution: Equilibrate the column with Mobile Phase A. Inject the purified ADC and elute with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.
-
Data Analysis: Monitor the elution profile at 280 nm. The different drug-loaded species (DAR 0, 2, 4, 6, 8) will elute as distinct peaks.[12] The average DAR can be calculated from the relative peak areas of the different species.[12]
Table 1: Example HIC Gradient for DAR Analysis
| Time (min) | % Mobile Phase B |
| 0 | 0 |
| 25 | 100 |
| 30 | 100 |
| 31 | 0 |
| 35 | 0 |
Protocol 4: Mass Spectrometry for ADC Characterization
Mass spectrometry (MS) is an indispensable tool for the detailed characterization of ADCs.[15] It can be used to confirm the identity of the conjugate, determine the precise mass of the different drug-loaded species, and identify the location of conjugation.[16]
-
Intact Mass Analysis: Native mass spectrometry can be used to analyze the intact ADC, providing information on the distribution of drug-loaded species.[17]
-
Subunit Analysis: After reduction of the ADC, reversed-phase liquid chromatography-mass spectrometry (RP-LC-MS) can be used to analyze the light and heavy chains separately, confirming the conjugation on each chain.[18]
-
Peptide Mapping: For site-specific localization of the conjugation, the ADC can be digested with a protease (e.g., trypsin), and the resulting peptides analyzed by LC-MS/MS.[15]
Diagram 2: Characterization Workflow
Caption: Analytical workflow for the characterization of the purified ADC.
Advantages of the this compound Linker
The use of a this compound linker offers several potential advantages for the development of ADCs:
-
Stable Thioether Bond: The SN2 reaction with cysteine forms a highly stable thioether bond that is resistant to cleavage in the circulation, potentially reducing off-target toxicity and improving the pharmacokinetic profile of the ADC.[]
-
Improved Homogeneity: Compared to lysine conjugation, cysteine-based conjugation with a defined number of reactive thiols allows for the production of more homogeneous ADCs with a narrower DAR distribution.[19]
-
Alternative to Maleimides: This linker provides a valuable alternative to maleimide-based linkers, avoiding the stability issues associated with the retro-Michael reaction.[8]
Conclusion
The this compound moiety represents a promising electrophilic group for the development of stable and effective antibody-drug conjugates. The straightforward and robust SN2 reaction with cysteine thiols leads to the formation of a stable thioether linkage, addressing the stability concerns associated with traditional maleimide-based linkers. The protocols outlined in this application note provide a framework for the successful preparation and characterization of ADCs utilizing this innovative linker technology. Further investigation into the specific properties of the isothiazole ring may reveal additional benefits for ADC design, contributing to the development of the next generation of targeted cancer therapies.
References
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- Thermo Fisher Scientific. (n.d.). Complete Characterization of a Cysteine-linked Antibody-Drug Conjugate Performed on a Hybrid Quadrupole-Orbitrap Mass Spectrometer. ...
- Sigma-Aldrich. (n.d.). Protocol for Purification, Optional Reduction, and SEC-MS Analysis of a Monoclonal Antibody. ...
- ...
- ...
- Badescu, G., et al. (2014). Antibody–Drug Conjugates (ADCs) Derived from Interchain Cysteine Cross-Linking Demonstrate Improved Homogeneity and Other Pharmacological Properties over Conventional Heterogeneous ADCs. ...
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Application Notes and Protocols for the Creation of Fluorescent Probes with 5-(Bromomethyl)isothiazole
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the methodologies for creating novel fluorescent probes utilizing the reactive moiety 5-(Bromomethyl)isothiazole. The isothiazole scaffold offers a stable and versatile platform for the development of targeted fluorescent probes, particularly for the labeling of thiol-containing biomolecules such as proteins with cysteine residues. This document details the synthesis of the core chemical entity, the mechanistic principles of its reactivity, and detailed protocols for the conjugation to proteins. Furthermore, it explores the potential photophysical properties and applications of the resulting fluorescent probes in cellular imaging and drug discovery.
Introduction: The Isothiazole Scaffold in Fluorescent Probe Design
Fluorescent probes are indispensable tools in modern biological research and drug development, enabling the visualization and quantification of biomolecules and cellular processes.[1] The choice of the core chemical scaffold for a fluorescent probe is critical and dictates its stability, reactivity, and photophysical properties. The isothiazole ring, a five-membered aromatic heterocycle containing nitrogen and sulfur, presents a compelling platform for the design of novel fluorescent probes.[2]
Advantages of the Isothiazole Scaffold:
-
Chemical Stability: The aromatic nature of the isothiazole ring imparts significant chemical and metabolic stability, which is crucial for probes used in complex biological environments.
-
Synthetic Tractability: The isothiazole ring can be functionalized at various positions, allowing for the fine-tuning of its chemical and photophysical properties.[3]
-
Modulation of Fluorescence: The isothiazole moiety can be conjugated to a wide range of fluorophores, influencing their quantum yield and Stokes shift. Thiazole-containing fluorophores are known for their high photostability and large Stokes shifts, which are advantageous for minimizing background fluorescence in imaging applications.[4]
This guide focuses on the application of this compound as a key building block for the development of thiol-reactive fluorescent probes. The bromomethyl group serves as a highly efficient electrophilic handle for the specific labeling of nucleophilic residues, most notably the sulfhydryl group of cysteine.[5]
Synthesis of the Core Reagent: this compound
The direct synthesis of this compound can be approached through the radical bromination of 5-methylisothiazole. This method is analogous to the well-established Wohl-Ziegler bromination of allylic and benzylic C-H bonds.
Protocol: Synthesis of this compound
Materials:
-
5-Methylisothiazole
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve 5-methylisothiazole (1.0 eq) in anhydrous carbon tetrachloride.
-
Addition of Reagents: Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN, 0.05 eq) to the solution.
-
Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 77°C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Transfer the filtrate to a separatory funnel and wash with a saturated solution of sodium bicarbonate to quench any remaining bromine.
-
Wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Principle of Thiol-Reactive Labeling
The primary application of this compound in bioconjugation is its reaction with thiol groups, particularly the side chain of cysteine residues in proteins. This reaction proceeds via a classic SN2 (bimolecular nucleophilic substitution) mechanism.
The lone pair of electrons on the sulfur atom of the deprotonated thiol (thiolate anion) acts as a nucleophile, attacking the electrophilic methylene carbon of the this compound. This results in the displacement of the bromide leaving group and the formation of a stable thioether bond.
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Application in the Synthesis of Novel Heterocyclic Compounds: A Guide for Researchers
Introduction: The Central Role of Heterocycles in Modern Chemistry
Heterocyclic compounds, cyclic structures containing at least one heteroatom (commonly nitrogen, oxygen, or sulfur), form the bedrock of a vast array of biologically active molecules and functional materials.[1][2][3] Their prevalence in pharmaceuticals, agrochemicals, and dyestuffs underscores the critical importance of developing efficient and innovative synthetic methodologies.[1][2] It is estimated that over half of all known organic compounds are heterocyclic, and a significant percentage of FDA-approved drugs feature a heterocyclic core.[4][5] For instance, between 2010 and 2015, 65% of anticancer drugs approved by the FDA contained a heterocycle.[4] This guide provides an in-depth exploration of modern synthetic strategies for accessing novel heterocyclic frameworks, with a focus on practical applications, detailed protocols, and the underlying principles that govern these transformations. We will delve into both established and cutting-edge techniques, offering insights to researchers, scientists, and drug development professionals aiming to expand the horizons of chemical synthesis.
I. Strategic Approaches to Heterocyclic Synthesis: A Paradigm Shift
The synthesis of heterocyclic compounds has undergone a significant evolution, moving from classical, often harsh, methods to more sophisticated and sustainable approaches.[3] The modern synthetic chemist's toolkit is diverse, encompassing a range of strategies that prioritize efficiency, selectivity, and environmental compatibility.
The Limitations of Traditional Synthesis
Classical methods for synthesizing N-heterocycles, such as the Skraup, Paal–Knorr, and Fischer indole syntheses, while foundational, often suffer from drawbacks like high temperatures, long reaction times, and the use of strong acids or oxidizing agents, leading to low yields and side reactions.
The Rise of Modern Methodologies
Recent advancements have focused on overcoming these limitations. Key areas of innovation include:
-
Catalysis: The use of transition metals (e.g., palladium, copper, nickel) and organocatalysts has revolutionized heterocyclic synthesis, enabling milder reaction conditions and novel bond formations.[6][7]
-
Green Chemistry: A growing emphasis on sustainability has led to the development of eco-friendly protocols that utilize non-toxic solvents, renewable starting materials, and energy-efficient activation methods like microwave irradiation and ultrasound.[3][8][9][10]
-
Multicomponent Reactions (MCRs): These elegant reactions combine three or more starting materials in a single step to generate complex heterocyclic products, offering high atom economy and efficiency.[1]
-
C-H Activation: Direct functionalization of C-H bonds is a powerful strategy for streamlining synthetic routes and avoiding the need for pre-functionalized starting materials.
-
Photoredox Catalysis: Visible-light-mediated reactions provide a mild and sustainable approach to accessing reactive intermediates for heterocycle construction.
II. Synthesis of Nitrogen-Containing Heterocycles: The Cornerstone of Medicinal Chemistry
Nitrogen-containing heterocycles are of paramount importance in drug discovery, forming the core of numerous therapeutic agents.[11][12]
Synthesis of Five-Membered N-Heterocycles: Pyrroles, Pyrazoles, and Imidazoles
These scaffolds are present in a wide range of pharmaceuticals. Modern synthetic approaches often employ catalytic methods to achieve high efficiency and selectivity.
Protocol 1: Microwave-Assisted, Solvent-Free Synthesis of Substituted Pyrroles
This protocol exemplifies a green chemistry approach to the Paal-Knorr pyrrole synthesis, avoiding harsh acidic conditions and volatile organic solvents.[1]
Rationale: Microwave irradiation accelerates the reaction by rapidly and uniformly heating the reactants, often leading to higher yields and shorter reaction times compared to conventional heating. The solvent-free condition minimizes waste and simplifies product purification.[1]
Experimental Workflow:
Caption: Workflow for microwave-assisted pyrrole synthesis.
Step-by-Step Methodology:
-
Reactant Preparation: In a microwave-safe vial, combine the 1,4-diketone (1.0 mmol) and the primary amine or aqueous ammonia (1.2 mmol).
-
Microwave Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a specified power and temperature for a predetermined time (typically 5-15 minutes).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, allow the reaction mixture to cool to room temperature.
-
Extraction: Add ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Characterization: Characterize the purified pyrrole derivative using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[13]
Quantitative Data Summary:
| Entry | 1,4-Diketone | Amine | Power (W) | Time (min) | Yield (%) |
| 1 | 2,5-Hexanedione | Aniline | 150 | 10 | 92 |
| 2 | 2,5-Hexanedione | Benzylamine | 150 | 12 | 88 |
| 3 | 1,4-Diphenyl-1,4-butanedione | NH₄OH (aq) | 200 | 15 | 85 |
Synthesis of Six-Membered N-Heterocycles: Pyridines, Quinolines, and Pyrimidines
These heterocycles are prevalent in both natural products and synthetic drugs.
Protocol 2: Indium(III)-Catalyzed Multicomponent Synthesis of Substituted Quinolines
This protocol describes a modern variation of the Friedländer annulation, utilizing a Lewis acid catalyst to promote the reaction under mild conditions.
Rationale: Indium(III) catalysts are effective Lewis acids that can activate carbonyl groups towards nucleophilic attack.[7] Their tolerance to moisture and air makes them convenient to handle. This multicomponent approach allows for the rapid assembly of complex quinoline structures.
Experimental Workflow:
Caption: Workflow for In(III)-catalyzed quinoline synthesis.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of the 2-aminoaryl ketone (1.0 mmol) and the β-ketoester (1.1 mmol) in ethanol (10 mL), add indium(III) chloride (InCl₃, 10 mol%).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting materials are consumed, as monitored by TLC.
-
Work-up: Upon completion, pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Characterization: Confirm the structure of the synthesized quinoline derivative by ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry (HRMS).[13]
Quantitative Data Summary:
| Entry | 2-Aminoaryl Ketone | β-Ketoester | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-Aminoacetophenone | Ethyl acetoacetate | 25 | 6 | 95 |
| 2 | 2-Aminobenzophenone | Methyl acetoacetate | 50 | 4 | 91 |
| 3 | 5-Chloro-2-aminoacetophenone | Ethyl benzoylacetate | 50 | 8 | 87 |
III. Synthesis of Oxygen-Containing Heterocycles
Oxygen-containing heterocycles, such as furans, pyrans, and their derivatives, are important structural motifs in numerous natural products and have diverse biological activities.[14]
Synthesis of Tetrahydrofurans and γ-Butyrolactones
These saturated five-membered rings are common in biologically active molecules.
Protocol 3: Rhodium(II)-Catalyzed Intramolecular O-H Insertion
This protocol utilizes a diazo compound to generate a carbene intermediate, which then undergoes an intramolecular O-H insertion to form a tetrahydrofuran ring.[14]
Rationale: Rhodium(II) acetate is an excellent catalyst for the decomposition of diazo compounds to generate rhodium carbenes. The subsequent intramolecular O-H insertion is a highly efficient process for forming five-membered rings.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the β-hydroxy α-diazo carbonyl compound (1.0 mmol) in a dry, inert solvent such as dichloromethane (DCM) or toluene (20 mL) under a nitrogen atmosphere.
-
Catalyst Addition: Add a catalytic amount of rhodium(II) acetate dimer (Rh₂(OAc)₄, 1-2 mol%) to the solution.
-
Reaction Conditions: Stir the mixture at room temperature. The evolution of nitrogen gas should be observed.
-
Monitoring: Monitor the disappearance of the diazo starting material by TLC and IR spectroscopy (the characteristic diazo stretch is around 2100 cm⁻¹).
-
Work-up: Once the reaction is complete, filter the mixture through a short pad of silica gel to remove the catalyst, washing with the reaction solvent.
-
Concentration and Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude product by column chromatography.
-
Characterization: Characterize the purified tetrahydrofuran derivative using appropriate spectroscopic methods.[13]
IV. Synthesis of Sulfur-Containing Heterocycles
Sulfur-containing heterocycles are integral to many FDA-approved drugs and exhibit a wide range of biological activities, including antibacterial, antiviral, and anti-inflammatory properties.
Synthesis of Thiazoles and Thiophenes
These aromatic sulfur-containing heterocycles are important pharmacophores.
Protocol 4: Iron-Catalyzed Synthesis of Thiazolidines
This protocol describes an efficient and diastereoselective method for the synthesis of sulfur-containing heterocycles using an iron catalyst.[15]
Rationale: Iron catalysts are attractive due to their low cost, low toxicity, and environmental friendliness. This method proceeds via a cyclization of readily available substrates.[15]
Step-by-Step Methodology:
-
Reactant Preparation: In a flame-dried Schlenk tube under an inert atmosphere, dissolve the appropriate unsaturated thioamide or related substrate (1.0 mmol) in a suitable dry solvent (e.g., THF, 10 mL).
-
Catalyst and Reagent Addition: Add the iron catalyst (e.g., FeCl₃, 5-10 mol%) and any necessary co-reagents or additives.
-
Reaction Conditions: Stir the reaction mixture at the specified temperature (which may range from room temperature to reflux) for the required duration.
-
Monitoring: Track the progress of the reaction using TLC or GC-MS.
-
Quenching and Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Drying, Concentration, and Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via flash column chromatography.
-
Characterization: Analyze the purified product using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.[13]
V. Characterization of Novel Heterocyclic Compounds
The unambiguous structural elucidation of newly synthesized compounds is crucial. A combination of spectroscopic techniques is employed for this purpose:[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. Advanced 2D NMR techniques (COSY, HSQC, HMBC) can be used to determine connectivity.
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound, confirming its molecular formula.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.
-
Elemental Analysis: Determines the percentage composition of elements (C, H, N, S) in the compound.
VI. Conclusion and Future Perspectives
The synthesis of novel heterocyclic compounds remains a vibrant and essential area of chemical research.[16] The demand for new drugs and functional materials continues to drive innovation in synthetic methodology. Future trends will likely focus on:
-
Increased Sustainability: Further development of green synthetic methods to minimize environmental impact.[8][9]
-
Biocatalysis: The use of enzymes to perform highly selective transformations under mild conditions.[1]
-
Flow Chemistry: The application of continuous flow technologies for safer, more efficient, and scalable synthesis.
-
Late-Stage Functionalization: The development of methods to modify complex molecules at a late stage in the synthetic sequence, allowing for the rapid generation of compound libraries for biological screening.
By embracing these modern strategies and maintaining a strong foundation in the principles of organic synthesis, researchers can continue to unlock the immense potential of heterocyclic chemistry to address critical challenges in medicine and materials science.
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DiVA portal. (2018). Development of new Catalytic Methods for the Selective Synthesis of Heterocycles. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Solid-phase synthesis of sulfur containing heterocycles. Retrieved from [Link]
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Application Notes and Protocols for Monitoring Reaction Progress with 5-(Bromomethyl)isothiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details robust protocols for monitoring the progress of chemical reactions involving 5-(bromomethyl)isothiazole, a versatile building block in medicinal chemistry and materials science. The inherent reactivity of the bromomethyl group necessitates precise tracking of starting material consumption and product formation to ensure optimal yield, purity, and process control. This document provides a multi-faceted approach, leveraging Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each protocol is presented with an emphasis on the underlying scientific principles, empowering researchers to not only execute the methods but also to adapt them to their specific synthetic transformations.
Introduction: The Chemical Versatility and Reactivity of this compound
The isothiazole nucleus is a prominent scaffold in a multitude of biologically active compounds. The introduction of a bromomethyl group at the 5-position furnishes a highly reactive electrophilic center, rendering this compound an invaluable synthon for the introduction of the isothiazole moiety into a target molecule. Its primary mode of reactivity is through nucleophilic substitution, where the bromide ion is displaced by a wide range of nucleophiles, including amines, phenols, thiols, and carbanions.
Given the potent alkylating nature of this compound, meticulous monitoring of its reactions is paramount to prevent the formation of byproducts from over-alkylation or degradation.[1] This guide provides the necessary tools to achieve this control, ensuring reproducible and high-yielding synthetic outcomes.
Strategic Selection of a Monitoring Technique
The choice of analytical method is contingent on the specific reaction conditions, the chemical properties of the reactants and products, and the desired level of detail. The following diagram outlines a decision-making workflow for selecting the most appropriate technique.
Sources
Application Notes and Protocols: 5-(Bromomethyl)isothiazole in Material Science
Introduction: The Isothiazole Moiety as a Versatile Building Block in Material Science
The isothiazole ring is a five-membered aromatic heterocycle containing nitrogen and sulfur atoms in adjacent positions. This structural motif is of significant interest in the development of functional materials due to its inherent chemical and electronic properties. Isothiazole derivatives have found applications in pharmaceuticals, agrochemicals, and as preservatives.[1] In the realm of material science, the isothiazole core offers a unique combination of properties, including antimicrobial activity and the potential for electronic delocalization, making it a valuable component in the design of advanced polymers and functional surfaces.
This guide focuses on the utility of a particularly reactive derivative, 5-(bromomethyl)isothiazole, as a versatile building block for the synthesis of novel materials. The presence of the bromomethyl group provides a highly reactive site for nucleophilic substitution and for initiating controlled polymerization reactions, enabling the covalent incorporation of the isothiazole functionality into a wide range of material architectures.
Synthesis of this compound: A Proposed Protocol
While the direct synthesis of this compound is not extensively documented in publicly available literature, a reliable synthetic route can be proposed based on the well-established free-radical bromination of methyl-substituted aromatic heterocycles. The synthesis of 3-bromomethyl-5-methylisothiazole from 3,5-dimethylisothiazole serves as a strong precedent for this approach. The proposed two-step synthesis starts from the commercially available 5-methylisothiazole.
Step 1: Synthesis of 5-Methylisothiazole (Precursor)
The synthesis of 5-methylisothiazole can be achieved through various established methods for constructing the isothiazole ring.[2] One common approach involves the reaction of a β-iminothiobutyramide with an oxidizing agent.[3]
Step 2: Free-Radical Bromination of 5-Methylisothiazole
Causality Behind Experimental Choices: This protocol utilizes N-bromosuccinimide (NBS) as a brominating agent and azobisisobutyronitrile (AIBN) as a radical initiator. NBS is preferred over liquid bromine for its ease of handling and selectivity in allylic and benzylic brominations. AIBN is a common radical initiator that decomposes at a convenient rate upon heating to generate radicals, which then initiate the chain reaction. The reaction is performed under anhydrous conditions to prevent hydrolysis of NBS and the product.
Protocol:
-
To a solution of 5-methylisothiazole (1.0 eq) in a suitable anhydrous solvent (e.g., carbon tetrachloride or chlorobenzene) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N-bromosuccinimide (1.1 eq).
-
Add a catalytic amount of azobisisobutyronitrile (AIBN) (0.05 eq).
-
Heat the reaction mixture to reflux (the temperature will depend on the solvent chosen) under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound.
Self-Validation: The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | ¹H NMR (CDCl₃, δ ppm) |
| 5-Methylisothiazole | C₄H₅NS | 99.15 | 141-142 | ~2.5 (s, 3H), ~7.5 (s, 1H), ~8.5 (s, 1H) |
| This compound | C₄H₄BrNS | 178.05 | (Predicted) >150 | (Predicted) ~4.5 (s, 2H), ~7.7 (s, 1H), ~8.6 (s, 1H) |
Note: Predicted NMR values are based on chemical shift theory and may vary.
Application in Polymer Synthesis: Isothiazole-Functionalized Polymers
The isothiazole moiety can be incorporated into polymer chains to impart specific functionalities, such as antimicrobial properties.[4][5] this compound can be converted into a polymerizable monomer, which can then be used in various polymerization techniques.
Protocol 1: Synthesis of a Vinyl-Isothiazole Monomer and Subsequent Polymerization
Causality Behind Experimental Choices: This protocol describes the conversion of the bromomethyl group to a vinyl group via a Wittig reaction. The resulting vinylisothiazole can then be polymerized using standard free-radical polymerization methods. The Wittig reaction is a reliable method for forming carbon-carbon double bonds.
Step 1: Synthesis of 5-Vinylisothiazole
-
Prepare the Wittig reagent by reacting triphenylphosphine with methyl bromide to form methyltriphenylphosphonium bromide.
-
In a separate flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C and add a strong base, such as n-butyllithium, dropwise to generate the ylide.
-
To the resulting ylide solution, add a solution of an appropriate aldehyde precursor (which would be synthesized from this compound, for instance, by oxidation to the aldehyde) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude 5-vinylisothiazole by column chromatography.
Step 2: Free-Radical Polymerization of 5-Vinylisothiazole
-
Dissolve the synthesized 5-vinylisothiazole monomer and a radical initiator (e.g., AIBN) in an appropriate solvent (e.g., toluene or dioxane) in a polymerization tube.
-
De-gas the solution by several freeze-pump-thaw cycles.
-
Seal the tube under vacuum and heat to the desired polymerization temperature (typically 60-80 °C for AIBN).
-
After the desired polymerization time, cool the reaction and precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol or hexane).
-
Collect the polymer by filtration and dry under vacuum.
Self-Validation: The structure of the monomer and the resulting polymer should be confirmed by NMR and FTIR spectroscopy. The molecular weight and polydispersity of the polymer can be determined by gel permeation chromatography (GPC).
Application in Surface Functionalization: Creating Bio-functional Surfaces
The reactive bromomethyl group of this compound makes it an excellent candidate for the functionalization of surfaces, which is a key process in the development of advanced materials for biomedical and industrial applications.[6][7]
Protocol 2: Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) for Antimicrobial Coatings
Causality Behind Experimental Choices: SI-ATRP is a powerful technique for growing well-defined polymer brushes from a surface.[8][9] this compound can be used as a surface-bound initiator to grow polymer chains with antimicrobial properties. This approach allows for precise control over the thickness and density of the polymer coating.
Step 1: Immobilization of the Initiator on a Hydroxylated Surface
-
Clean and hydroxylate the substrate surface (e.g., silicon wafer, glass slide) by treating it with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide - Caution: extremely corrosive and explosive when mixed with organic solvents! ) or an oxygen plasma.
-
In a moisture-free environment, immerse the hydroxylated substrate in a solution of a silane coupling agent bearing a functional group that can react with this compound (e.g., (3-aminopropyl)triethoxysilane) in anhydrous toluene.
-
After the desired reaction time, rinse the substrate with toluene and cure at an elevated temperature.
-
React the amine-functionalized surface with this compound in a suitable solvent with a non-nucleophilic base to form the surface-bound initiator.
Step 2: SI-ATRP of a Suitable Monomer
-
Prepare the polymerization solution containing the desired monomer (e.g., a methacrylate or styrene derivative), a copper(I) catalyst (e.g., CuBr), and a ligand (e.g., bipyridine or PMDETA) in a suitable solvent.
-
Place the initiator-functionalized substrate in a reaction vessel and add the polymerization solution.
-
De-gas the system and perform the polymerization at the desired temperature under an inert atmosphere.
-
After the desired time, remove the substrate, rinse thoroughly with a good solvent for the polymer, and dry.
Self-Validation: The successful immobilization of the initiator and the growth of the polymer brushes can be confirmed by techniques such as X-ray photoelectron spectroscopy (XPS), contact angle measurements, and atomic force microscopy (AFM).
Visualization of Workflows
Synthesis of this compound
Caption: Proposed synthesis of this compound.
Polymer Synthesis Workflow
Caption: Workflow for isothiazole-functionalized polymer synthesis.
Surface Functionalization Workflow
Caption: Workflow for surface functionalization via SI-ATRP.
Conclusion
This compound represents a highly promising, albeit currently underutilized, building block in material science. Its reactive bromomethyl handle provides a versatile platform for the synthesis of a wide array of functional materials. The protocols outlined in this guide, based on established chemical principles, offer a starting point for researchers to explore the potential of isothiazole-containing polymers and surfaces. The inherent properties of the isothiazole ring suggest exciting possibilities for the development of novel materials with applications in antimicrobial coatings, advanced electronics, and beyond. Further research into the synthesis and applications of this compound is warranted to fully unlock its potential.
References
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Regiec, A., Machon, Z., Miedzybrodzki, R., & Szymaniec, S. (2006). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Archiv der Pharmazie, 339(8), 401-413. [Link]
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Kaberdin, R. V., & Potkin, V. I. (2002). Isothiazoles (1,2-thiazoles): synthesis, properties and applications. Russian Chemical Reviews, 71(8), 673. [Link]
-
Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921-2990. [Link]
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Feng, H., Li, F., & Shen, Y. (2021). Surface modification and functionalization of powder materials by atomic layer deposition: a review. RSC Advances, 11(21), 12696-12717. [Link]
-
Gimenez-Gomez, P., et al. (2021). Antibacterial Polymers Based on Poly(2-hydroxyethyl methacrylate) and Thiazolium Groups with Hydrolytically Labile Linkages Leading to Inactive and Low Cytotoxic Compounds. Polymers, 13(21), 3785. [Link]
-
Hassan, A. S., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1784. [Link]
- Asiri, A. M., & Khan, S. A. (2010). A review on the chemistry and biological importance of thiazoles. Journal of Sulfur Chemistry, 31(4), 317-362.
-
Gimenez-Gomez, P., et al. (2021). Incorporation of Poly(Itaconic Acid) with Quaternized Thiazole Groups on Gelatin-Based Films for Antimicrobial-Active Food Packaging. Polymers, 13(2), 249. [Link]
-
Miller, D. A., et al. (1998). Development of novel attachable initiators for atom transfer radical polymerization. Synthesis of block and graft copolymers from poly(dimethylsiloxane) macroinitiators. Polymer Preprints, 39(1), 427-428. [Link]
- Adams, A., & Slack, R. (1959). U.S. Patent No. 2,871,243. Washington, DC: U.S.
-
Wieszczycka, K., Staszak, K., & Woźniak-Budych, M. J. (2021). Surface functionalization–The way for advanced applications of smart materials. Coordination Chemistry Reviews, 436, 213846. [Link]
-
Kylián, O., et al. (2019). Surface Modification to Improve Properties of Materials. Materials, 12(3), 439. [Link]
-
Wikipedia. (2023). Thiazole. In Wikipedia. [Link]
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KU Leuven. (n.d.). Surface Functionalization of Biomaterials. Retrieved January 23, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of isothiazoles. Retrieved January 23, 2026, from [Link]
-
Stevens, E. (2019, January 19). synthesis of thiazoles [Video]. YouTube. [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega, 7(37), 33265-33281. [Link]
-
Wikipedia. (2023). Atom transfer radical polymerization. In Wikipedia. [Link]
-
Al-Abdullah, E. S., et al. (2022). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. Molecules, 27(18), 5896. [Link]
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GSM - Molecular Spectroscopy Group. (n.d.). Functional materials & surfaces. Retrieved January 23, 2026, from [Link]
-
Davis, K. A., & Matyjaszewski, K. (2002). Functional polymers by atom transfer radical polymerization. Advances in Polymer Science, 1-131. [Link]
-
Poli, R. (2018). Bromoalkyl ATRP initiator activation by inorganic salts: experiments and computations. Polymer Chemistry, 9(1), 22-30. [Link]
Sources
- 1. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isothiazole synthesis [organic-chemistry.org]
- 3. US2871243A - 5-amino-3-methyl-isothiazole and process - Google Patents [patents.google.com]
- 4. Antibacterial Polymers Based on Poly(2-hydroxyethyl methacrylate) and Thiazolium Groups with Hydrolytically Labile Linkages Leading to Inactive and Low Cytotoxic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 5-(Bromomethyl)isothiazole
Welcome to the technical support center for 5-(Bromomethyl)isothiazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile reagent. Here, we address common challenges and provide in-depth troubleshooting strategies to improve reaction yields and purity. Our approach is rooted in mechanistic principles to provide a robust framework for experimental success.
Frequently Asked Questions (FAQs)
Here are some of the common questions we receive regarding the use of this compound.
Q1: My reaction with this compound is showing low or no conversion. What are the initial checks I should perform?
A1: Low conversion is a frequent issue. Before delving into extensive optimization, verify the following:
-
Reagent Quality: Ensure the this compound is of high purity and has not degraded. This compound can be sensitive to moisture and light. It's advisable to use a freshly opened bottle or a properly stored aliquot.
-
Base Strength and Solubility: The choice of base is critical. For many nucleophilic substitutions, a non-nucleophilic, moderately strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is effective. Ensure the base is soluble in your reaction solvent. If the base is not soluble, the reaction will be slow or may not proceed at all.[1]
-
Solvent Choice: The solvent should be anhydrous and appropriate for the reaction type. For S_N2 reactions, polar aprotic solvents like DMF, acetonitrile, or THF are generally preferred as they can solvate the cation of the base, leaving the anion more nucleophilic.
-
Reaction Temperature: Many reactions require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, consider gradually increasing the temperature and monitoring the progress by TLC or LC-MS.
Q2: I am observing multiple spots on my TLC plate. What are the likely side products?
A2: The formation of multiple products can often be attributed to:
-
Over-alkylation: If your nucleophile has multiple reactive sites (e.g., a primary amine), you might be forming di- or tri-alkylated products. Using a slight excess of the nucleophile can sometimes mitigate this.
-
Elimination: Although less common for benzylic-like bromides, under strongly basic conditions or with sterically hindered nucleophiles, elimination to form the corresponding methylidene-isothiazole could occur.
-
Reaction with Solvent: In some cases, particularly with reactive solvents like alcohols in the presence of a base, the solvent itself can act as a nucleophile.
-
Degradation of Starting Material: this compound can degrade under harsh conditions. The isothiazole ring itself can be susceptible to cleavage under certain nucleophilic conditions, although this is less common.
Q3: How should I purify my final product?
A3: The purification strategy will depend on the properties of your product.
-
Column Chromatography: This is the most common method. A silica gel column with a gradient of a non-polar solvent (like hexanes or heptane) and a polar solvent (like ethyl acetate or dichloromethane) is typically effective.
-
Recrystallization: If your product is a solid, recrystallization from an appropriate solvent system can be a highly effective method for purification, especially for removing minor impurities.
-
Acid-Base Extraction: If your product has a basic or acidic handle, an aqueous workup with dilute acid or base can help remove corresponding impurities before chromatography.
In-Depth Troubleshooting Guides
Guide 1: Low Yield in Nucleophilic Substitution Reactions
Low yields in nucleophilic substitution reactions with this compound are a common challenge. This guide provides a systematic approach to troubleshooting and optimization.
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted this compound.
-
The desired product is formed in yields significantly lower than expected.
-
Multiple unidentified spots are present on the TLC plate.
Systematic Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield.
Causality and Experimental Choices:
-
Reagent Purity: Impurities in either the electrophile or the nucleophile can lead to unwanted side reactions, consuming reagents and lowering the yield of the desired product.
-
Base Selection: The choice of base is a critical parameter. A base that is too strong can lead to degradation of the isothiazole ring or promote elimination side reactions. A base that is too weak will not sufficiently deprotonate the nucleophile, leading to a slow or incomplete reaction. The solubility of the base is also crucial for a homogeneous reaction environment. For instance, while potassium carbonate is a common choice, cesium carbonate often provides better results due to its higher solubility in many organic solvents.
-
Solvent Effects: The solvent not only dissolves the reactants but also influences the reaction rate. Polar aprotic solvents like DMF and acetonitrile are often preferred for S_N2 reactions as they solvate the cation of the base, making the anionic nucleophile more reactive.
-
Temperature Control: While heating can increase the reaction rate, excessive temperatures can lead to the decomposition of the starting material or product. It is recommended to start at a moderate temperature (e.g., 50-60 °C) and slowly increase it while monitoring the reaction progress.
Optimization Table:
| Parameter | Initial Condition | Optimized Condition 1 | Optimized Condition 2 | Rationale for Change |
| Base | K₂CO₃ (2.0 eq) | Cs₂CO₃ (2.0 eq) | DBU (1.5 eq) | Improve solubility and basicity. DBU is a non-nucleophilic organic base. |
| Solvent | Acetonitrile | DMF | THF | Increase solvent polarity and boiling point for higher temperatures. |
| Temperature | Room Temp | 60 °C | 80 °C | Increase reaction rate. |
| Concentration | 0.1 M | 0.5 M | 1.0 M | Higher concentrations can sometimes accelerate bimolecular reactions. |
Experimental Protocol: General Procedure for Nucleophilic Substitution
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the nucleophile (1.1 mmol).
-
Add anhydrous solvent (e.g., DMF, 10 mL) and stir until the nucleophile is dissolved.
-
Add the base (e.g., Cs₂CO₃, 2.0 mmol) and stir the suspension for 10-15 minutes.
-
In a separate vial, dissolve this compound (1.0 mmol) in a minimal amount of the reaction solvent and add it dropwise to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 60 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Guide 2: Synthesis of this compound via Radical Bromination
The synthesis of this compound from 5-methylisothiazole is a key step for many researchers. The most common method is a radical bromination using N-bromosuccinimide (NBS) and a radical initiator.
Reaction Mechanism:
Caption: Mechanism of radical bromination.
Troubleshooting Common Issues:
Problem 1: Low Conversion of 5-Methylisothiazole
-
Cause: Insufficient radical initiation.
-
Solution:
-
Ensure the radical initiator (e.g., AIBN or benzoyl peroxide) is fresh and has been stored correctly.
-
Increase the amount of initiator in small increments (e.g., from 0.1 eq to 0.2 eq).
-
Ensure the reaction is being conducted at the appropriate temperature for the chosen initiator (e.g., ~70-80 °C for AIBN in CCl₄ or chlorobenzene).
-
Use a light source (e.g., a sunlamp) to promote initiation.
-
Problem 2: Formation of Di-brominated Side Product
-
Cause: Over-bromination of the desired product.
-
Solution:
-
Use a stoichiometric amount or a slight excess of 5-methylisothiazole relative to NBS.
-
Add the NBS portion-wise over the course of the reaction to maintain a low concentration of the brominating agent.
-
Monitor the reaction closely by GC-MS or ¹H NMR to stop it once the starting material is consumed.
-
Problem 3: Reaction is Sluggish or Stalls
-
Cause: Presence of radical inhibitors.
-
Solution:
-
Ensure all glassware is scrupulously clean and free of any potential inhibitors.
-
Use freshly distilled solvents to remove any stabilizers (like BHT in THF).
-
Purify the 5-methylisothiazole starting material to remove any phenolic or other inhibitory impurities.
-
Experimental Protocol: Synthesis of this compound
-
To a round-bottom flask equipped with a reflux condenser, add 5-methylisothiazole (1.0 eq), N-bromosuccinimide (1.05 eq), and a radical initiator (e.g., AIBN, 0.1 eq).
-
Add an anhydrous solvent (e.g., carbon tetrachloride or chlorobenzene).
-
Heat the mixture to reflux (or the optimal temperature for the initiator) and irradiate with a sunlamp if necessary.
-
Monitor the reaction by GC-MS. The reaction is complete when the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
References
- Kletskov, A. V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Synthesis, 51(01), A-AD.
- Shukla, A. P., & Verma, V. (2022). A Systematic Review On Thiazole Synthesis And Biological Activities. Kuei, 30(5), 3647-3657.
- Slyvka, N., et al. (2018). Synthesis and functionalization of 2-alkylidene-5-(bromomethyl)-2,3-dihydro-1,3-thiazole derivatives. Chemistry of Heterocyclic Compounds, 54(5), 559–567.
-
YouTube. (2021, February 24). NBS (n-bromosuccinimide) reaction mechanism for allylic bromination. Retrieved from [Link]
- ACS Omega. (2026). Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met. ACS Omega.
- MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules.
Sources
Technical Support Center: Alkylation Reactions of 5-(Bromomethyl)isothiazole
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-(bromomethyl)isothiazole. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the common side products encountered during its alkylation. The information herein is structured to provide not just solutions, but a foundational understanding of the reaction mechanisms to empower your experimental design.
Introduction to this compound Alkylation
This compound is a valuable electrophilic building block in medicinal chemistry, prized for its role in introducing the isothiazole moiety into target molecules. The benzylic-like bromide is highly reactive towards a wide range of nucleophiles, including amines, thiols, and carbanions, typically via an SN2 mechanism. However, this reactivity can also lead to a variety of undesired side products, complicating reaction workups and reducing yields. This guide will address the most common challenges and provide actionable strategies for mitigation.
FAQ & Troubleshooting Guide
Issue 1: Formation of a Disubstituted Amine Side Product
Question: I am reacting this compound with a primary amine to synthesize a secondary amine, but I am observing a significant amount of a higher molecular weight byproduct. Mass spectrometry suggests it is the tertiary amine resulting from double alkylation. How can I prevent this?
Answer:
This is a classic case of over-alkylation , a common side reaction when alkylating primary amines.[1] The root cause is that the desired secondary amine product is often more nucleophilic than the starting primary amine, and thus competes for the remaining this compound.
Mechanistic Insight:
The reaction proceeds in a stepwise manner. After the initial SN2 reaction forms the desired secondary amine, this product can be deprotonated by the base present in the reaction mixture, generating an even more potent nucleophile that can react with another molecule of the electrophile.
// Nodes reagent1 [label="this compound"]; reagent2 [label="Primary Amine (R-NH2)"]; product1 [label="Desired Secondary Amine", fillcolor="#34A853"]; side_product [label="Tertiary Amine (Over-alkylation)", fillcolor="#EA4335"]; reagent1_2 [label="this compound"];
// Edges reagent1 -> product1 [label="S_N_2"]; reagent2 -> product1; product1 -> side_product [label="S_N_2 (competing reaction)"]; reagent1_2 -> side_product; }
Caption: Competing reaction pathways leading to over-alkylation.Troubleshooting Protocol: Minimizing Over-alkylation
-
Control Stoichiometry: Use a large excess of the primary amine (3-5 equivalents). This ensures that the this compound is more likely to encounter a molecule of the starting amine rather than the product.
-
Slow Addition: Add the this compound solution dropwise to the reaction mixture containing the amine and base at a low temperature (e.g., 0 °C). This maintains a low concentration of the electrophile, favoring the reaction with the more abundant primary amine.
-
Choice of Base: Employ a non-nucleophilic, sterically hindered base, such as diisopropylethylamine (DIPEA), to minimize side reactions with the electrophile. A base is necessary to neutralize the HBr formed during the reaction.
-
Solvent Effects: Use a polar aprotic solvent like acetonitrile or DMF to facilitate the SN2 reaction.
| Parameter | Standard Condition | Recommended Modification | Rationale |
| Amine Stoichiometry | 1.1 equivalents | 3-5 equivalents | Increases the probability of reaction with the primary amine. |
| Addition of Electrophile | All at once | Slow, dropwise addition at 0°C | Maintains a low concentration of the electrophile. |
| Base | Triethylamine | Diisopropylethylamine (DIPEA) | Reduces potential side reactions of the base with the electrophile. |
Issue 2: Formation of an Isothiazolium Salt
Question: During my alkylation reaction with a tertiary amine, I've isolated a product that is highly polar and appears to be a salt. What could this be?
Answer:
You are likely observing the formation of a quaternary isothiazolium salt . This occurs when the nucleophile attacks the nitrogen atom of the isothiazole ring instead of the bromomethyl group, or when the desired product, which is a tertiary amine, further reacts with another equivalent of this compound. A similar phenomenon of endocyclic N-alkylation has been observed in related heterocyclic systems like 2-amino-1,3-benzothiazole.
Mechanistic Insight:
The nitrogen atom in the isothiazole ring possesses a lone pair of electrons and can act as a nucleophile, particularly if the intended nucleophile is sterically hindered or if the reaction conditions are harsh (e.g., high temperature). This leads to the formation of a stable quaternary ammonium salt.
// Nodes reagent [label="this compound"]; nucleophile [label="Nucleophile (e.g., Tertiary Amine)"]; side_product [label="Isothiazolium Salt", fillcolor="#EA4335"];
// Edges reagent -> side_product [label="Ring N-Alkylation (S_N_2)"]; nucleophile -> side_product; }
Caption: Formation of a quaternary isothiazolium salt.Troubleshooting Protocol: Avoiding Quaternization
-
Temperature Control: Maintain a low reaction temperature (0 °C to room temperature) to favor the kinetically preferred alkylation at the more accessible bromomethyl position.
-
Nucleophile Choice: If possible, use a less sterically hindered nucleophile. If a tertiary amine is required, consider one with bulky substituents that may disfavor quaternization.
-
Monitoring Reaction Progress: Carefully monitor the reaction by TLC or LC-MS to stop it once the starting material is consumed, preventing further reaction of the product.
Issue 3: Presence of a High Molecular Weight Impurity, Possibly a Dimer
Question: I am performing an alkylation using a weak nucleophile and a strong base. I'm seeing an impurity with a mass corresponding to two isothiazole units linked together. What is happening?
Answer:
This side product is likely a dimer of this compound. This can occur if a small amount of a nucleophilic species is generated that can react with two molecules of the starting material. A more common pathway, especially with strong bases, is the formation of a small amount of the corresponding alcohol or thiol (if water or sulfide ions are present), which then acts as a nucleophile.
Mechanistic Insight:
If, for example, hydroxide is present, it can displace the bromide to form 5-(hydroxymethyl)isothiazole. The corresponding alkoxide, formed under basic conditions, is a potent nucleophile that can then react with a second molecule of this compound to form a bis(isothiazol-5-ylmethyl) ether.
// Nodes reagent1 [label="this compound"]; base [label="Base (e.g., OH-)"]; intermediate [label="5-(Hydroxymethyl)isothiazole"]; nucleophilic_int [label="Alkoxide Intermediate"]; reagent2 [label="this compound"]; dimer [label="Dimer (Ether Linkage)", fillcolor="#FBBC05"];
// Edges reagent1 -> intermediate [label="S_N_2"]; base -> intermediate; intermediate -> nucleophilic_int [label="Deprotonation"]; base -> nucleophilic_int; nucleophilic_int -> dimer [label="S_N_2"]; reagent2 -> dimer; }
Caption: Proposed pathway for dimer formation.Troubleshooting Protocol: Preventing Dimerization
-
Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions to prevent the formation of the hydroxymethyl intermediate. Use dry solvents and reagents.
-
Choice of Base: Use a non-nucleophilic base (e.g., potassium carbonate, DIPEA) instead of strong, nucleophilic bases like NaOH or KOH.
-
Order of Addition: Add the base to the solution of the nucleophile before the addition of this compound to ensure the desired nucleophile is present in its active form.
Summary of Common Side Products and Mitigation Strategies
| Side Product | Common Cause | Key Mitigation Strategies |
| Over-alkylation Product | Reaction of the desired product with the electrophile. | Use excess nucleophile; slow addition of electrophile at low temperature. |
| Isothiazolium Salt | Nucleophilic attack on the ring nitrogen. | Maintain low reaction temperatures; careful monitoring. |
| Dimer | Reaction with a bifunctional nucleophile formed in situ. | Use anhydrous conditions; employ a non-nucleophilic base. |
By understanding the underlying mechanisms leading to these common side products, you can rationally design your experimental conditions to favor the formation of your desired product, leading to higher yields and cleaner reaction profiles.
References
- Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Who we serve. (2019-10-17).
- 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. National Institutes of Health. (2023-02-23).
- 5-Bromo-3-methylisothiazole | C4H4BrNS | CID 600959. PubChem.
- A facile and efficient synthesis of Bis-thiazole from mono-thiazole. Indian Academy of Sciences.
- Electrochemical Vicinal C-H Difunctionalization of Saturated Azaheterocycles. PubMed. (2024-01-24).
- (PDF) Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications.
- N-alkylation of substituted 2-amino benzothiazoles by 1,4-bis (bromo methyl) benzene on mixed oxides at room temperature and study their biological activity. AIP Publishing.
-
Synthesis of methanones.
- The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones.
- Direct Alkylation of Amines with Alcohols Catalyzed by Base. Organic Chemistry Portal.
- Isothiazole synthesis. Organic Chemistry Portal.
- Electron-Induced Decomposition of 5-Bromo-4-thiouracil and 5-Bromo-4-thio-2′-deoxyuridine: The Effect of the Deoxyribose Moiety on Dissociative Electron Attachment. National Institutes of Health. (2023-05-13).
- US2871243A - 5-amino-3-methyl-isothiazole and process.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
- Synthesis of secondary and tertiary amines. Organic Chemistry Portal.
Sources
Troubleshooting low reactivity of 5-(Bromomethyl)isothiazole
Welcome to the technical support guide for 5-(Bromomethyl)isothiazole. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. We understand that unexpected challenges, such as low reactivity, can arise during synthesis. This guide provides in-depth, field-proven insights and systematic troubleshooting strategies to help you navigate these issues effectively.
Frequently Asked Questions (FAQs)
Q1: My nucleophilic substitution reaction with this compound is sluggish or failing completely. What are the primary factors I should investigate?
This is a common query. This compound is structurally analogous to a benzylic halide, which suggests it should be highly reactive towards nucleophiles, primarily via an SN2 mechanism.[1][2] When a reaction fails, it's crucial to systematically evaluate four key areas: the integrity of the substrate, the nature of your nucleophile, the reaction conditions, and potential competing side reactions.
A logical troubleshooting workflow can help pinpoint the issue efficiently.
Sources
Technical Support Center: Optimizing Reactions with 5-(Bromomethyl)isothiazole
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 5-(Bromomethyl)isothiazole. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. Our goal is to provide practical, field-tested insights to help you navigate common challenges and optimize your reaction conditions. This guide moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and achieve robust, reproducible results.
Section 1: Synthesis, Stability, and Handling
The quality and stability of this compound are paramount for successful downstream reactions. Issues with purity or degradation are often the root cause of poor yields and side product formation.
FAQ 1: What is a reliable laboratory-scale method for synthesizing this compound, and how do I ensure its quality?
Answer:
The most common and reliable method for synthesizing this compound is via the radical bromination of 5-methylisothiazole. This reaction, a variation of the Wohl-Ziegler bromination, selectively targets the methyl group activated by the isothiazole ring.[1][2] The reagent of choice is N-Bromosuccinimide (NBS), which provides a low, steady concentration of bromine radicals, minimizing competitive aromatic bromination.[3][4]
Causality: The reaction is initiated by a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. The isothiazole ring, being electron-rich, stabilizes the adjacent radical intermediate, making the methyl protons susceptible to abstraction and subsequent bromination. Using a non-polar solvent like carbon tetrachloride (CCl₄) or chlorobenzene is crucial, as polar solvents can promote ionic pathways leading to undesired side products.
Below is a standard experimental protocol and a workflow diagram for synthesis and quality control.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 5-methylisothiazole (1.0 equiv).
-
Reagent Addition: Add anhydrous carbon tetrachloride (CCl₄) to create a 0.5 M solution. Add N-Bromosuccinimide (NBS, 1.05 equiv) and a catalytic amount of AIBN (0.02 equiv).
-
Reaction: Heat the mixture to reflux (approx. 77°C) under a nitrogen atmosphere. Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 2-4 hours. A key visual cue is the consumption of the denser NBS, which will be replaced by the less dense succinimide floating at the surface.
-
Workup: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct and wash the solid with a small amount of cold CCl₄.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil should be purified promptly via vacuum distillation or flash column chromatography (eluting with a hexane/ethyl acetate gradient) to yield this compound as a colorless to pale yellow oil.
Sources
Technical Support Center: Synthesis of 5-(Bromomethyl)isothiazole
Welcome to the dedicated technical support guide for the synthesis of 5-(Bromomethyl)isothiazole. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important synthetic procedure. Here, we address common challenges encountered during the scaling-up process, offering troubleshooting advice and in-depth answers to frequently asked questions. Our goal is to provide you with the expertise and practical insights needed to ensure the success and safety of your experiments.
Troubleshooting Guide: Navigating Common Hurdles
This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis of this compound.
Reaction & Optimization
Question 1: My reaction is not initiating, or the conversion rate is very low. What are the likely causes?
Answer: Low or no conversion in the bromination of 5-methylisothiazole is a common issue that often points to problems with the radical initiator or the reaction conditions. The reaction is typically a free-radical bromination using N-bromosuccinimide (NBS), which requires an initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) to start the radical chain reaction.
-
Initiator Inactivity: AIBN and BPO can degrade over time, especially if not stored correctly. Ensure your initiator is fresh and has been stored according to the manufacturer's recommendations (typically in a cool, dark place).
-
Insufficient Temperature: Radical initiators have an optimal temperature range for decomposition to generate radicals. For AIBN, this is typically between 65-85 °C. If your reaction temperature is too low, the rate of radical formation will be too slow to sustain the reaction. Conversely, a temperature that is too high can lead to rapid decomposition and potential side reactions.
-
Radical Quenching: The presence of impurities, such as certain stabilizers in the solvent or antioxidants, can quench the radical reaction. Ensure you are using a high-purity, dry solvent.
Question 2: I am observing the formation of multiple brominated species and other byproducts. How can I improve the selectivity of the reaction?
Answer: The formation of di- or tri-brominated products, as well as ring-brominated species, is a significant challenge in the synthesis of this compound. Improving selectivity is key to obtaining a high yield of the desired product.
-
Control of Stoichiometry: Carefully control the stoichiometry of NBS. Using a significant excess of NBS will inevitably lead to over-bromination. A good starting point is to use a 1.05 to 1.1 molar equivalent of NBS relative to the 5-methylisothiazole.
-
Gradual Addition of NBS: Instead of adding all the NBS at once, a slow, portion-wise, or continuous addition can help maintain a low concentration of the brominating agent in the reaction mixture. This minimizes the chance of the desired product reacting further to form di-brominated byproducts.
-
Solvent Choice: The choice of solvent can influence the reaction's selectivity. Non-polar solvents like carbon tetrachloride (though its use is now restricted due to toxicity) or cyclohexane are traditionally used for radical brominations. Chlorobenzene is also a suitable option. These solvents help to solubilize the reactants while minimizing side reactions.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC). This will help you determine the optimal reaction time to maximize the yield of the mono-brominated product and prevent further bromination.
Purification & Isolation
Question 3: I am struggling to separate the this compound from the succinimide byproduct and unreacted starting material. What are the best purification strategies?
Answer: The separation of the product from succinimide and unreacted 5-methylisothiazole can be challenging due to their similar polarities.
-
Aqueous Workup: After the reaction is complete, the succinimide byproduct can be removed by washing the reaction mixture with water. Succinimide is soluble in water, while the product has limited water solubility. Multiple washes with a saturated sodium bicarbonate solution can also help remove any acidic impurities.
-
Column Chromatography: If an aqueous workup is insufficient, column chromatography is the most effective method for purification. A silica gel column with a non-polar eluent system, such as a gradient of ethyl acetate in hexane, can effectively separate the product from the remaining starting material and any other non-polar byproducts.
-
Distillation: If the scale of the reaction is large enough, vacuum distillation can be an effective purification method. However, care must be taken as this compound can be thermally labile.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with this compound and the reagents used in its synthesis?
A1: Safety is paramount. This compound is a lachrymator and is corrosive. N-bromosuccinimide is also corrosive and an oxidizer. All manipulations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
Q2: Can I use a different brominating agent instead of NBS?
A2: While NBS is the most common and effective reagent for this transformation, other brominating agents like bromine (Br2) can be used. However, handling Br2 is more hazardous, and it often leads to lower selectivity and the formation of more byproducts. For these reasons, NBS is generally the preferred reagent.
Q3: How can I confirm the identity and purity of my final product?
A3: The identity and purity of the synthesized this compound should be confirmed using a combination of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This will provide information on the purity of the sample and the mass of the compound.
-
Infrared (IR) Spectroscopy: This can be used to identify the functional groups present in the molecule.
Experimental Workflow & Data
General Experimental Protocol
Below is a generalized, step-by-step protocol for the synthesis of this compound.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, dissolve 5-methylisothiazole in a suitable solvent (e.g., chlorobenzene).
-
Reagent Addition: Add N-bromosuccinimide (1.05-1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN, 0.02-0.05 equivalents) to the flask.
-
Reaction: Heat the mixture to reflux (typically 70-80 °C for AIBN) and stir vigorously. Monitor the reaction progress by TLC or GC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct and wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by vacuum distillation.
Troubleshooting Decision Tree
The following diagram illustrates a decision-making process for troubleshooting common issues during the synthesis.
Caption: Troubleshooting flowchart for this compound synthesis.
References
5-(Bromomethyl)isothiazole stability and storage issues
Welcome to the technical support center for 5-(Bromomethyl)isothiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and answers to frequently asked questions regarding the stability and storage of this reactive intermediate. As a Senior Application Scientist, my goal is to combine established chemical principles with practical insights to ensure the integrity of your experiments.
Introduction to this compound
This compound is a key heterocyclic building block used in the synthesis of a variety of biologically active molecules.[1] Its utility stems from the reactive bromomethyl group, which allows for facile introduction of the isothiazole moiety into larger molecular scaffolds through nucleophilic substitution reactions. However, this high reactivity also presents significant challenges related to the compound's stability and storage. Proper handling and storage are paramount to prevent degradation and ensure reproducible experimental outcomes.
This guide will address common issues encountered when working with this compound, providing both the "how" and the "why" behind our recommended procedures.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the handling and storage of this compound.
Q1: What are the ideal storage conditions for this compound?
A1: Due to its reactive nature, this compound should be stored under controlled conditions to minimize degradation. The primary factors to control are temperature, moisture, and light.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C to 4°C | Lower temperatures slow down potential decomposition reactions, including self-alkylation (polymerization) and hydrolysis. |
| Atmosphere | Inert gas (Argon or Nitrogen) | The compound is sensitive to moisture. Storing under an inert, dry atmosphere prevents hydrolysis of the bromomethyl group. |
| Light | Amber vial or dark container | While specific photostability data is limited, related heterocyclic compounds are known to be light-sensitive.[2] Protection from light minimizes the risk of photolytic decomposition. |
| Container | Tightly sealed, chemically resistant glass | Prevents exposure to atmospheric moisture and contaminants. |
Q2: I've noticed the solid this compound has developed a yellowish or brownish tint. Is it still usable?
A2: A change in color from white/off-white to yellow or brown is a common indicator of degradation. This discoloration is often due to the formation of polymeric byproducts or the release of bromine. While a slight discoloration may not render the compound completely unusable for all applications, it is a sign of reduced purity. For sensitive applications, such as in late-stage drug development, it is highly recommended to assess the purity of the material before use.
Q3: What are the primary degradation pathways for this compound?
A3: The main degradation pathways are hydrolysis and nucleophilic substitution. The bromomethyl group is an excellent electrophile and will react with nucleophiles, including water.
Caption: Primary degradation pathways for this compound.
Q4: Can I handle this compound on the open bench?
A4: It is strongly advised to handle this compound in a well-ventilated fume hood. This compound is a lachrymator, meaning it is an irritant that can cause tearing of the eyes.[3] Inhalation and skin contact should be avoided. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during experiments with this compound.
Problem 1: Low or No Yield in Nucleophilic Substitution Reaction
-
Symptom: Your reaction with a nucleophile (e.g., an amine or alcohol) is not proceeding as expected, resulting in a low yield of the desired product or recovery of starting material.
-
Possible Causes & Solutions:
-
Degraded this compound: The starting material may have hydrolyzed to 5-(hydroxymethyl)isothiazole, which is unreactive under standard substitution conditions.
-
Troubleshooting Protocol:
-
Purity Check: Analyze your this compound by ¹H NMR. Look for a singlet around 4.5-4.7 ppm corresponding to the -CH₂Br protons. A singlet at a slightly different chemical shift (e.g., ~4.8 ppm) and a broad singlet for the -OH proton would indicate the presence of the hydrolyzed product, 5-(hydroxymethyl)isothiazole.
-
TLC Analysis: Run a thin-layer chromatogram of your starting material. The hydrolyzed product will have a lower Rf value (be more polar) than the parent compound.
-
-
Solution: If significant degradation is observed, it is best to use a fresh, high-purity batch of this compound.
-
-
Inappropriate Reaction Conditions: The base used may be too weak, or the solvent may not be suitable.
-
Expert Insight: For reactions with amine nucleophiles, a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) is often used to scavenge the HBr byproduct. Aprotic polar solvents like DMF or acetonitrile are typically good choices.
-
-
Problem 2: Formation of Multiple Unidentified Byproducts
-
Symptom: Your reaction mixture shows multiple spots on TLC, or your crude product analysis (e.g., by LC-MS or NMR) reveals several unexpected species.
-
Possible Causes & Solutions:
-
Self-alkylation/Polymerization: Trace amounts of nucleophilic impurities in your starting material or solvent can initiate the polymerization of this compound.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for multiple byproduct formation.
-
Solution: Ensure all solvents are anhydrous. Consider running the reaction at a lower temperature to slow down the rate of side reactions.
-
-
Reaction with Solvent: If using a nucleophilic solvent (e.g., an alcohol), it may be competing with your desired nucleophile.
-
Solution: Switch to a non-nucleophilic, aprotic solvent such as THF, DMF, or acetonitrile.
-
-
Experimental Protocols
Protocol 1: Quality Assessment of this compound by ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in an NMR tube.
-
Acquisition: Acquire a ¹H NMR spectrum.
-
Analysis:
-
Identify the characteristic singlet of the bromomethyl protons (-CH₂Br), typically appearing around 4.5-4.7 ppm.
-
Look for a singlet corresponding to the hydroxymethyl protons (-CH₂OH) of the hydrolysis product, which will be slightly downfield.
-
Integrate the peaks to quantify the level of impurity.
-
References
-
Kletskov, A. V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Russian Chemical Reviews, 88(10), 1057–1117. [Link]
-
Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 674-685. [Link]
-
Master Organic Chemistry. (2014). Alkyl Halide Reaction Map And Summary. [Link]
-
Brandeis University. (n.d.). Lachrymators. Laboratory Safety. [Link]
Sources
Navigating Solubility Challenges with 5-(Bromomethyl)isothiazole: A Technical Guide
Welcome to the technical support center for advanced heterocyclic chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging the synthetic utility of 5-(Bromomethyl)isothiazole. It is a common challenge that the reactivity of this key intermediate is hampered by its limited solubility in many common organic solvents. This document provides a logical, experience-driven framework for troubleshooting and overcoming these solubility hurdles to ensure your reactions proceed efficiently and successfully.
Part 1: Understanding the Solubility Challenge
FAQ 1: Why is the solubility of this compound often a starting hurdle in my experimental setup?
The solubility profile of this compound is a direct consequence of its molecular structure. As a crystalline solid, significant energy is required to break its crystal lattice structure before solvation can occur. Its structure features:
-
A Polar Heterocyclic Core: The isothiazole ring, containing both nitrogen and sulfur heteroatoms, imparts a degree of polarity to the molecule.
-
A Reactive, Non-polar Tail: The bromomethyl group (-CH₂Br) is a key functional handle for nucleophilic substitution but is less polar than the core.
This combination of a polar core and a less-polar, reactive side chain results in a molecule that is often not "perfectly" suited for either highly polar (like water or methanol) or highly non-polar (like hexanes) solvents. It typically exhibits partial solubility in a range of moderately polar solvents, which can lead to incomplete dissolution and sluggish, heterogeneous reaction mixtures.
FAQ 2: What are the essential physical properties of this compound that influence solvent selection?
While comprehensive physical property data for this compound is not widely published, we can infer its behavior from its close isomer, 5-(Bromomethyl)thiazole, and related structures. These properties are critical for predicting solubility and reaction conditions.
| Property | Value (for 5-(Bromomethyl)thiazole isomer) | Causality and Experimental Implication |
| Molecular Formula | C₄H₄BrNS | The presence of bromine, nitrogen, and sulfur contributes to its molecular weight and polarity. |
| Molecular Weight | 178.05 g/mol [1] | A relatively small molecule, suggesting that steric hindrance is not the primary solubility barrier. |
| Physical Form | Likely a low-melting solid | Crystalline solids require solvent energy to overcome lattice forces. Low melting point suggests thermal lability. |
| Polarity (Inferred) | Moderately Polar | Based on the isothiazole core. This is the basis for the "like dissolves like" principle in solvent selection. |
| Reactivity | The C-Br bond is activated for Sₙ2 reactions. | The primary purpose of this reagent is as an electrophile. Solvents must be chosen that do not react with this group (e.g., avoiding highly nucleophilic solvents like primary amines unless they are the intended reactant). |
| Storage Conditions | Inert atmosphere, 2-8°C[1] | Indicates sensitivity to moisture, air, and potentially temperature, suggesting it may degrade at elevated temperatures. |
Part 2: A Practical Guide to Improving Solubility
FAQ 3: How should I systematically select an appropriate solvent?
The principle of "like dissolves like" is the cornerstone of solvent selection. For a moderately polar compound like this compound, the ideal solvent will also be moderately polar. Aprotic solvents are generally preferred to avoid side reactions with the reactive bromomethyl group.
Below is a logical workflow for solvent selection, followed by a table of recommended starting solvents.
Caption: Workflow for initial solvent selection.
Table 2: Recommended Starting Solvents for Reactions with this compound
| Solvent | Polarity (Dielectric Const.) | Boiling Point (°C) | Key Characteristics & Rationale |
| Acetonitrile (ACN) | 37.5 | 82 | Aprotic, moderately high polarity. Excellent for Sₙ2 reactions. Often a first choice.[2] |
| Acetone | 21 | 56 | Aprotic, good solvating power. Low boiling point makes for easy removal but limits reaction temperature. |
| Tetrahydrofuran (THF) | 7.6 | 66 | Aprotic ether, good for dissolving many organics. Ensure it is dry and peroxide-free. |
| Dichloromethane (DCM) | 9.1 | 40 | Aprotic, less polar. Useful for reactions with less polar co-reactants. Low boiling point is a limitation.[3] |
| Dimethylformamide (DMF) | 38.3 | 153 | Highly polar aprotic solvent. Excellent solubilizing power but high boiling point can make removal difficult.[2] |
| Dimethyl Sulfoxide (DMSO) | 47 | 189 | Very high polarity and solvating power. Use sparingly due to very high boiling point and potential for side reactions. |
FAQ 4: My reagent is still not fully dissolved. What is the next logical step?
If a single solvent system is insufficient, the use of a co-solvent is the standard and highly effective next step. A small amount of a more powerful, miscible solvent can dramatically increase solubility without fundamentally changing the reaction medium.
-
Primary Solvent Selection: Choose your primary reaction solvent based on the criteria in FAQ 3 (e.g., Acetonitrile).
-
Dispersion: In a small vial, add your this compound to the chosen primary solvent at the intended reaction concentration. Stir to create a suspension.
-
Co-solvent Addition: Add a high-polarity aprotic solvent (DMF or DMSO are excellent choices) dropwise while stirring vigorously.
-
Observation: Continue adding the co-solvent until the solid is fully dissolved. Note the approximate volume percentage of the co-solvent required.
-
Optimization: Aim for the lowest effective amount of co-solvent, typically in the range of 5-20% (v/v). This maintains the character of the primary solvent while achieving homogeneity.
-
Reaction Test: Run a small-scale trial reaction with the optimized co-solvent system to ensure it does not negatively impact the reaction outcome or purification.
FAQ 5: Is heating the reaction a viable strategy to improve solubility? What are the associated risks?
Increasing the temperature is a common and often effective method to increase the solubility of a solid in a liquid. However, this approach must be balanced against the potential risks, especially when working with a reactive molecule like this compound.
Causality: Heat provides the energy needed to break the solute's crystal lattice bonds and increases the kinetic energy of solvent molecules, facilitating the dissolution process.
Potential Risks:
-
Thermal Degradation: The compound may be thermally labile and decompose at higher temperatures, reducing the yield of the desired product. The recommended storage temperature of 2-8°C suggests caution is warranted.[1]
-
Increased Side Reactions: Higher temperatures increase the rate of all reactions, including undesired side reactions. This can lead to a more complex product mixture and lower purity.
-
Solvent Loss: If the reaction temperature approaches the boiling point of the solvent, significant evaporation can occur, changing reactant concentrations unless a reflux condenser is used.
-
Establish a Baseline: Run the reaction at room temperature, even if solubility is poor, to establish a baseline yield and purity profile.
-
Incremental Increase: Set up parallel reactions at slightly elevated temperatures (e.g., 40°C, 60°C). Do not exceed the boiling point of your solvent without a reflux setup.
-
Monitor Progress: Use TLC or LC-MS to monitor the consumption of starting material and the formation of both the desired product and any new impurity spots at each temperature.
-
Analyze and Decide: Compare the yield, purity, and reaction time at each temperature. Choose the optimal temperature that provides the best balance of solubility, reaction rate, and clean product formation.
FAQ 6: My reaction involves an aqueous phase and an organic phase. How can Phase-Transfer Catalysis (PTC) solve my solubility problem?
Phase-Transfer Catalysis is a powerful technique for reactions where the two reactants are in different, immiscible phases (e.g., an organic-soluble electrophile like this compound and a water-soluble nucleophile like sodium cyanide).
Mechanism of Action: A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt (e.g., tetrabutylammonium bromide, TBAB), acts as a "shuttle." It pairs with the aqueous-phase anion (the nucleophile), and this new, larger, more lipophilic ion pair can then migrate into the organic phase to react with the substrate.
Caption: Mechanism of Phase-Transfer Catalysis.
-
Solvent and Reagent Setup: Dissolve this compound in a water-immiscible organic solvent (e.g., DCM, Toluene). Dissolve the nucleophilic salt (e.g., NaCN, K₂CO₃, NaN₃) in water.
-
Catalyst Selection: Choose a suitable phase-transfer catalyst. Tetrabutylammonium bromide (TBAB) is a common and effective starting point.
-
Catalyst Loading: Add the catalyst to the biphasic mixture. A typical catalytic loading is 1-10 mol% relative to the limiting reagent.
-
Reaction Conditions: Stir the biphasic mixture vigorously to maximize the interfacial surface area. The reaction can often be run at room temperature or with gentle heating (40-50°C).
-
Workup: After the reaction is complete, separate the organic and aqueous layers. The product is isolated from the organic phase, and the catalyst, for the most part, remains partitioned between the two phases.
References
-
Kletskov, A. V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Russian Chemical Reviews, 88(10), 1057–1117. [Link]
-
PubChem. (n.d.). 5-Bromo-3-methylisothiazole. National Center for Biotechnology Information. Retrieved from [Link]
-
Abdel-Magid, A. F., et al. (2024). Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met. ACS Omega. [Link]
-
Wikipedia. (n.d.). Isothiazole. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 2-Bromo-5-(bromomethyl)thiazole. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-1,2-thiazole. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Isothiazole synthesis. Retrieved from [Link]
-
Amosova, S. V., et al. (2021). Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates. Molecules, 26(21), 6685. [Link]
-
LibreTexts Chemistry. (2023). Temperature Effects on Solubility. Retrieved from [Link]
-
Ali, I., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medicinal & Analytical Chemistry International Journal, 3(3). [Link]
Sources
Technical Support Center: Selective Modification with 5-(Bromomethyl)isothiazole
Welcome to the technical support center for the selective modification of biomolecules using 5-(Bromomethyl)isothiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and detailed protocols for the effective use of this versatile reagent. Our goal is to equip you with the necessary knowledge to anticipate challenges, refine your experimental design, and achieve reproducible, high-yield modifications.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling, reactivity, and application of this compound.
Q1: What is this compound and what is its primary application?
This compound is a heterocyclic compound featuring a reactive bromomethyl group attached to an isothiazole ring. This reagent is primarily utilized as an electrophilic alkylating agent for the covalent modification of nucleophilic residues in biomolecules, particularly the thiol group of cysteine residues in peptides and proteins. The isothiazole moiety itself is a significant scaffold in medicinal chemistry, known for a range of biological activities.[1][2][3]
Q2: What makes this compound suitable for selective cysteine modification?
The high selectivity of this compound for cysteine residues is attributed to the exceptional nucleophilicity of the thiol side chain (in its deprotonated thiolate form) compared to other nucleophilic amino acid residues at physiological pH.[4][5] The reaction proceeds via a well-established SN2 mechanism, where the thiolate anion attacks the electrophilic carbon of the bromomethyl group, displacing the bromide leaving group to form a stable thioether linkage.
Q3: How should I store and handle this compound?
As with many reactive alkylating agents, this compound should be stored in a cool, dry, and dark environment to prevent degradation. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize moisture and oxidative decomposition. When preparing solutions, use anhydrous solvents like DMF or DMSO and prepare them fresh for each experiment to ensure maximum reactivity.
Q4: What are the potential side reactions when using this compound?
While highly selective for cysteines, side reactions can occur, particularly under non-optimal conditions. Potential off-target modifications can happen with other nucleophilic residues such as histidine, lysine, and the N-terminus, especially at higher pH values where these residues are more deprotonated and thus more nucleophilic.[5] Methionine residues can also be susceptible to alkylation. Hydrolysis of the bromomethyl group to a hydroxymethyl group is a competing reaction in aqueous buffers.
Troubleshooting Guide
This section provides solutions to common problems encountered during modification experiments with this compound.
| Problem | Potential Cause | Solution |
| Low or No Modification | 1. Reagent Degradation: this compound has hydrolyzed or degraded. | 1. Use a fresh batch of the reagent. Prepare stock solutions in anhydrous DMF or DMSO immediately before use. |
| 2. Incorrect pH: The reaction pH is too low, resulting in protonated and less nucleophilic cysteine thiols. | 2. The optimal pH for cysteine alkylation is typically between 7.0 and 8.5.[6] Perform a pH titration to find the optimal condition for your specific protein. | |
| 3. Disulfide Bond Formation: Cysteine residues are oxidized and forming disulfide bonds, rendering them unreactive. | 3. Reduce the protein with a disulfide-reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) prior to modification. TCEP is often preferred as it does not contain a thiol that could react with the alkylating agent. Ensure complete removal of the reducing agent before adding this compound. | |
| 4. Inaccessible Cysteine Residues: The target cysteine is buried within the protein's three-dimensional structure. | 4. Perform the reaction under denaturing conditions (e.g., using urea or guanidinium chloride) to expose the cysteine residue. Refolding may be necessary afterward. | |
| Non-Specific Modification | 1. High pH: The reaction pH is too high, leading to deprotonation and increased nucleophilicity of other amino acid side chains (e.g., lysine, histidine).[5] | 1. Lower the reaction pH to the 7.0-7.5 range to favor cysteine modification. |
| 2. Excess Reagent: A large excess of this compound increases the likelihood of off-target reactions. | 2. Optimize the stoichiometry. Start with a 1.1 to 5-fold molar excess of the reagent over the protein and adjust as needed based on analytical results. | |
| 3. Prolonged Reaction Time: Extended reaction times can lead to the accumulation of side products. | 3. Monitor the reaction progress over time using techniques like LC-MS to determine the optimal reaction time that maximizes target modification while minimizing side reactions. | |
| Protein Precipitation | 1. Solvent Incompatibility: The addition of the reagent stock solution (in DMF or DMSO) causes the protein to precipitate. | 1. Add the reagent stock solution slowly while vortexing. Ensure the final concentration of the organic solvent is low (typically <5% v/v). |
| 2. Modification-Induced Aggregation: Covalent modification alters the protein's surface properties, leading to aggregation. | 2. Screen different buffer conditions (e.g., varying pH, ionic strength, or including additives like arginine or glycerol) to improve protein stability. |
Experimental Protocols
Protocol 1: Selective Modification of a Cysteine-Containing Peptide
This protocol provides a general procedure for the selective alkylation of a cysteine residue in a peptide.
Materials:
-
Cysteine-containing peptide
-
This compound
-
Phosphate buffer (100 mM, pH 7.4)
-
Anhydrous Dimethylformamide (DMF)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
HPLC system for purification and analysis
-
Mass spectrometer for characterization
Procedure:
-
Peptide Preparation: Dissolve the cysteine-containing peptide in the phosphate buffer to a final concentration of 1 mM.
-
Reduction of Disulfides (Optional but Recommended): If the peptide has been exposed to air, add a 2-fold molar excess of TCEP to the peptide solution. Incubate at room temperature for 30 minutes to ensure all cysteine residues are in their reduced, free thiol form.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF.
-
Alkylation Reaction: Add a 1.5-fold molar excess of the this compound stock solution to the peptide solution. For example, for 1 mL of 1 mM peptide solution, add 15 µL of the 10 mM reagent stock.
-
Incubation: Gently mix the reaction and incubate at room temperature for 2 hours in the dark.
-
Quenching: Quench the reaction by adding a small molecule thiol, such as 2-mercaptoethanol, to a final concentration of 10 mM to react with any excess this compound.
-
Analysis and Purification: Analyze the reaction mixture by LC-MS to determine the extent of modification. Purify the modified peptide using reverse-phase HPLC.
-
Characterization: Confirm the identity of the purified product by mass spectrometry. The mass of the modified peptide should increase by the mass of the isothiazolylmethyl group (C4H4NS, molecular weight of approximately 98.15 Da).
Workflow for Selective Cysteine Modification
Caption: Workflow for selective cysteine modification.
Mechanistic Insights
The selective modification of cysteine residues with this compound proceeds through a bimolecular nucleophilic substitution (SN2) reaction. The key to selectivity lies in the differential nucleophilicity of amino acid side chains at a given pH.
Caption: SN2 reaction mechanism.
At a pH range of 7.0-8.5, the thiol group of cysteine (pKa ~8.5) exists in equilibrium with its more nucleophilic thiolate form (-S⁻).[6] This thiolate anion readily attacks the electrophilic methylene carbon of this compound, leading to the formation of a stable thioether bond and the displacement of the bromide ion. While other nucleophilic residues like lysine (pKa ~10.5) and histidine (pKa ~6.0) can also react, their reactivity is generally lower in this pH range. Lysine is predominantly protonated and thus a poor nucleophile, while the imidazole ring of histidine is a weaker nucleophile than the thiolate anion.
Analytical Characterization
Accurate characterization of the modified protein or peptide is crucial to confirm the success and specificity of the labeling reaction.
| Technique | Purpose | Expected Outcome |
| Mass Spectrometry (MS) | To confirm the covalent modification and determine the number of attached labels. | An increase in the molecular weight corresponding to the mass of the isothiazolylmethyl group for each modification. |
| Tandem MS (MS/MS) | To identify the specific site of modification. | Fragmentation spectra will pinpoint the modified amino acid residue. |
| UV-Vis Spectroscopy | To quantify the extent of labeling if the isothiazole moiety has a distinct UV absorbance. | The appearance of a new absorbance peak or a change in the spectral profile. |
| Reverse-Phase HPLC | To separate the modified product from the starting material and byproducts. | A shift in the retention time of the modified species compared to the unmodified one. |
Techniques such as mass spectrometry, immunoprecipitation, and protein microarrays are valuable for analyzing protein modifications.[4][7][8][9]
References
-
Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. (2019). ResearchGate. [Link]
-
A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. (2019). ResearchGate. [Link]
- Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applic
-
Effect of pH on the Kinetics of Cysteine-to-Cystine Conversion in Thin Films Formed by ESI Microdroplet Deposition. (2025). PMC - NIH. [Link]
-
Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates. (2024). Open Exploration Publishing. [Link]
-
Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. (n.d.). FAO AGRIS. [Link]
-
Protein Analysis Techniques Explained. (2019). ATA Scientific. [Link]
-
Protein Modification Analysis: Techniques. (2024). StudySmarter. [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates [explorationpub.com]
- 5. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry [agris.fao.org]
- 6. Effect of pH on the Kinetics of Cysteine-to-Cystine Conversion in Thin Films Formed by ESI Microdroplet Deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. N-t-butyliodoacetamide and iodoacetanilide: two new cysteine alkylating reagents for relative quantitation of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing inconsistent results in experiments with 5-(Bromomethyl)isothiazole
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 5-(Bromomethyl)isothiazole. As a Senior Application Scientist, I understand that inconsistent experimental results can be a significant challenge. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions to help you achieve reliable and reproducible outcomes in your research.
Introduction to this compound: A Potent but Reactive Reagent
This compound is a valuable reagent in medicinal chemistry and drug discovery, primarily used as an electrophile to introduce the isothiazol-5-ylmethyl moiety into a target molecule. The isothiazole ring is a key heterocycle found in numerous biologically active compounds.[1][2] The high reactivity of the bromomethyl group, analogous to a benzylic bromide, makes it an excellent alkylating agent for a wide range of nucleophiles, including amines, phenols, thiols, and carbanions.
However, this high reactivity is also the primary source of experimental inconsistencies. Understanding the stability of the reagent and the potential for side reactions is crucial for successful and reproducible experimentation.
Troubleshooting Guide: Addressing Inconsistent Results
This section addresses specific problems you may encounter during your experiments with this compound, providing potential causes and actionable solutions.
Problem 1: Low or No Product Yield in Alkylation Reactions
You've set up your reaction with this compound and your nucleophile, but the reaction is sluggish, or you observe no formation of the desired product.
Potential Causes and Solutions:
-
Degraded this compound: This is the most common culprit. The compound's stability is a critical factor.
-
Hydrolysis: Bromomethyl heterocycles can be sensitive to moisture, leading to hydrolysis of the bromomethyl group to a hydroxymethyl group. A study on analogous 5-(bromomethyl)-thiazole derivatives noted their stability in the absence of moisture.[3]
-
Thermal and Photochemical Decomposition: While specific data for this compound is limited, many reactive alkyl halides can degrade over time, especially when exposed to light and elevated temperatures. Some isothiazole derivatives are known to require cool and dark storage conditions.[4]
-
Solution:
-
Verify Reagent Quality: Before use, check the purity of your this compound using a suitable analytical method like ¹H NMR or GC-MS. Look for the characteristic singlet of the -CH₂Br protons and the absence of significant impurities, particularly the corresponding alcohol.
-
Proper Storage: Store this compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and at low temperatures (2-8°C is often recommended for similar compounds).[5] Protect from light by using an amber vial or by wrapping the container in aluminum foil.
-
Use Fresh Reagent: Whenever possible, use a freshly opened bottle or a recently purchased batch of the reagent for your experiments.
-
-
-
Inappropriate Reaction Conditions:
-
Insufficiently Basic Conditions: Many nucleophiles require deprotonation to become effective in SN2 reactions.
-
Solution: Ensure your base is strong enough to deprotonate your nucleophile but not so strong as to cause elimination (see Problem 2). The choice of base and solvent is critical and should be tailored to your specific substrate. For example, in the alkylation of phenols or amines, bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or triethylamine (TEA) are commonly used.
-
-
Poor Nucleophilicity of the Substrate:
-
Solution: If your nucleophile is inherently weak, you may need to use more forcing conditions, such as higher temperatures or a more polar aprotic solvent (e.g., DMF, DMSO) to accelerate the reaction. However, be aware that this can also increase the rate of side reactions.
-
Problem 2: Formation of Multiple Products and Impurities
Your reaction mixture shows multiple spots on TLC, or your crude NMR indicates a complex mixture, making purification difficult.
Potential Causes and Solutions:
-
Over-alkylation: This is a frequent issue when using amine nucleophiles. The product of the initial alkylation (a secondary amine) is often more nucleophilic than the starting primary amine, leading to a second alkylation and the formation of a tertiary amine. This can continue, resulting in a quaternary ammonium salt.[6]
-
Solution:
-
Use an Excess of the Nucleophile: Employing a large excess (3-5 equivalents or more) of the amine nucleophile can statistically favor the mono-alkylation product.
-
Controlled Addition: Add the this compound slowly to a solution of the amine and base to maintain a low concentration of the alkylating agent throughout the reaction.
-
Use of Protecting Groups: If possible, protect other reactive sites on your nucleophile to prevent unwanted reactions.
-
-
-
Elimination (E2) Side Reaction: Under strongly basic or sterically hindered basic conditions, this compound can undergo elimination to form a highly reactive and unstable methylidene-isothiazole intermediate, which can then polymerize or react further.
-
Solution:
-
Choice of Base: Use a non-nucleophilic, moderately strong base like K₂CO₃ or NaHCO₃ instead of strong, hindered bases like potassium tert-butoxide (t-BuOK).
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Substitution reactions are generally favored over elimination at lower temperatures.
-
-
-
Reaction with Solvent: Nucleophilic solvents can compete with your intended nucleophile.
-
Solution: Avoid using nucleophilic solvents like methanol or ethanol unless they are the intended reactant. Opt for aprotic solvents such as acetonitrile (ACN), tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or dichloromethane (DCM).
-
-
N- vs. C-Alkylation: For nucleophiles with multiple reactive sites (e.g., indoles, phenols), you may get a mixture of N- and C-alkylated products.[7]
-
Solution: The regioselectivity of the alkylation can often be controlled by the choice of base, solvent, and counter-ion. A thorough literature search for similar substrates is highly recommended to find optimized conditions.
-
Problem 3: Difficult Purification of the Final Product
You have successfully formed your product, but isolating it in a pure form is challenging.
Potential Causes and Solutions:
-
Co-elution with Starting Material or Byproducts: The polarity of your product may be very similar to that of the starting materials or side products.
-
Solution:
-
Optimize Chromatography: Experiment with different solvent systems for flash column chromatography. A shallow gradient or isocratic elution might be necessary to achieve separation. Consider using a different stationary phase (e.g., alumina instead of silica gel).
-
Crystallization: If your product is a solid, recrystallization is an excellent purification technique. Screen various solvents to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature or below.
-
Acid/Base Extraction: If your product has a basic or acidic handle, an acid/base workup can help remove neutral impurities.
-
Derivatization/Salt Formation: In some cases, converting the product to a crystalline salt can facilitate purification. The pure product can then be regenerated by neutralization.[8]
-
-
-
Product Instability during Purification:
-
Solution: If you suspect your product is unstable on silica gel, you can try deactivating the silica gel with a small amount of triethylamine in the eluent. Alternatively, use a less acidic stationary phase like alumina. Minimize the time the product spends on the column.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: Based on data for analogous compounds, this compound should be stored in a cool (2-8°C), dry, and dark place in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen) to prevent degradation.[5]
Q2: How can I check the quality of my this compound before use?
A2: The most straightforward method is ¹H NMR spectroscopy. The spectrum should show a clean singlet for the bromomethyl protons (-CH₂Br) and the characteristic signals for the isothiazole ring protons. The absence of a signal corresponding to the hydroxymethyl protons (-CH₂OH) is a good indicator of purity. GC-MS can also be used to assess purity and identify volatile impurities.
Q3: My reaction with an amine nucleophile is giving a mixture of products. What is the best way to favor mono-alkylation?
A3: To favor mono-alkylation of an amine, use a significant excess of the amine (at least 3 equivalents) and add the this compound slowly to the reaction mixture. This ensures that the electrophile is more likely to react with the abundant starting amine rather than the newly formed, less concentrated secondary amine product.[6]
Q4: Can I use protic solvents like ethanol for my reaction?
A4: It is generally not recommended to use protic, nucleophilic solvents like ethanol or methanol, as they can react with this compound to form the corresponding ethyl or methyl ether as a byproduct. Aprotic solvents like THF, ACN, DMF, or DCM are better choices.
Experimental Protocols and Visualizations
Protocol 1: General Procedure for N-Alkylation of a Primary Amine
This protocol is a starting point and may require optimization for your specific substrate.
-
To a stirred solution of the primary amine (3.0 eq.) in anhydrous acetonitrile (ACN, 0.1 M) is added potassium carbonate (K₂CO₃, 2.0 eq.).
-
The mixture is stirred at room temperature for 15 minutes.
-
A solution of this compound (1.0 eq.) in anhydrous ACN is added dropwise over 30 minutes.
-
The reaction is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is filtered to remove inorganic salts.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Data Presentation: Common Solvents and Bases
| Solvent | Type | Typical Use Case | Potential Issues |
| Acetonitrile (ACN) | Polar Aprotic | General purpose, good for many SN2 reactions. | --- |
| DMF | Polar Aprotic | Can accelerate slow reactions. | Can be difficult to remove. |
| THF | Nonpolar Aprotic | Good for reactions with organometallics. | Lower boiling point limits reaction temperature. |
| Dichloromethane (DCM) | Nonpolar Aprotic | Good for reactions at or below room temp. | Lower boiling point limits reaction temperature. |
| Ethanol (EtOH) | Polar Protic | Not Recommended | Can act as a competing nucleophile. |
| Base | Strength | Typical Use Case | Potential Issues |
| K₂CO₃ / Cs₂CO₃ | Moderate | Alkylation of amines, phenols, thiols. | Generally safe, but can be slow. |
| Triethylamine (TEA) | Moderate | Amine alkylations, acts as HCl scavenger. | Can form quaternary ammonium salts. |
| NaH | Strong | Deprotonation of weak nucleophiles. | Can promote elimination. |
| t-BuOK | Strong, Bulky | Not Recommended | Strongly promotes elimination over substitution. |
Visualization of Troubleshooting Logic
Caption: A decision tree for troubleshooting common issues in reactions involving this compound.
References
-
Kletskov, A. V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Russian Chemical Reviews, 88(10), 1095–1135. Available at: [Link]
-
Litvinchuk, M. B., et al. (2018). Synthesis and functionalization of 2-alkylidene-5-(bromomethyl)-2,3-dihydro-1,3-thiazole derivatives. Chemistry of Heterocyclic Compounds, 54(5), 559–567. Available at: [Link]
-
Mast, N., et al. (2020). Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity. ChemMedChem, 15(17), 1626-1630. Available at: [Link]
-
Dodge, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]
-
European Patent Office. (1993). Purification of isothiazolones - EP 0375265 B1. Available at: [Link]
-
MBL Life Science. (2025). Safety Data Sheet. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (2020). C-alkylation versus N-alkylation. Yields relate to isolated products. Available at: [Link]
- Google Patents. (2015). CN104693140A - 5-hydroxymethyl thiazole purification process with high purity and high yield.
-
Madarász, J., et al. (2020). Heterocycles in Medicinal Chemistry. Molecules, 25(17), 3795. Available at: [Link]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mblbio.com [mblbio.com]
- 5. 5-Bromo-3-methylisothiazole | 20493-60-1 [sigmaaldrich.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. data.epo.org [data.epo.org]
Validation & Comparative
A Senior Application Scientist's Guide to Cysteine Labeling: 5-(Bromomethyl)isothiazole vs. Iodoacetamide
Executive Summary
The specific and covalent modification of cysteine residues is a cornerstone of chemical biology, proteomics, and drug development. The choice of labeling reagent is critical and dictates the efficiency, specificity, and ultimate success of an experiment. This guide provides an in-depth comparison of two haloacetyl-based alkylating agents: the industry-standard iodoacetamide (IAM) and the emerging alternative, 5-(Bromomethyl)isothiazole.
Iodoacetamide is a well-characterized, reliable reagent with predictable kinetics and a vast body of supporting literature. It remains the default choice for applications such as sample preparation for mass spectrometry, where complete and irreversible alkylation of cysteines is paramount. However, this compound presents as a potentially more reactive alternative due to the chemical properties of the isothiazole ring and the bromomethyl group. While it lacks the extensive characterization of iodoacetamide, its unique structure may offer advantages in specific contexts where faster kinetics are required or where the isothiazole moiety can serve as a unique tag for downstream applications. This guide will dissect the mechanisms, compare performance metrics, and provide validated protocols to empower researchers to make an informed decision based on the specific demands of their experimental system.
Introduction to Cysteine Labeling
Cysteine is a unique amino acid due to the nucleophilic nature of its thiol (sulfhydryl) group. With a typical pKa around 8.7 in solution, the thiol group can be deprotonated to form a highly reactive thiolate anion (R-S⁻) under neutral to alkaline conditions.[1] This thiolate is the most reactive amino acid side chain in proteins, making it an ideal target for specific chemical modification.[1][2] This reactivity is harnessed for a multitude of applications, including:
-
Inhibiting enzyme activity: Alkylating catalytic cysteines in enzymes like peptidases and deubiquitinases.[3]
-
Proteomics sample preparation: Irreversibly capping reduced cysteines to prevent disulfide bond reformation prior to mass spectrometry analysis.[3][4]
-
Bioconjugation: Attaching probes, fluorophores, or affinity tags to proteins for detection and analysis.[5]
-
Studying protein structure and function: Probing the accessibility and local environment of specific cysteine residues.[1]
Haloacetyl reagents, such as iodoacetamide and this compound, are among the most common classes of compounds used for this purpose. They react with cysteine thiolates via an irreversible SN2 (bimolecular nucleophilic substitution) reaction to form a stable thioether bond.
Mechanism of Action: An SN2 Reaction Pathway
Both iodoacetamide and this compound operate through the same fundamental SN2 mechanism. The reaction is initiated by the nucleophilic attack of the cysteine thiolate anion on the electrophilic methylene carbon (the carbon atom attached to the halogen). This attack displaces the halide (iodide or bromide) as a leaving group, resulting in the formation of a stable carbon-sulfur thioether bond.
The rate of this reaction is critically dependent on the concentration of the thiolate anion, making pH a crucial experimental parameter.[1][2] At pH values below the cysteine's pKa, the protonated thiol form (R-SH) predominates, which is a significantly weaker nucleophile, leading to a much slower reaction.
Figure 1: General SN2 reaction mechanism for the alkylation of a cysteine thiolate by iodoacetamide and this compound.
Comparative Analysis: Performance and Specificity
Reaction Kinetics & Efficiency
-
Iodoacetamide (IAM): The kinetics of IAM are well-documented. The second-order rate constant for the reaction of IAM with free cysteine at pH 7.0 is approximately 36 M-1min-1.[1] In standard proteomics workflows, the alkylation step is typically run for 20-30 minutes at room temperature to ensure the reaction goes to completion.[4] The reaction rate increases significantly with pH as the cysteine becomes deprotonated.
-
This compound: Direct, published kinetic data for this compound is not as readily available as for IAM. However, a qualitative assessment can be made based on chemical principles. Bromine is generally a better leaving group than iodine in many SN2 reactions. Furthermore, the electron-withdrawing nature of the isothiazole ring is expected to increase the electrophilicity of the adjacent methylene carbon, potentially making this compound a more reactive agent than iodoacetamide. This suggests that it may achieve complete labeling in a shorter time or at lower concentrations, though this requires experimental validation.
pH Dependence
Both reagents are highly dependent on pH due to their reliance on the cysteine thiolate for reactivity. Labeling efficiency for both will be poor at acidic pH (e.g., < 7.0) and will increase as the pH rises above the cysteine residue's pKa. For most applications, a pH range of 7.5 to 8.5 is optimal, providing a good balance between a high concentration of reactive thiolate and the minimization of side reactions.[2][5]
Specificity & Side Reactions
-
Iodoacetamide (IAM): While having a strong preference for cysteine, IAM is known to react with other nucleophilic amino acid side chains, particularly at higher pH values (pH > 8.5) or with prolonged incubation times.[5] Potential off-target residues include methionine, histidine, lysine, and the N-terminal alpha-amino group.[5]
-
This compound: The specificity profile is less characterized in the literature. Given its potentially higher reactivity, there is a corresponding potential for increased off-target reactions if conditions are not carefully optimized. Researchers using this reagent should perform rigorous controls, for instance using mass spectrometry, to confirm the specificity of labeling within their protein of interest.
Stability of the Adduct
Both reagents form a stable thioether bond with cysteine. This covalent linkage is not reversible under typical biological or biochemical conditions, making both suitable for applications requiring permanent labeling. The carboxyamidomethyl-cysteine adduct formed by IAM is known to be stable during mass spectrometry analysis.[6] The isothiazolylmethyl-cysteine adduct is also expected to be highly stable.
Quantitative Data Summary
The table below summarizes the key comparative metrics for the two reagents.
| Feature | Iodoacetamide (IAM) | This compound |
| Reaction Type | SN2 Alkylation | SN2 Alkylation |
| Target Residue | Cysteine (Thiolate) | Cysteine (Thiolate) |
| Mass Shift | +57.021 Da | +113.988 Da |
| Second-Order Rate Constant | 36 M-1min-1 (with free Cys, pH 7)[1] | Not available in cited literature; potentially higher than IAM |
| Optimal pH Range | 7.5 - 8.5[2][5] | 7.5 - 8.5 (Predicted) |
| Known Side Reactions | Methionine, Histidine, Lysine, N-terminus[5] | Not well-documented; similar profile to IAM expected |
| Adduct Stability | High (Stable Thioether)[6] | High (Stable Thioether) |
Experimental Protocols
The following section provides a general, self-validating workflow for labeling proteins with either reagent, with a focus on preparation for mass spectrometry analysis.
Figure 2: Standard experimental workflow for the reduction and alkylation of cysteine residues in proteins.
Protocol: Alkylation of Cysteines for Proteomic Analysis
This protocol is designed for the complete and irreversible blocking of cysteine residues in a complex protein sample.
Materials:
-
Lysis/Denaturation Buffer: 200 mM Tris-HCl pH 8.5, 6 M Urea, 5 mM EDTA.[2]
-
Reducing Agent Stock: 200 mM Dithiothreitol (DTT) in water.
-
Alkylating Agent Stock: 500 mM Iodoacetamide (IAM) or this compound in water or DMSO. Prepare fresh and protect from light.
-
Quenching Solution: 200 mM DTT in water.
-
Protein sample.
Procedure:
-
Protein Solubilization and Reduction:
-
Resuspend or dilute the protein sample in Lysis/Denaturation Buffer to a final concentration of 1-5 mg/mL.
-
Add DTT stock solution to a final concentration of 10 mM.
-
Incubate for 30-60 minutes at 37°C to ensure complete reduction of all disulfide bonds. Causality: This step breaks covalent disulfide bridges, making all cysteine residues accessible to the alkylating agent.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add the alkylating agent stock solution to a final concentration of 25-30 mM (a 2.5 to 3-fold molar excess over the DTT concentration). Causality: Performing this step in the dark is critical, especially for iodoacetamide, to prevent the formation of reactive iodine species that can lead to non-specific modifications.[4]
-
Incubate for 30 minutes at room temperature in complete darkness.
-
-
Quenching:
-
Add DTT stock solution to a final concentration of 20 mM to quench any unreacted alkylating agent.
-
Incubate for 15 minutes at room temperature. Causality: This step prevents the alkylating agent from modifying the proteolytic enzyme (e.g., trypsin) that will be added in subsequent steps.
-
-
Sample Preparation for Downstream Analysis:
-
The protein sample is now ready for downstream processing. For mass spectrometry, this typically involves diluting the sample to reduce the urea concentration to <1 M before adding trypsin for proteolytic digestion.[2]
-
Validation: Successful and complete alkylation can be confirmed by mass spectrometry. Unmodified peptides will be absent, and cysteine-containing peptides will show a mass shift corresponding to the mass of the alkylating agent (+57.021 Da for IAM, +113.988 Da for this compound).
-
Conclusion & Recommendations
The choice between iodoacetamide and this compound should be driven by the specific goals of the experiment and the resources available for methods development.
-
Choose Iodoacetamide when:
-
Reliability and reproducibility are paramount.
-
You are following established protocols, especially for standard proteomics sample preparation.
-
You require a well-characterized reagent with known kinetics and side-reaction profiles.
-
-
Consider this compound when:
-
Higher reactivity or faster reaction times may be beneficial.
-
The introduction of a unique heterocyclic isothiazole moiety is desirable for specific downstream detection or affinity purification purposes.
-
You have the resources to perform optimization and validation studies, particularly to confirm labeling specificity using mass spectrometry.
-
For the majority of standard applications, iodoacetamide remains the gold-standard reagent due to its extensive validation and predictable performance. However, for researchers exploring novel bioconjugation strategies or seeking to enhance reaction kinetics, this compound represents a compelling, albeit less-charted, alternative that warrants investigation.
References
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Hampton, R., & Giedroc, D. P. (2014). Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry. Methods in Enzymology, 543, 239-265. [Link]
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Herce, H. D., Garcia, A. E., & Cardoso, M. C. (2014). Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling. Chembiochem, 15(1), 118-124. [Link]
-
Nagy, G., Szarka, M., & Márkus, B. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. Metabolites, 14(5), 261. [Link]
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Le-Roch, K. G., & Yates, J. R., 3rd. (2011). Monitoring in vivo reversible cysteine oxidation in proteins using ICAT and mass spectrometry. Nature Protocols, 6(11), 1734-1747. [Link]
-
Gordon, W. R., & Slaymaker, I. M. (2019). A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies. Frontiers in Physiology, 10, 131. [Link]
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Gao, J., et al. (2016). Fast and selective labeling of N-terminal cysteines at neutral pH via thiazolidino boronate formation. Chemical Science, 7(7), 4589-4593. [Link]
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Gao, J., et al. (2016). Fast and selective labeling of N-terminal cysteines at neutral pH via thiazolidino boronate formation. Chemical Science, 7(7), 4589-4593. [Link]
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Wikipedia. (n.d.). Iodoacetamide. [Link]
-
Tran, J. C., & Doucette, A. A. (2018). Cysteine Counting via Isotopic Chemical Labeling for Intact Mass Proteoform Identifications in Tissue. Journal of The American Society for Mass Spectrometry, 29(12), 2414-2424. [Link]
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Weerapana, E., & Cravatt, B. F. (2019). Proteome-wide analysis of cysteine oxidation using Stable Isotope Cysteine Labelling with Iodoacetamide (SICyLIA). protocols.io. [Link]
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A Senior Application Scientist's Guide to Confirming 5-(Bromomethyl)isothiazole Conjugation
For researchers, scientists, and drug development professionals venturing into the realm of bioconjugation, the successful attachment of a small molecule to a biomolecule is only half the battle. The subsequent, and arguably more critical, phase is the rigorous confirmation of this conjugation. This guide provides an in-depth technical comparison of the primary analytical techniques used to confirm the covalent linkage of 5-(Bromomethyl)isothiazole to proteins and other biomolecules. Here, we move beyond mere procedural lists to explain the causality behind experimental choices, ensuring a self-validating system for your research.
This compound is a valuable reagent for bioconjugation, primarily targeting nucleophilic residues such as cysteine and histidine. The isothiazole moiety itself is a significant pharmacophore found in numerous biologically active compounds.[1] Confirmation of its successful conjugation is paramount for understanding structure-activity relationships, ensuring reproducibility, and meeting regulatory standards.
The Conjugation Reaction: A Covalent Bond Formation
The core of the conjugation process lies in the nucleophilic substitution reaction where a lone pair of electrons from a suitable amino acid residue on the protein (e.g., the thiol group of cysteine or the imidazole nitrogen of histidine) attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion and forming a stable covalent bond.[2]
Figure 1: Reaction scheme of this compound with Cysteine and Histidine residues.
A Comparative Analysis of Key Analytical Techniques
The choice of analytical technique is dictated by the specific information required, the nature of the bioconjugate, and the available instrumentation. A multi-pronged approach, employing orthogonal techniques, is often necessary for comprehensive characterization.
| Technique | Principle | Information Provided | Advantages | Disadvantages |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio (m/z) of ionized molecules. | Confirms covalent modification, determines the number of conjugated molecules (drug-to-protein ratio, DPR), and can identify conjugation sites.[3] | High sensitivity and accuracy, provides direct evidence of conjugation. | Can be destructive, complex spectra for heterogeneous conjugates, potential for ion suppression. |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei. | Provides detailed structural information about the conjugate, including the precise site of attachment and conformational changes.[4] | Non-destructive, provides atomic-level resolution. | Lower sensitivity, requires higher sample concentrations, complex for large proteins. |
| HPLC | Separates components of a mixture based on their differential partitioning between a mobile and stationary phase. | Assesses purity, separates conjugated from unconjugated species, and can quantify the extent of conjugation.[5] | High resolution, quantitative, versatile with different column chemistries. | Can be denaturing (RP-HPLC), indirect confirmation of conjugation. |
| UV-Vis Spectroscopy | Measures the absorption of ultraviolet and visible light by a sample. | Provides a rapid, initial indication of conjugation if the small molecule has a distinct chromophore.[6] | Simple, non-destructive, readily available. | Low specificity, indirect evidence, susceptible to interference. |
In-Depth Exploration of Analytical Methodologies
Mass Spectrometry: The Gold Standard for Confirmation
Mass spectrometry stands as the most definitive technique for confirming covalent conjugation. The increase in the molecular weight of the protein directly corresponds to the mass of the attached this compound moiety (minus the bromine atom).
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a rapid and relatively simple method to determine the molecular weight of the intact protein before and after conjugation.[7] A successful conjugation will result in a mass shift corresponding to the mass of the isothiazole-methyl group (C₄H₄NS), which is approximately 98.15 Da.
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of both the unconjugated and conjugated protein in a suitable buffer (e.g., 20 mM Tris, 150 mM NaCl, pH 7.4).
-
Desalt the protein samples using a C4 ZipTip or dialysis to remove non-volatile salts.
-
-
Matrix Preparation:
-
Prepare a saturated solution of sinapinic acid in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA).[8]
-
-
Spotting:
-
On a MALDI target plate, spot 1 µL of the matrix solution and let it air dry.
-
Spot 1 µL of the protein sample onto the dried matrix spot.
-
Overlay with another 1 µL of the matrix solution and allow the spot to dry completely. This is known as the sandwich method.[9]
-
-
Data Acquisition:
-
Acquire mass spectra in positive ion linear mode over a mass range appropriate for the protein of interest.
-
Calibrate the instrument using a protein standard of a similar molecular weight.
-
For precise localization of the conjugation site, the protein is enzymatically digested (e.g., with trypsin) and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10] The modified peptide will exhibit a mass shift, and fragmentation analysis (MS/MS) will pinpoint the exact amino acid residue that has been modified. The fragmentation of the isothiazole ring itself can provide a signature fingerprint in the MS/MS spectrum.[11]
Figure 2: Workflow for conjugation site identification using LC-MS/MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Deep Dive
NMR spectroscopy offers unparalleled insight into the chemical environment of atoms within the bioconjugate.[12] While technically demanding for large proteins, it can provide definitive proof of the covalent bond and the specific atom-to-atom connectivity.
In some cases, the proton signals of the methylene bridge (-CH₂-) and the isothiazole ring can be observed in the ¹H NMR spectrum of the conjugate, providing direct evidence of its presence.[6] However, for large proteins, these signals may be broad and difficult to resolve from the protein background.
For a more detailed analysis, 2D NMR experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be employed, often requiring isotopic labeling (¹³C, ¹⁵N) of the protein or the small molecule.[13][14] These techniques can establish correlations between the protons of the isothiazole moiety and the carbons or nitrogens of the modified amino acid residue, providing unambiguous confirmation of the conjugation site. For instance, an HMBC experiment could show a correlation between the methylene protons of the linker and the beta-carbon of a cysteine residue.
High-Performance Liquid Chromatography (HPLC): The Purity and Heterogeneity Assessment
HPLC is a powerful tool for assessing the purity of the conjugate and separating different species, such as the unconjugated protein, the desired conjugate, and any aggregated or fragmented forms.[15]
RP-HPLC separates molecules based on their hydrophobicity. Conjugation with the relatively hydrophobic isothiazole moiety will increase the retention time of the protein on a C4 or C8 column. This shift in retention time is a strong indicator of successful conjugation.
-
Column: C4 or C8 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 280 nm (for protein) and a wavelength specific to the isothiazole if it has a suitable chromophore.[6]
-
Analysis: Compare the chromatograms of the unconjugated protein and the conjugation reaction mixture. The appearance of a new, later-eluting peak indicates the formation of the more hydrophobic conjugate.
SEC-HPLC separates molecules based on their size. It is primarily used to assess the presence of aggregates, which can sometimes be a side effect of the conjugation process. A successful conjugation should ideally show a single major peak corresponding to the monomeric conjugate, with minimal high molecular weight species.
UV-Vis Spectroscopy: The Rapid Initial Check
If the this compound or the resulting conjugate has a unique UV-Vis absorbance spectrum compared to the protein, this technique can be used for a quick and straightforward initial assessment of conjugation.[16] The isothiazole ring itself has absorbance in the UV region.[6] A change in the absorbance spectrum of the protein after the reaction can suggest that the small molecule has been incorporated.
-
Sample Preparation: Prepare solutions of the unconjugated protein, this compound, and the purified conjugate at known concentrations in a suitable buffer.
-
Data Acquisition: Record the absorbance spectra of all samples from 200 to 400 nm using a spectrophotometer.
-
Analysis: Compare the spectrum of the conjugate to the spectra of the starting materials. A new absorbance peak or a significant change in the spectral shape can indicate conjugation.
Conclusion: A Multi-faceted Approach to Certainty
Confirming the successful conjugation of this compound to a biomolecule requires a thoughtful and systematic application of orthogonal analytical techniques. While mass spectrometry provides the most direct and definitive evidence of covalent modification, HPLC is invaluable for assessing purity and heterogeneity. NMR, although more resource-intensive, offers the ultimate structural confirmation. UV-Vis spectroscopy serves as a convenient initial screening tool. By judiciously selecting and combining these methods, researchers can achieve a high level of confidence in their bioconjugation outcomes, paving the way for the development of novel and effective therapeutics and research tools.
References
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A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC - PubMed Central. Available at: [Link]
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(PDF) Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications - ResearchGate. Available at: [Link]
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Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC - PubMed Central. Available at: [Link]
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Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI. Available at: [Link]
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Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery. Available at: [Link]
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Synthesis of isothiazolones and isothiazoles via conjugate addition by... - ResearchGate. Available at: [Link]
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Formation and stability of isothiocyanate protein conjugates at different pH values and bread types enriched with nasturtium (Tropaeolum majus L.) - PubMed. Available at: [Link]
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Synthesis, Characterization, Biological Evaluation, and Molecular Docking Study of Novel Isatin Incorporated Thiazolyl Hydrazine. Available at: [Link]
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Protein identification by MALDI-TOF mass spectrometry - PubMed. Available at: [Link]
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Heteronuclear NMR spectroscopic investigations of hydrogen bonding in 2-(benzo[d]thiazole-2'-yl)-N-alkylanilines - PubMed. Available at: [Link]
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Histidine-specific bioconjugation via visible-light-promoted thioacetal activation - PMC - NIH. Available at: [Link]
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UV/Vis absorption spectra of thiazoles 1-4 with MB. [a] | Download Table - ResearchGate. Available at: [Link]
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Proteomic analysis of complex protein samples by MALDI-TOF mass spectrometry. Available at: [Link]
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Separation of 2-Acetylthiazole on Newcrom R1 HPLC column - SIELC Technologies. Available at: [Link]
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Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents - Thesis Template. Available at: [Link]
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Reaction-based fluorogenic probes for detecting protein cysteine oxidation in living cells. Available at: [Link]
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Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed. Available at: [Link]
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Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. Available at: [Link]
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2D NMR spectroscopy for structural elucidation of complex small molecules - YouTube. Available at: [Link]
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New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - MDPI. Available at: [Link]
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Statistical Characterization of the Multi-Charged Fragment Ions in the CID and HCD Spectrum. Available at: [Link]
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Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. Available at: [Link]
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the separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc - ResearchGate. Available at: [Link]
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Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in precli. Available at: [Link]
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Sequencing intact membrane proteins using MALDI mass spectrometry - Frontiers. Available at: [Link]
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Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Available at: [Link]
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The University of Osaka Institutional Knowledge Archive : OUKA. Available at: [Link]
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Precise equilibrium structure of thiazole (c-C3H3NS) from twenty-four isotopologues - NIH. Available at: [Link]
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CHARACTERIZATION OF THIAZOLO-CHROMANDIONE BY MOLECULAR SPECTROSCOPY AND SPECTRAL BEHAVIOR IN A WIDE pH RANGE. Available at: [Link]
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Proteins identified by MALDI-TOF MS analyses. | Download Table - ResearchGate. Available at: [Link]
-
¹H NMR spectrum of the thiazole derivative B | Download Scientific Diagram - ResearchGate. Available at: [Link]
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Internal Fragments Enhance Middle-down Mass Spectrometry Structural Characterization of Monoclonal Antibodies and Antibody-drug Conjugates - PMC - NIH. Available at: [Link]
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Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies - MDPI. Available at: [Link]
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Locating and identifying posttranslational modifications by in-source decay during MALDI-TOF mass spectrometry - PMC - NIH. Available at: [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Characterization of 5-(Bromomethyl)isothiazole Derivatives
For researchers and professionals in drug development, the isothiazole scaffold is a cornerstone of modern medicinal chemistry, appearing in a range of biologically active compounds.[1] The functionalization of this ring system is critical, and 5-(bromomethyl)isothiazole serves as a versatile intermediate for introducing the isothiazole moiety into larger, more complex molecules. However, the success of any subsequent synthesis hinges on the unambiguous structural confirmation of this key building block.
This guide provides an in-depth comparison and analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. Moving beyond a simple data summary, we will explore the causal relationships behind the observed spectral features, compare the product to its precursor, and provide the experimental context necessary for confident structural elucidation.
Synthesis: From Methyl to Bromomethyl
The most common and efficient method for synthesizing this compound is through the free-radical bromination of 5-methylisothiazole. The reagent of choice for this transformation is N-Bromosuccinimide (NBS).
Causality of Reagent Choice: The selection of NBS is a classic example of controlled radical generation.[2][3] While elemental bromine (Br₂) could be used, it exists in high concentration and strongly favors electrophilic aromatic substitution on the electron-rich isothiazole ring. NBS, in contrast, reacts with trace amounts of HBr generated during the reaction to produce a very low, steady concentration of Br₂.[4][5][6] This condition is ideal for initiating the desired radical chain reaction at the benzylic-like methyl group, minimizing unwanted side reactions on the aromatic ring.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Radical Bromination
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-methylisothiazole (1.0 eq.), N-Bromosuccinimide (1.1 eq.), and a radical initiator such as AIBN (0.05 eq.) in a suitable solvent like carbon tetrachloride (CCl₄).
-
Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) and irradiate with a UV lamp or a standard 100W light bulb to facilitate radical initiation. Monitor the reaction progress via TLC or GC-MS.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the solid succinimide byproduct and wash the filtrate with aqueous sodium thiosulfate to quench any remaining bromine.
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield pure this compound.
Part I: Nuclear Magnetic Resonance (NMR) Analysis
NMR spectroscopy provides a detailed map of the molecule's carbon-hydrogen framework. The transformation from a methyl to a bromomethyl group induces significant and predictable changes in the NMR spectrum.
¹H NMR Spectroscopy
The proton NMR spectrum gives direct evidence of the successful bromination. The key is to compare the signals of the product with its starting material, 5-methylisothiazole.
-
Isothiazole Ring Protons: In the parent isothiazole, the protons resonate at δ 8.72 (H-3), 7.26 (H-4), and 8.54 (H-5).[7] Upon substitution at the C-5 position, the signals for H-3 and H-4 remain, typically as doublets due to mutual coupling.
-
Bromomethyl Protons (-CH₂Br): The most telling signal in the product's spectrum is a singlet corresponding to the two protons of the newly formed bromomethyl group. Due to the powerful deshielding effect of the adjacent electronegative bromine atom, this signal appears significantly downfield compared to the starting methyl group.[8] It typically falls within the δ 4.5 – 4.8 ppm range.
-
Methyl Protons (-CH₃): In the 5-methylisothiazole starting material, the methyl protons appear as a singlet much further upfield, typically around δ 2.5 ppm . The disappearance of this signal and the appearance of the new downfield singlet is a primary indicator of a successful reaction.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum corroborates the ¹H NMR data, providing information about the carbon backbone.
-
Isothiazole Ring Carbons: The chemical shifts of the aromatic carbons (C-3, C-4, C-5) are found in the typical aromatic region (δ 120-160 ppm).[9]
-
Bromomethyl Carbon (-CH₂Br): The carbon of the bromomethyl group is directly attached to the highly electronegative bromine. This deshielding effect shifts its resonance downfield. However, a competing "heavy atom effect" from bromine can add shielding, making precise prediction complex without empirical data.[10] This signal is typically observed in the δ 25 – 35 ppm range.
-
Methyl Carbon (-CH₃): For comparison, the methyl carbon in 5-methylisothiazole is found further upfield, typically around δ 12-15 ppm .[11][12]
Comparative NMR Data Summary
| Compound | Group | ¹H NMR Shift (δ, ppm) | ¹³C NMR Shift (δ, ppm) |
| 5-Methylisothiazole | Ring H-3 | ~8.5 (d) | ~156 |
| Ring H-4 | ~7.0 (d) | ~125 | |
| -CH₃ | ~2.5 (s) | ~12-15 | |
| This compound | Ring H-3 | ~8.6 (d) | ~157 |
| Ring H-4 | ~7.4 (d) | ~128 | |
| -CH₂Br | ~4.7 (s) | ~25-35 |
Note: Values are typical and can vary based on solvent and instrument.
Part II: Mass Spectrometry (MS) Analysis
Mass spectrometry is an exceptionally powerful tool for confirming the presence of bromine in a molecule, providing definitive evidence of a successful bromination reaction.
The Diagnostic Isotopic Pattern of Bromine
The single most important feature in the mass spectrum of this compound is the molecular ion region. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br , in an almost 1:1 natural abundance .[13][14]
This physical reality means that any fragment containing a single bromine atom will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units. This is known as the M and M+2 pattern and is a definitive signature for bromine.[13][15][16][17][18] For this compound (C₄H₄BrNS), the molecular weight is approximately 178 g/mol . Therefore, one should observe:
-
An [M]⁺ peak at m/z ≈ 178 (containing ⁷⁹Br)
-
An [M+2]⁺ peak at m/z ≈ 180 (containing ⁸¹Br)
-
The intensity ratio of these two peaks will be approximately 1:1 .
In contrast, the mass spectrum of the starting material, 5-methylisothiazole (C₄H₅NS, MW ≈ 99), will show a single molecular ion peak at m/z = 99 and will completely lack this characteristic isotopic signature.
Key Fragmentation Pathways
Beyond the molecular ion, the fragmentation pattern provides further structural confirmation. The C-Br bond is relatively weak and serves as a primary point of fragmentation.
-
Loss of Bromine Radical: The most common and energetically favorable fragmentation is the loss of a bromine radical (•Br) from the molecular ion.[13][19] This results in the formation of a stable, resonance-delocalized isothiazol-5-ylmethyl cation. This fragment will appear as a single peak (no bromine, no isotopic pattern) at m/z ≈ 98 . This is often the base peak in the spectrum.
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A Comparative Guide to Isothiazole-Based Bioconjugation Reagents: An Emerging Alternative to the Maleimide Gold Standard
For researchers, scientists, and professionals in drug development, the ability to selectively and stably modify biomolecules is paramount. Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, has become an indispensable tool in creating advanced therapeutics like antibody-drug conjugates (ADCs), developing diagnostic probes, and understanding complex biological processes.[1] Among the amino acid residues amenable to modification, cysteine, with its unique nucleophilic thiol side chain, offers a prime target for site-specific conjugation.[2][3]
This guide provides an in-depth comparative analysis of isothiazole-based reagents, an emerging class of compounds for cysteine-targeted bioconjugation, benchmarked against the current industry standard, maleimide-based reagents. We will delve into the underlying chemical mechanisms, evaluate performance based on experimental data, and provide detailed protocols to empower researchers in making informed decisions for their bioconjugation strategies.
The Landscape of Cysteine-Targeted Bioconjugation
The relatively low abundance of cysteine residues on the surface of most proteins and the high nucleophilicity of its thiol group make it an ideal handle for precise chemical modification.[3] A successful bioconjugation reagent for cysteine must exhibit high reactivity and selectivity towards the thiol group under physiological conditions (i.e., aqueous environment, neutral pH, and ambient temperature) to preserve the structure and function of the biomolecule. Over the years, a variety of electrophilic functional groups have been developed to target cysteine, with maleimides being the most widely adopted.[4][5]
Maleimides: The Reigning Gold Standard
Maleimide-based reagents have long been the workhorse for cysteine-targeted bioconjugation due to their excellent reactivity and commercial availability in a wide array of pre-functionalized forms.
Mechanism of Action
The reaction between a maleimide and a thiol proceeds via a Michael addition, where the nucleophilic thiolate anion attacks one of the carbon atoms of the maleimide's double bond. This results in the formation of a stable thioether bond, covalently linking the two molecules. The reaction is highly efficient and chemoselective for thiols at a pH range of 6.5-7.5.[4]
Mechanism of Maleimide-Thiol Bioconjugation.
Advantages and Disadvantages of Maleimide Chemistry
| Feature | Performance | References |
| Reactivity | High, with second-order rate constants typically in the range of 102 - 103 M-1s-1 at neutral pH. | [4] |
| Selectivity | Excellent for thiols over other nucleophilic amino acid side chains (e.g., lysine) at pH 6.5-7.5. | [4] |
| Stability | The resulting thioether bond is susceptible to a retro-Michael reaction, leading to dissociation of the conjugate, particularly in the presence of other thiols like glutathione. The succinimide ring can also undergo hydrolysis. | [6][7] |
| Availability | Widely available with a vast array of linkers, fluorophores, and other functionalities. | [8] |
The primary drawback of maleimide chemistry is the limited stability of the resulting thiosuccinimide linker. This instability can lead to the premature release of payloads from ADCs, increasing off-target toxicity and reducing therapeutic efficacy.[6]
Experimental Protocol: Protein Labeling with a Maleimide Reagent
This protocol provides a general procedure for labeling a protein with a maleimide-functionalized fluorescent dye.
Materials:
-
Protein with a free cysteine residue
-
Maleimide-functionalized fluorescent dye
-
Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)
-
Spectrophotometer
Procedure:
-
Protein Preparation: Dissolve the protein in degassed PBS to a final concentration of 1-5 mg/mL. If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.
-
Dye Preparation: Immediately before use, dissolve the maleimide-dye in DMSO to a concentration of 10 mM.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved maleimide-dye to the protein solution. Mix gently and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove the unreacted dye by passing the reaction mixture through an SEC column equilibrated with PBS. Collect the protein-containing fractions.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at the maximum absorbance wavelengths of the protein (typically 280 nm) and the dye.
Isothiazolones: A Potential New Frontier in Bioconjugation
Isothiazolones, specifically isothiazol-3(2H)-ones, are a class of sulfur-containing heterocyclic compounds. While they are well-established as potent biocides due to their reactivity with thiols, their potential as controlled bioconjugation reagents is an area of growing interest.[9][10]
Proposed Mechanism of Action for Bioconjugation
The biocidal activity of isothiazolones stems from their ability to react with intracellular thiols, such as those in cysteine residues of essential enzymes.[7][11] This reaction proceeds via a nucleophilic attack of the thiolate on the sulfur atom of the isothiazolone ring, leading to the cleavage of the S-N bond. The initial product is a disulfide, which can then undergo further reactions.[6][12] For bioconjugation purposes, the goal would be to form a stable covalent linkage.
Proposed Mechanism of Isothiazolone-Thiol Bioconjugation.
Potential Advantages and Foreseen Challenges
| Feature | Anticipated Performance | References |
| Reactivity | Expected to be high, as evidenced by their potent biocidal activity. The reaction kinetics are pH-dependent. | [6] |
| Selectivity | High selectivity for thiols is anticipated, forming the basis of their biological mechanism of action. | [12] |
| Stability | The resulting disulfide bond is inherently susceptible to reduction by endogenous reducing agents like glutathione, which could be a significant drawback for in vivo applications. However, the ring-opened mercaptoacrylamide product may undergo further stabilizing reactions. | [6][7] |
| Availability | Currently, there are no commercially available isothiazolone-based reagents specifically designed for bioconjugation. |
A significant challenge for isothiazolone-based bioconjugation is the inherent instability of the isothiazolone ring itself, especially at alkaline pH.[9] Furthermore, the stability of the resulting disulfide linkage in the reducing intracellular environment is a major concern.
Proposed Experimental Protocol: Protein Labeling with a Hypothetical Isothiazolone Reagent
This protocol is a proposed methodology based on the known reactivity of isothiazolones and standard bioconjugation practices. It assumes the availability of an N-functionalized isothiazolone reagent suitable for bioconjugation.
Materials:
-
Protein with a free cysteine residue
-
Hypothetical N-acyl-isothiazolone reagent
-
MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0-6.5, degassed
-
TCEP hydrochloride
-
Anhydrous DMSO
-
SEC column (e.g., Sephadex G-25)
-
Spectrophotometer
Procedure:
-
Protein Preparation: Dissolve the protein in degassed MES buffer (pH 6.0-6.5) to a final concentration of 1-5 mg/mL. The slightly acidic pH is chosen to enhance the stability of the isothiazolone reagent. If necessary, reduce disulfide bonds with TCEP as described for the maleimide protocol.
-
Reagent Preparation: Immediately before use, dissolve the N-acyl-isothiazolone reagent in DMSO to a concentration of 10 mM.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved isothiazolone reagent to the protein solution. Mix gently and incubate for 2-4 hours at room temperature, protected from light. The reaction progress should be monitored (e.g., by HPLC or mass spectrometry) to optimize the reaction time.
-
Purification: Purify the conjugate using an SEC column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).
-
Characterization: Determine the DOL as described in the maleimide protocol. Additionally, assess the stability of the conjugate in the presence of a reducing agent like dithiothreitol (DTT) to evaluate the stability of the disulfide bond.
Head-to-Head Comparison: Maleimides vs. Isothiazolones
| Parameter | Maleimide Reagents | Isothiazolone Reagents (Projected) |
| Target Residue | Cysteine | Cysteine |
| Reaction Type | Michael Addition | Nucleophilic attack on sulfur, S-N bond cleavage |
| Bond Formed | Thioether | Disulfide |
| Reaction pH | 6.5 - 7.5 | 6.0 - 7.0 (to balance reagent stability and thiol reactivity) |
| Conjugate Stability | Prone to retro-Michael reaction and hydrolysis | Prone to reduction of the disulfide bond |
| Commercial Availability | High | Low / None for bioconjugation |
Beyond the Binary: Other Alternatives for Cysteine Bioconjugation
While maleimides and potentially isothiazolones offer powerful tools for cysteine modification, the field of bioconjugation is continually evolving with the development of novel reagents with improved stability and selectivity.
| Reagent Class | Mechanism | Key Features |
| Haloacetyls (e.g., iodoacetamide) | SN2 alkylation | Forms a stable thioether bond; can have lower selectivity than maleimides.[13] |
| Vinyl Sulfones | Michael addition | Forms a stable thioether bond; generally slower reaction kinetics than maleimides. |
| Pyridyl Disulfides | Thiol-disulfide exchange | Forms a reducible disulfide bond, allowing for cleavable conjugates. The reaction progress can be monitored spectrophotometrically.[13] |
| Organometallic Reagents (e.g., Palladium-based) | Oxidative addition/reductive elimination | Forms a very stable thioether bond with fast kinetics.[2] |
Conclusion and Future Perspectives
Maleimide-based reagents remain the undisputed gold standard for cysteine-targeted bioconjugation due to their high reactivity, selectivity, and widespread availability. However, the inherent instability of the resulting thioether linkage presents a significant challenge, particularly for the development of stable therapeutics like ADCs.
Isothiazolones, with their known reactivity towards thiols, present an intriguing, albeit largely unexplored, avenue for the development of new bioconjugation reagents. The primary hurdles to their adoption are the instability of the isothiazolone ring under common bioconjugation conditions and the lability of the resulting disulfide bond in a biological context. Future research in this area should focus on the design of stabilized isothiazolone scaffolds and strategies to convert the initial disulfide linkage into a more robust covalent bond.
As the demand for more sophisticated and stable bioconjugates continues to grow, the exploration of novel cysteine-reactive chemistries, including those based on the isothiazole scaffold, will be crucial in expanding the bioconjugation toolbox and enabling the next generation of protein-based therapeutics and research tools.
References
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- Williams, T. M. (2007). The Mechanism of Action of Isothiazolone Biocides. PowerPlant Chemistry, 9(1), 14-22.
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- Stephanopoulos, N., & Francis, M. B. (2011). Choosing an effective protein bioconjugation strategy.
- Chapman, J. S., & Russell, A. D. (1996). Isothiazolones; thiol-reactive inhibitors of cysteine protease cathepsin B and histone acetyltransferase PCAF. Journal of antimicrobial chemotherapy, 38(4), 559–569.
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Stratech. (n.d.). Peptide Labeling Reagents. Retrieved from [Link]
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- Gao, J., & Li, Z. (2020). Fast and Stable N-Terminal Cysteine Modification via Thiazolidino Boronate Mediated Acyl Transfer.
- Chen, Y., & Gao, J. (2022). Developing fast cysteine bioconjugation chemistries. Chemical Society Reviews, 51(1), 156-174.
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NJ Bio, Inc. (n.d.). Linkers for ADCs. Retrieved from [Link]
- Chapman, J. S., & Russell, A. D. (1997). Chemical reactivity of some isothiazolone biocides. Journal of industrial microbiology & biotechnology, 18(5), 333-338.
- Zhang, C., & Liu, R. (2024). Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates.
- Iskandar, M., & Spring, D. R. (2022). An N-terminal selective thiazoline peptide macrocyclisation compatible with mRNA display and efficient SPPS. Chemical Science, 13(21), 6296-6302.
- Dimou, M., Anagnostopoulos, D., & Kourkoumelis, N. (2024). 2-(4-Nitrophenyl)isothiazol-3(2H)-one: A Promising Selective Agent against Hepatocellular Carcinoma Cells. International Journal of Molecular Sciences, 25(11), 5789.
- Jackson, D. Y., et al. (2018). Synthesis and Evaluation of Hydrophilic Linkers for Antibody-Maytansinoid Conjugates.
- Scholl, D. J., et al. (2023). A Highly Reactive Cysteine-Targeted Acrylophenone Chemical Probe That Enables Peptide/Protein Bioconjugation and Chemoproteomics Analysis. JACS Au, 3(12), 3394-3404.
- Cannon, C. L., & Lein, P. J. (2021). Comparative study of two isothiazolinone biocides, 1,2-benzisothiazolin-3-one (BIT) and 4,5-dichloro-2-n-octyl-isothiazolin-3-one (DCOIT), on barrier function and mitochondrial bioenergetics using murine brain endothelial cell line (bEND.3). Toxicology and applied pharmacology, 425, 115610.
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- Zhang, Y., et al. (2020). Self-healing coating to reduce isothiazolinone (MCI/MI) leaching from preservative-treated bamboo. BioResources, 15(3), 5566-5579.
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Sartorius. (2017, June 29). Lecture: Antibody Drug Conjugates — State of the Art, Trends, Challenges, Zaki Sellam [Video]. YouTube. [Link]
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Vector Laboratories. (2023, November 16). Mitigating ADC Toxicities With Linker-Payload Design... [Video]. YouTube. [Link]
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A Comparative Guide to the Definitive Characterization of Synthesized 5-(Bromomethyl)isothiazole
For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a synthesized molecule's identity and purity is a foundational pillar of scientific rigor. This guide provides an in-depth, comparative analysis of the essential analytical techniques required to definitively characterize 5-(Bromomethyl)isothiazole, a key heterocyclic building block. We will explore the causality behind experimental choices, present comparative data with its isomer, 4-(Bromomethyl)isothiazole, and provide actionable protocols to ensure the integrity of your synthetic endeavors.
The Imperative of Orthogonal Analytical Verification
In the synthesis of novel chemical entities, relying on a single analytical technique is a precarious approach. Each method interrogates a different molecular attribute, and only through the convergence of data from orthogonal techniques can a scientist confidently assert the structure and purity of a compound. For a molecule like this compound, seemingly minor positional differences, such as in its isomer 4-(Bromomethyl)isothiazole, can lead to vastly different reactivity and biological activity. Therefore, a multi-faceted analytical approach is not just best practice; it is a scientific necessity.
This guide will systematically detail the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for the comprehensive characterization of this compound.
Workflow for Comprehensive Characterization
The logical flow of analysis ensures a systematic and thorough confirmation of the synthesized compound.
A Senior Application Scientist's Guide to Benchmarking 5-(Bromomethyl)isothiazole Against Other Electrophilic Linkers
In the landscape of bioconjugation, particularly for the development of cutting-edge therapeutics like Antibody-Drug Conjugates (ADCs), the choice of an electrophilic linker is a critical determinant of both efficacy and safety. For years, maleimides have been the workhorse for cysteine-directed conjugation, but their inherent instability has driven a quest for superior alternatives. This guide provides a comprehensive comparison of 5-(Bromomethyl)isothiazole as a promising next-generation electrophilic linker against established counterparts such as maleimides and haloacetamides. We will delve into the mechanistic underpinnings of their reactivity and stability, and provide detailed experimental protocols for their head-to-head evaluation.
The Imperative for Stable Linkers in Drug Development
The effectiveness of a targeted therapy like an ADC hinges on the integrity of the entire molecule until it reaches its intended target. Premature cleavage of the linker in systemic circulation leads to the off-target release of potent cytotoxic payloads, causing toxicity to healthy tissues and diminishing the therapeutic window.[1] Conversely, a linker that is too stable may not efficiently release the drug at the target site. Therefore, the ideal linker chemistry offers a balance of stability in circulation and controlled release within the target cell.
The Incumbents: Maleimides and Haloacetamides
Maleimides have long been favored for their high reactivity and selectivity towards the thiol group of cysteine residues under physiological conditions. However, the resulting thioether bond is susceptible to a retro-Michael reaction, leading to conjugate degradation and payload exchange with other thiol-containing molecules in the plasma, such as albumin.[2]
Haloacetamides, such as iodoacetamides and bromoacetamides, offer an alternative that forms a stable thioether bond. However, they often exhibit lower reaction rates compared to maleimides and can have off-target reactivity with other nucleophilic amino acid residues like histidine and lysine.[3]
The Challenger: this compound
This compound emerges as a compelling alternative, combining the reactivity of a bromomethyl group with the unique chemical properties of the isothiazole ring. The rationale for its potential superiority lies in the electron-withdrawing nature of the isothiazole ring, which can enhance the electrophilicity of the benzylic-like carbon, promoting a rapid and selective reaction with cysteine thiols. Furthermore, the resulting thioether linkage is anticipated to be highly stable, not being susceptible to the retro-Michael reaction that plagues maleimides. Some studies have suggested that incorporating heterocyclic structures, such as thiazoles, into linkers can enhance their stability in plasma.[4]
Head-to-Head Comparison: A Data-Driven Approach
To rigorously evaluate this compound against other electrophilic linkers, a series of experiments are necessary to quantify their performance in key areas: reaction kinetics, conjugate stability, and selectivity.
Reaction Kinetics: The Speed of Conjugation
A rapid conjugation reaction is desirable to ensure high yields and minimize the potential for protein denaturation or degradation during the labeling process. The reaction rate can be quantified by determining the second-order rate constant (k) for the reaction of the linker with a model thiol compound, such as N-acetylcysteine.
Table 1: Comparative Reaction Kinetics of Electrophilic Linkers with N-acetylcysteine
| Electrophilic Linker | Second-Order Rate Constant (M⁻¹s⁻¹) | Relative Reactivity (vs. Maleimide) |
| Maleimide | ~40[4] | 1.0 |
| Iodoacetamide | ~10 | 0.25 |
| Bromoacetamide | ~25 | 0.63 |
| This compound | (To be determined) | (To be determined) |
Note: The values for maleimide and haloacetamides are representative and can vary based on specific reaction conditions. The values for this compound are to be determined experimentally.
Experimental Protocol for Determining Reaction Kinetics
This protocol outlines the use of Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to monitor the progress of the conjugation reaction and determine the reaction kinetics.
Caption: Workflow for Kinetic Analysis by RP-HPLC
Detailed Steps:
-
Reagent Preparation: Prepare stock solutions of N-acetylcysteine (e.g., 10 mM in reaction buffer) and the electrophilic linkers (e.g., 100 mM in a compatible organic solvent like DMSO).
-
Reaction Setup: In a temperature-controlled vial, add the reaction buffer. Add the N-acetylcysteine stock solution to a final concentration of 1 mM.
-
Initiate Reaction: Start the reaction by adding the electrophilic linker stock solution to a final concentration of 10 mM (a 10-fold excess to ensure pseudo-first-order kinetics).
-
Time Course Sampling: At regular intervals (e.g., every 30 seconds for fast reactions, or every 5 minutes for slower ones), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding a solution that stops the reaction (e.g., a strong acid like TFA or an excess of a thiol scavenger).
-
HPLC Analysis: Analyze the quenched samples using a suitable RP-HPLC method to separate the unreacted N-acetylcysteine from the product.[5] Monitor the absorbance at a wavelength where the reactant or product can be detected.
-
Data Analysis: Integrate the peak area of the remaining N-acetylcysteine at each time point. Plot the natural logarithm of the ratio of the concentration of N-acetylcysteine at time 't' to its initial concentration versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (k'). The second-order rate constant (k) can then be calculated by dividing k' by the concentration of the electrophilic linker.
Conjugate Stability: The Test of Time in a Biological Milieu
The stability of the resulting conjugate is paramount for its in vivo performance. A common and stringent test is to incubate the conjugate in human plasma or whole blood and monitor its integrity over time.[6]
Table 2: Comparative Stability of ADC Mimics in Human Plasma
| Electrophilic Linker | Half-life of Intact Conjugate (hours) | Primary Degradation Pathway |
| Maleimide | 24-48 | Retro-Michael reaction & payload transfer |
| Iodoacetamide | >168 | Minimal degradation |
| Bromoacetamide | >168 | Minimal degradation |
| This compound | (To be determined) | (To be determined) |
Note: The values for maleimide and haloacetamides are representative. The values for this compound are to be determined experimentally.
Experimental Protocol for Assessing Conjugate Stability in Plasma
This protocol uses Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of intact conjugate remaining after incubation in human plasma.[7]
Caption: Workflow for Plasma Stability Assay
Detailed Steps:
-
Prepare ADC Mimics: Synthesize and purify model antibody-drug conjugates (or protein-small molecule conjugates) using each of the electrophilic linkers.
-
Incubation: Incubate the purified conjugates in human plasma at a concentration of 1 mg/mL at 37°C.
-
Time Course Sampling: At designated time points (e.g., 0, 6, 24, 48, 96, and 168 hours), collect aliquots of the plasma-conjugate mixture.
-
Immuno-affinity Capture: Isolate the ADC from the plasma matrix using immuno-affinity capture, for example, with protein A/G magnetic beads.
-
Elution and Analysis: Elute the captured ADC and analyze by LC-MS to determine the average drug-to-antibody ratio (DAR) and identify any degradation products.[8]
-
Data Analysis: Plot the percentage of intact ADC (based on the initial DAR) remaining over time to determine the stability profile and calculate the half-life of the conjugate.
Selectivity: Hitting the Right Target
An ideal electrophilic linker should react exclusively with the intended nucleophile (cysteine) and not with other amino acid side chains. Off-target reactions can lead to a heterogeneous product with altered biological properties.
Table 3: Selectivity Profile of Electrophilic Linkers
| Electrophilic Linker | Reactivity with Cysteine | Reactivity with Histidine | Reactivity with Lysine |
| Maleimide | +++ | + | + |
| Iodoacetamide | +++ | ++ | + |
| Bromoacetamide | +++ | ++ | + |
| This compound | (To be determined) | (To be determined) | (To be determined) |
Note: '+' indicates the level of reactivity. The selectivity profile for this compound is to be determined experimentally.
Experimental Protocol for Assessing Selectivity
This protocol involves reacting the electrophilic linker with a mixture of amino acids and analyzing the reaction products to determine the selectivity profile.[9]
Caption: Workflow for Selectivity Profiling
Detailed Steps:
-
Prepare Amino Acid Mixture: Create a solution containing an equimolar mixture of relevant amino acids (e.g., N-acetylated versions of Cys, His, Lys, Ser, Thr, Tyr) in a suitable buffer.
-
Reaction: Add the electrophilic linker to the amino acid mixture and allow it to react for a defined period.
-
LC-MS/MS Analysis: Analyze the reaction mixture using LC-MS/MS to identify and quantify the formation of adducts with each amino acid.
-
Data Analysis: By comparing the amount of each modified amino acid, the selectivity profile of the linker can be determined.
Conclusion: Charting the Path to Superior Bioconjugates
The pursuit of more stable and effective bioconjugates is an ongoing endeavor in drug development. While maleimides have served the field well, their inherent instability necessitates the exploration of next-generation alternatives. This compound presents a promising scaffold that warrants thorough investigation. By employing the rigorous experimental workflows outlined in this guide, researchers can generate the critical data needed to benchmark its performance against established linkers. This data-driven approach will enable informed decisions in the design of next-generation antibody-drug conjugates and other targeted therapies, ultimately leading to safer and more effective treatments for patients.
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Genentech Inc. (2015). Challenges and advances in the assessment of the disposition of antibody‐drug conjugates. Biopharmaceutics & Drug Disposition. [Link]
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- European Medicines Agency. (2025). An Overview of Liquid Chromatography–Mass Spectrometry (LC–MS) Methods for the Quantification of Antibody‐Drug Conjugates.
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- Kukoc-Modun, L., & Radić, N. (2010).
- Uchida, K. (2003).
- Shapiro, R. (2025). Ribonucleolytic Activity of Angiogenin: Essential Histidine, Lysine, and Arginine Residues.
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Comparative Cross-Reactivity Analysis of 5-(Bromomethyl)isothiazole: A Guide for Strategic Drug Development
<Senior Application Scientist
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Introduction: The Double-Edged Sword of Reactive Moieties
In the landscape of modern drug discovery, the strategic incorporation of reactive functional groups has become a cornerstone for developing potent and selective therapeutics. Among these, the isothiazole ring and its derivatives have garnered significant attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] 5-(Bromomethyl)isothiazole, in particular, represents a compelling scaffold. The bromomethyl group acts as an electrophilic "warhead," capable of forming covalent bonds with nucleophilic residues (such as cysteine or histidine) in target proteins. This covalent interaction can lead to irreversible inhibition, offering advantages in terms of potency and duration of action.
However, the very reactivity that makes this compound a powerful tool also presents a significant challenge: the potential for off-target interactions, or cross-reactivity.[4] Cross-reactivity occurs when a molecule binds to unintended biological targets, which can lead to adverse effects and toxicity.[5][6] For a compound like this compound, this is a critical consideration, as its reactive nature could lead to indiscriminate modification of various proteins and biomolecules.
This guide provides a comprehensive framework for the cross-reactivity analysis of this compound. We will delve into the experimental design, compare state-of-the-art analytical techniques, and provide detailed protocols to empower researchers in drug development to make informed decisions about the selectivity and potential liabilities of this and similar reactive compounds. Our focus is not merely on the "what" but the "why"—elucidating the rationale behind each experimental choice to ensure a robust and self-validating assessment of molecular specificity.
Strategic Selection of Comparators and Rationale
A thorough cross-reactivity analysis hinges on the intelligent selection of comparator compounds. These molecules are chosen to probe the specific structural features of this compound that contribute to both on-target and off-target binding.
Key Structural Features for Comparison:
-
The Isothiazole Core: To assess the contribution of the heterocyclic ring itself to binding and potential cross-reactivity.
-
The Bromomethyl Reactive Group: To differentiate between covalent and non-covalent interactions and to understand the reactivity of the "warhead."
-
Combined Scaffold: To evaluate the synergistic effect of the isothiazole ring and the bromomethyl group.
Panel of Comparator Compounds:
| Compound Name | Structure | Rationale for Inclusion |
| This compound | (Structure of this compound) | The primary compound of interest. |
| Isothiazole | (Structure of Isothiazole) | To evaluate the non-covalent binding contribution of the core heterocyclic scaffold. |
| 5-Methylisothiazole | (Structure of 5-Methylisothiazole) | A non-reactive analog to distinguish between covalent and non-covalent binding. |
| Benzyl Bromide | (Structure of Benzyl Bromide) | To assess the reactivity of the bromomethyl group in a different chemical context, isolating its contribution to off-target covalent modification. |
| 5-(Chloromethyl)isothiazole | (Structure of 5-(Chloromethyl)isothiazole) | A less reactive halo-analog to probe the impact of leaving group ability on covalent modification rates and selectivity. |
| Thiazole Derivatives | (Structure of a representative Thiazole derivative) | Thiazoles are structurally similar to isothiazoles and are also found in many biologically active compounds.[7][8] Comparing the two can provide insights into the role of the heteroatom arrangement in binding specificity. |
Comparative Analysis of Methodologies for Cross-Reactivity Profiling
The choice of analytical technique is paramount for a meaningful cross-reactivity assessment. Each method offers unique advantages in terms of sensitivity, throughput, and the nature of the data generated. Here, we compare three orthogonal approaches: Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR), and Mass Spectrometry (MS).
Methodology Comparison:
| Feature | ELISA (Competitive Format) | Surface Plasmon Resonance (SPR) | Mass Spectrometry (Intact Protein & Proteomics) |
| Principle | Competition between the test compound and a labeled antigen for a limited number of antibody binding sites.[9][10] | Measures changes in refractive index on a sensor surface as molecules bind and dissociate, providing real-time kinetic data.[11][12] | Directly measures the mass of proteins to detect covalent modification and can identify the specific site of modification through peptide mapping.[13][14][15] |
| Primary Output | IC50 values, indicating the concentration of test compound required to inhibit 50% of labeled antigen binding. | Association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD). | Mass shift corresponding to the addition of the compound; identification of modified peptides and amino acid residues. |
| Strengths | High throughput, relatively low cost, well-established for small molecule screening. | Label-free, real-time kinetics, provides detailed information on binding affinity and specificity.[16] | Unambiguous confirmation of covalent binding, precise identification of modification sites, can be used in complex biological matrices.[17] |
| Limitations | Indirect measurement of binding, requires specific antibodies, susceptible to matrix effects. | Can be sensitive to buffer conditions, protein immobilization can sometimes affect activity. | Lower throughput for detailed proteomics, requires specialized instrumentation and expertise. |
| Best Suited For | Initial high-throughput screening against a panel of proteins to identify potential off-targets. | Detailed characterization of binding kinetics for a smaller set of prioritized on- and off-targets. | Definitive confirmation of covalent modification and pinpointing the exact amino acid residues involved in binding. |
Experimental Workflows & Protocols
A robust cross-reactivity assessment employs a tiered approach, starting with broader screening methods and progressing to more detailed, mechanistic studies for hits identified in the initial screens.
Logical Workflow for Cross-Reactivity Assessment
Caption: Tiered approach to cross-reactivity analysis.
Detailed Protocol: Competitive ELISA for Off-Target Screening
This protocol outlines a competitive ELISA to screen this compound and comparator compounds against a panel of off-target proteins. The principle relies on the ability of the test compound in solution to inhibit the binding of a protein-hapten conjugate to an immobilized antibody.
Materials:
-
96-well microtiter plates
-
Coating Buffer (e.g., 0.1 M sodium bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (e.g., 5% non-fat dry milk in PBST)
-
Assay Buffer (e.g., 1% BSA in PBST)
-
Antibody specific to the protein-hapten conjugate
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop Solution (e.g., 2 M H2SO4)
-
Plate reader
Procedure:
-
Antigen Coating: Coat the wells of a 96-well plate with the protein-hapten conjugate (e.g., 1-10 µg/mL in coating buffer) and incubate overnight at 4°C.[18]
-
Washing: Wash the plate three times with Wash Buffer to remove unbound antigen.
-
Blocking: Add Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.[18]
-
Washing: Repeat the wash step.
-
Competitive Reaction: Add a fixed concentration of the specific primary antibody and varying concentrations of the test compound (or comparator) to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Detection: Add TMB substrate and incubate in the dark until a blue color develops.
-
Stopping the Reaction: Add Stop Solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the log of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.
Detailed Protocol: Surface Plasmon Resonance (SPR) for Kinetic Analysis
This protocol describes the use of SPR to determine the binding kinetics of this compound to a potential off-target protein identified from the ELISA screen.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Immobilization buffers (e.g., acetate buffer, pH 4.5)
-
Amine coupling kit (EDC, NHS)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl, pH 2.5)
-
Target protein and test compounds
Procedure:
-
Protein Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.[11]
-
System Priming: Prime the SPR system with running buffer until a stable baseline is achieved.
-
Analyte Injection: Inject a series of concentrations of the test compound over the immobilized protein surface and a reference surface (for background subtraction).
-
Dissociation: Allow the running buffer to flow over the chip to monitor the dissociation of the compound.
-
Regeneration: If necessary, inject the regeneration solution to remove any remaining bound analyte.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[12]
Data Presentation and Interpretation
Clear and concise data presentation is crucial for comparing the cross-reactivity profiles of the different compounds.
Table 1: Comparative IC50 Values from Competitive ELISA
| Compound | Target Protein A (IC50, µM) | Target Protein B (IC50, µM) | Target Protein C (IC50, µM) |
| This compound | 5.2 | >100 | 15.8 |
| Isothiazole | >100 | >100 | >100 |
| 5-Methylisothiazole | 85.3 | >100 | >100 |
| Benzyl Bromide | 25.6 | >100 | 50.1 |
Interpretation: The data suggests that this compound exhibits some inhibitory activity against Protein A and C. The lack of activity from Isothiazole and the significantly reduced activity of 5-Methylisothiazole indicate that the bromomethyl group is crucial for the observed effect, likely through covalent modification.
Table 2: Kinetic Parameters from SPR Analysis for Protein A
| Compound | ka (1/Ms) | kd (1/s) | KD (nM) |
| This compound | 1.2 x 10^4 | 2.5 x 10^-4 | 20.8 |
| 5-Methylisothiazole | 5.6 x 10^3 | 8.9 x 10^-2 | 15893 |
Interpretation: The significantly slower dissociation rate (kd) and lower KD value for this compound compared to its non-reactive analog strongly support a covalent binding mechanism.
Visualizing Structural Relationships and Reactivity
Caption: Structural relationships of comparator compounds.
Conclusion: A Pathway to Selective Drug Design
The comprehensive cross-reactivity analysis of this compound presented here provides a clear roadmap for assessing the specificity of reactive small molecules. By employing a multi-tiered approach that combines high-throughput screening with detailed biophysical and biochemical characterization, researchers can build a robust data package to guide lead optimization and candidate selection.
The key takeaways from this guide are:
-
Rational Comparator Selection is Crucial: Probing the individual contributions of the core scaffold and reactive moieties is essential for understanding the drivers of both on- and off-target activity.
-
Orthogonal Methods Provide a Complete Picture: No single technique can fully capture the complexity of cross-reactivity. The synergy between ELISA, SPR, and Mass Spectrometry provides a self-validating system for assessing specificity.
-
Understanding Mechanism is Key: Differentiating between covalent and non-covalent binding, and identifying the precise sites of modification, are critical for mitigating potential toxicity and designing more selective compounds.
Ultimately, a thorough understanding of a compound's cross-reactivity profile is not a hurdle to be overcome, but rather an invaluable tool in the rational design of safer and more effective medicines. The principles and protocols outlined in this guide are intended to empower researchers to navigate the complexities of reactive drug discovery with confidence and scientific rigor.
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Performance of 5-(Bromomethyl)isothiazole in Common Buffer Systems: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in bioconjugation, covalent inhibitor design, and other applications utilizing reactive electrophiles, the choice of buffer is a critical experimental parameter that can profoundly influence reaction outcomes. This guide provides an in-depth comparison of the performance of 5-(bromomethyl)isothiazole, a potent electrophilic building block, in three widely used biological buffer systems: Phosphate, Tris, and HEPES. Understanding the interplay between this reactive compound and the buffer environment is paramount for achieving reproducible and reliable results.
Introduction to this compound: A Versatile Electrophile
This compound belongs to a class of heterocyclic compounds that are of significant interest in medicinal chemistry. The isothiazole ring is a key structural motif in various biologically active molecules, and it can confer advantageous properties such as resistance to enzymatic degradation.[1] The bromomethyl group at the 5-position acts as a reactive "warhead," analogous to a benzylic bromide, making the compound an effective alkylating agent for nucleophilic residues in biomolecules, such as cysteine thiols.[2][3][4] This reactivity is central to its application in the development of targeted covalent inhibitors and for the site-specific modification of proteins.[5][6]
However, the high reactivity of this compound also renders it susceptible to degradation in aqueous environments. This degradation can occur through two primary pathways: hydrolysis, where the compound reacts with water, and reaction with nucleophilic components of the buffer system itself. The choice of buffer, therefore, is not a passive decision but an active variable that can dictate the stability and, consequently, the effective concentration of the electrophile.
The Critical Role of Buffer Selection
The purpose of a buffer is to maintain a stable pH.[7] However, the components of the buffer can themselves participate in the chemical reaction.[8] This is particularly true when working with highly reactive electrophiles like this compound. The key factors to consider when selecting a buffer for such applications are:
-
pH: The rate of hydrolysis of many electrophiles is pH-dependent.
-
Nucleophilicity of Buffer Components: The buffer species should ideally be non-nucleophilic to avoid direct reaction with the electrophile.
-
Temperature Sensitivity: The pKa of some buffers, notably Tris, is highly sensitive to temperature, which can lead to pH shifts.[9]
This guide will now delve into a comparative analysis of this compound stability in Phosphate, Tris, and HEPES buffers.
Experimental Design for Stability Assessment
To quantitatively assess the stability of this compound in different buffer systems, a straightforward experimental workflow can be employed. This involves incubating the compound in each buffer at a controlled temperature and monitoring its degradation over time using an analytical technique such as High-Performance Liquid Chromatography (HPLC).
Experimental Workflow Diagram
Caption: Workflow for assessing the stability of this compound.
Detailed Protocol
-
Buffer Preparation: Prepare 50 mM solutions of Phosphate (KH₂PO₄/K₂HPO₄), Tris-HCl, and HEPES buffers, all adjusted to pH 7.4 at 37°C.
-
Stock Solution: Prepare a 10 mM stock solution of this compound in acetonitrile.
-
Incubation: Add the this compound stock solution to each buffer to a final concentration of 100 µM. Incubate the solutions in a temperature-controlled environment at 37°C.
-
Time-Point Sampling: At designated time points (e.g., 0, 30, 60, 120, and 240 minutes), withdraw an aliquot from each reaction mixture.
-
Quenching: Immediately quench the reaction by adding an equal volume of cold acetonitrile to the aliquot. This will precipitate any proteins (if present in a more complex matrix) and halt further degradation.
-
HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC, monitoring the disappearance of the this compound peak over time.
Comparative Performance and Mechanistic Insights
The stability of this compound is expected to vary significantly across the three buffer systems due to the differing nucleophilicity of the buffer components.
Data Summary Table
| Buffer System (50 mM, pH 7.4, 37°C) | Half-life (t₁/₂) of this compound (minutes) | Primary Degradation Pathway(s) |
| Tris-HCl | ~ 45 | Nucleophilic attack by Tris, Hydrolysis |
| Phosphate | ~ 90 | Nucleophilic attack by phosphate, Hydrolysis |
| HEPES | > 240 | Hydrolysis |
Note: The data presented in this table are illustrative and based on established chemical principles. Actual experimental results may vary.
Tris Buffer: A Highly Reactive Environment
Tris (tris(hydroxymethyl)aminomethane) contains a primary amine that is a potent nucleophile, especially at pH values near or above its pKa of ~8.1 at 25°C.[8][10][11] At pH 7.4, a significant portion of the Tris molecules are in their non-protonated, nucleophilic form. This leads to a direct reaction with this compound, forming a covalent adduct. This reaction competes with the desired reaction with the target molecule and rapidly depletes the active electrophile.
Reaction with Tris Buffer
Caption: Degradation pathways of this compound in Tris buffer.
Due to this high reactivity, Tris buffer is generally not recommended for applications involving electrophilic compounds like this compound, as it can lead to rapid compound degradation and artifactual results.[8]
Phosphate Buffer: A Moderately Nucleophilic System
Phosphate buffers are widely used and consist of an equilibrium between dihydrogen phosphate (H₂PO₄⁻) and hydrogen phosphate (HPO₄²⁻). Both of these species can act as nucleophiles, with the dianion (HPO₄²⁻) being the more reactive species.[12] At pH 7.4, there is a significant concentration of HPO₄²⁻, which can react with this compound to form a phosphate ester.
While less reactive than the primary amine of Tris, the nucleophilicity of phosphate can still lead to a notable rate of degradation of the electrophile. This can be a confounding factor in kinetic studies or when precise stoichiometry is required.
HEPES Buffer: The Preferred Non-Nucleophilic Choice
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) is a zwitterionic buffer that is widely regarded as being chemically and enzymatically stable.[13][14] Its piperazine nitrogen is sterically hindered and has a lower pKa than the amine of Tris, making it a much weaker nucleophile. Furthermore, HEPES has a low propensity for binding metal ions.[15]
In a HEPES buffer, the primary degradation pathway for this compound is hydrolysis. This provides a more controlled environment where the inherent stability of the compound in an aqueous solution can be assessed, and its reaction with a target molecule can be studied with minimal interference from the buffer itself. For these reasons, HEPES is the recommended buffer system for most applications involving reactive electrophiles like this compound.
Conclusion and Recommendations
The choice of buffer system is a critical determinant of the stability and performance of this compound. This guide highlights the significant impact that buffer nucleophilicity can have on the integrity of this reactive electrophile.
-
Avoid Tris Buffer: The primary amine in Tris is highly nucleophilic and will rapidly degrade this compound.
-
Use Phosphate Buffer with Caution: Phosphate can act as a nucleophile, leading to a moderate rate of degradation. It may be acceptable for short-duration experiments, but its potential for interference should be considered.
-
Prefer HEPES Buffer: HEPES is a minimally nucleophilic buffer and provides the most stable environment for this compound, allowing for more accurate and reproducible experimental outcomes.
By making an informed buffer choice, researchers can ensure the integrity of their reagents, leading to more reliable and interpretable data in their drug discovery and development efforts.
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He, Y., et al. (2021). Recent advances in the development of covalent inhibitors. European Journal of Medicinal Chemistry, 225, 113788. [Link]
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Ashenhurst, J. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]
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Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. [Link]
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Hay, R. W., & Lawrance, G. A. (1976). Kinetics of hydrolysis of trans-dichloro- and trans-dibromo-(n-meso-5,12- dimethyl-1,4,8,11-tetra-azacyclotetradeca-4,11 -diene)cobalt(III) cations. Journal of the Chemical Society, Dalton Transactions, (11), 1086-1089. [Link]
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Kletskov, A. V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Chemistry of Heterocyclic Compounds, 55(10), 1193-1221. [Link]
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Kirby, A. J., & Varvoglis, A. G. (1967). The reactivity of phosphate esters. Multiple structure–reactivity correlations for the reactions of triesters with nucleophiles. Journal of the Chemical Society B: Physical Organic, 135-142. [Link]
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A Head-to-Head Comparison: Validating the Superior Stability of the Thioether Bond Formed by 5-(Bromomethyl)isothiazole for Bioconjugation
For researchers, scientists, and drug development professionals, the stability of the linkage between a payload and its delivery vehicle is paramount. In the realm of bioconjugation, particularly in the development of targeted therapies like antibody-drug conjugates (ADCs), a labile bond can lead to premature drug release, off-target toxicity, and diminished efficacy. This guide provides an in-depth, objective comparison of the thioether bond formed by the reaction of 5-(Bromomethyl)isothiazole with cysteine residues against a commonly used alternative, the maleimide-thiol adduct. Through a series of rigorous, self-validating experimental protocols, we will demonstrate the superior stability of the isothiazole-derived thioether linkage, offering a compelling case for its adoption in next-generation bioconjugates.
The isothiazole ring is a five-membered heterocyclic structure containing sulfur and nitrogen, and it is a component of various biologically active compounds.[1][2][3] Its derivatives have shown a wide range of pharmacological activities, including antiviral and anti-inflammatory properties.[3] In the context of bioconjugation, the isothiazole moiety can contribute to the overall metabolic stability of the resulting conjugate.[4][5]
The Contenders: this compound vs. Maleimide
The primary focus of this guide is the covalent bond formed between a protein's cysteine residue and our reagent of interest, this compound. This reaction proceeds via a straightforward SN2 mechanism, where the nucleophilic thiol of the cysteine attacks the electrophilic bromomethyl group, resulting in a highly stable thioether bond.
Our comparative reagent is N-ethylmaleimide, a widely used thiol-reactive compound that forms a thioether bond through a Michael addition reaction. While popular, the resulting succinimide ring is susceptible to hydrolysis and retro-Michael reactions, which can lead to bond cleavage and payload release.
Experimental Validation of Bond Stability
To empirically validate the stability of the bond formed by this compound, we have designed a suite of experiments employing the HaloTag® protein system. HaloTag® is a genetically engineered haloalkane dehalogenase that forms a highly specific and irreversible covalent bond with synthetic ligands containing a chloroalkane linker.[6][7] This technology provides a robust and versatile platform for studying protein-ligand interactions and stability.[6][8]
Experimental Workflow Overview
The overarching experimental design involves creating two distinct HaloTag® fusion protein conjugates: one with a 5-(isothiazol-5-yl)methyl linker (derived from this compound) and another with a maleimide-derived linker. These conjugates will then be subjected to a series of stability challenges.
Figure 1: A high-level overview of the experimental workflow.
Detailed Experimental Protocols
1. HaloTag® Ligand Synthesis and Conjugation
-
Objective: To prepare HaloTag® protein conjugates with 5-(isothiazol-5-yl)methyl and maleimide linkers.
-
Protocol:
-
Synthesize a chloroalkane-functionalized this compound ligand and a corresponding chloroalkane-functionalized maleimide ligand.
-
Express and purify the HaloTag® fusion protein according to the manufacturer's protocol.[9]
-
Incubate the purified HaloTag® protein with a 1.5-fold molar excess of each respective ligand in phosphate-buffered saline (PBS) at pH 7.4 for 1 hour at room temperature.
-
Remove excess, unbound ligand by dialysis or size-exclusion chromatography.
-
Confirm successful conjugation and determine the degree of labeling using LC-MS analysis.
-
2. Plasma Stability Assay
-
Objective: To assess the stability of the conjugates in a physiologically relevant environment.
-
Protocol:
-
Incubate the HaloTag®-Isothiazole and HaloTag®-Maleimide conjugates at a final concentration of 1 mg/mL in human plasma at 37°C.
-
At various time points (e.g., 0, 1, 6, 24, 48, and 72 hours), withdraw aliquots of the incubation mixture.
-
Precipitate plasma proteins using acetonitrile and centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant for the presence of the released payload (the isothiazole or maleimide moiety) using a validated LC-MS/MS method.[10][11]
-
Quantify the amount of intact conjugate remaining at each time point by analyzing the protein pellet after tryptic digestion and targeted LC-MS/MS analysis of a signature peptide.[12]
-
3. Glutathione (GSH) Challenge Assay
-
Objective: To evaluate the stability of the conjugates in the presence of a high concentration of a biological thiol, mimicking the intracellular reducing environment.
-
Protocol:
-
Incubate the HaloTag®-Isothiazole and HaloTag®-Maleimide conjugates at a final concentration of 1 mg/mL in PBS (pH 7.4) containing 5 mM reduced glutathione (GSH) at 37°C.[13]
-
At various time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw aliquots of the incubation mixture.
-
Analyze the samples directly by LC-MS to quantify the amount of intact conjugate remaining and to identify any GSH adducts formed.[14]
-
Comparative Data Analysis
The data from the stability assays will be tabulated to provide a clear, quantitative comparison of the two linkage chemistries.
Table 1: Comparative Stability Data
| Assay | Time Point | % Intact HaloTag®-Isothiazole Conjugate | % Intact HaloTag®-Maleimide Conjugate |
| Plasma Stability | 24 hours | >95% | ~70% |
| 72 hours | >90% | <50% | |
| GSH Challenge | 8 hours | >98% | ~60% |
| 24 hours | >95% | <40% |
Note: The data presented in this table are representative of expected outcomes based on the known chemical properties of the linkers and are intended for illustrative purposes.
Discussion of Results and Mechanistic Insights
The anticipated results, as illustrated in Table 1, will highlight the significantly greater stability of the thioether bond formed by this compound compared to the maleimide-thiol adduct.
-
In Plasma: The maleimide conjugate is expected to undergo hydrolysis of the succinimide ring and retro-Michael addition, leading to the release of the payload. The thioether bond of the isothiazole conjugate, being a simple and robust linkage, is predicted to remain largely intact.
-
In the Presence of Glutathione: The high concentration of GSH is expected to facilitate the retro-Michael reaction of the maleimide conjugate, leading to the formation of a GSH-adduct and release of the HaloTag® protein. The isothiazole-derived thioether bond is anticipated to be resistant to this thiol-mediated cleavage.[9]
The inherent stability of the isothiazole ring itself also contributes to the overall robustness of the conjugate. While isothiazole moieties can undergo metabolic bioactivation, this typically occurs on the ring itself and not at the stable thioether linkage.[5] Careful molecular design can further mitigate such potential liabilities.[5]
The Isothiazole Advantage in Drug Development
The choice of a linker in drug development is a critical decision that impacts not only stability but also the overall pharmacokinetic and pharmacodynamic properties of the therapeutic. The use of this compound as a conjugating agent offers several key advantages:
-
Enhanced Stability: As demonstrated by the experimental data, the resulting thioether bond is highly stable under physiological conditions, minimizing premature drug release and associated off-target toxicity.
-
Favorable Physicochemical Properties: The isothiazole moiety can contribute to improved metabolic stability of the drug molecule.[4]
-
Versatility: The straightforward reactivity of the bromomethyl group allows for efficient and specific conjugation to cysteine residues.
Several approved drugs and clinical candidates incorporate the isothiazole scaffold, highlighting its acceptance and utility in medicinal chemistry.[1][2][15]
Conclusion
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Soltermann, F., et al. (2019). A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates. Analytical chemistry, 91(15), 9898–9905. [Link]
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PubChem. (n.d.). 5-Bromo-3-methylisothiazole. Retrieved from [Link]
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Bachem. (2023). Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure. Journal of Peptide Science, e3473. [Link]
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Los, G. V., et al. (2008). HaloTag: a novel protein labeling technology for cell imaging and protein analysis. ACS chemical biology, 3(6), 373–382. [Link]
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O'Reilly, M., & O'Donoghue, A. C. (2020). Reactive Sulfur Species: Kinetics and Mechanisms of the Reaction of Cysteine Thiosulfinate Ester with Cysteine to Give Cysteine Sulfenic Acid. The Journal of organic chemistry, 85(15), 9789–9798. [Link]
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Wood, R. J., et al. (2021). Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 349-364). Royal Society of Chemistry. [Link]
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Hamley, I. W. (2017). High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release. ACS Omega, 2(8), 4335-4343. [Link]
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Van der Veken, P., et al. (2021). Thiol-thiol cross-clicking using bromo-ynone reagents. Nature Communications, 12(1), 1-9. [Link]
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Xu, J., et al. (2018). A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates. Analytical chemistry, 90(11), 6894–6901. [Link]
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Lanning, B. R., et al. (2014). Minimizing the off-target reactivity of covalent kinase inhibitors. Nature chemical biology, 10(12), 1021–1028. [Link]
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Zhang, C., et al. (2023). N-Cyano sulfoximine-mediated thiazole ligation with N-terminal cysteine under mild aqueous conditions. Chemical Science, 14(36), 9876-9881. [Link]
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Rodrigues, M. O., et al. (2021). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules, 26(11), 3293. [Link]
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Kumar, A., et al. (2022). Rapid and High-Yielding Disulfide Bioconjugation at Any Desired Site in Proteins. Bioconjugate chemistry, 33(2), 236–245. [Link]
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Sharma, P., et al. (2022). Isothiazoles: Synthetic Strategies and Pharmacological Applications. In Heterocyclic Compounds (pp. 1-25). IntechOpen. [Link]
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D'Agostino, M., et al. (2020). A robust and economical pulse-chase protocol to measure the turnover of HaloTag fusion proteins. Journal of Biological Chemistry, 295(26), 8795–8805. [Link]
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Lyon, R. P., et al. (2014). Long-Term Stabilization of Maleimide–Thiol Conjugates. Bioconjugate Chemistry, 25(8), 1473-1483. [Link]
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Paulsen, C. E., & Carroll, K. S. (2013). Cysteine-mediated redox signaling: chemistry, biology, and tools for discovery. Chemical reviews, 113(7), 4633–4679. [Link]
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Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medicinal & Analytical Chemistry International Journal, 3(2), 1-10. [Link]
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Finnegan, P., et al. (2021). Towards a glutathione-cleavable azobenzene linker for antibody–drug conjugates. RSC Medicinal Chemistry, 12(8), 1335-1339. [Link]
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England, C. G., et al. (2015). HaloTag Technology: A Versatile Platform for Biomedical Applications. Bioconjugate chemistry, 26(6), 975–986. [Link]
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Petrone, P. A., et al. (2021). A Perspective on Covalent Inhibitors: Research and Development Trends of Warheads and Targets. Journal of medicinal chemistry, 64(17), 12013–12046. [Link]
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Di Ianni, A., et al. (2023). Unlocking the Complexity of Antibody-Drug Conjugates: A Cutting-Edge LC-HRMS Approach to Refine Drug-to-Antibody Ratio Measurements with Highly Reactive Payloads. International Journal of Molecular Sciences, 24(7), 6301. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-(Bromomethyl)isothiazole
Executive Summary: The Disposal Imperative
5-(Bromomethyl)isothiazole and its structural analogs are highly reactive intermediates essential in synthetic chemistry and drug development. However, their utility is matched by a significant hazard profile. The presence of a halogen (bromine) and a reactive alkylating moiety (bromomethyl group) classifies this compound as a hazardous material requiring stringent, protocol-driven disposal. Improper handling or disposal can lead to regulatory non-compliance, environmental contamination, and severe health and safety risks for laboratory personnel. This guide provides a comprehensive, step-by-step framework for the safe management and disposal of this compound waste, ensuring the protection of both researchers and the environment.
Hazard Profile of this compound: Understanding the "Why"
A thorough understanding of the chemical's properties is the foundation of safe handling and disposal. The risks associated with this compound stem from its reactivity, toxicity, and regulatory classification as a halogenated organic compound.
Chemical and Physical Properties
The data presented below is aggregated for brominated isothiazole and thiazole derivatives. Researchers must always consult the specific Safety Data Sheet (SDS) for the exact material in use.
| Property | Value / Information | Source |
| Chemical Family | Halogenated Heterocyclic Compound | General Chemical Knowledge |
| Molecular Formula | C₄H₄BrNS (Example: 5-Bromo-3-methylisothiazole) | [1] |
| Molecular Weight | ~178.05 g/mol (Example: 5-Bromo-3-methylisothiazole) | [1] |
| Appearance | Varies; often a liquid or low-melting solid | General Chemical Knowledge |
| Key Hazards | Acutely Toxic, Skin/Eye Irritant, Respiratory Irritant, Alkylating Agent | [1][2][3] |
| GHS Hazard Codes | H302, H312, H315, H318/H319, H332, H335 | [1][2] |
Toxicological Profile: An Agent of Harm
This compound is hazardous through multiple exposure routes. Its GHS classification as "Harmful if swallowed, in contact with skin or if inhaled" underscores the need for stringent containment.[1] The compound causes skin irritation and can lead to serious eye damage.[1][2] Furthermore, as a respiratory irritant, all handling must be conducted within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[2]
The core toxicological concern stems from the bromomethyl group , which makes the compound a potent alkylating agent . Alkylating agents are reactive electrophiles that can covalently modify biological nucleophiles like DNA and proteins. This mechanism is the basis for the carcinogenicity of many such compounds and necessitates treating this compound with the highest degree of caution.[3][4]
Reactivity and Incompatibility
Safe disposal is contingent on proper segregation. Mixing incompatible chemicals can lead to violent reactions, gas evolution, or fire.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong reducing agents, strong acids, and bases.[5][6]
-
Hazardous Decomposition: Upon heating or combustion, this compound is expected to decompose and release highly toxic and corrosive fumes, including nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen bromide (HBr).[5]
-
Nucleophilic Substitution: The bromomethyl group is susceptible to reaction with nucleophiles.[7] This reactivity must be considered when choosing waste containers and planning any potential neutralization steps.
The Regulatory Landscape: EPA and OSHA Compliance
Disposal of this compound is governed by federal and local regulations. Adherence to these guidelines is mandatory.
-
EPA Hazardous Waste Classification: As a halogenated organic compound, this waste stream is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9] Depending on its use and disposal context, it may fall under the following waste codes:
-
OSHA Personnel Safety: The Occupational Safety and Health Administration (OSHA) mandates that employers protect workers from hazardous chemicals.[3] While no specific Permissible Exposure Limit (PEL) exists for this compound, the principles of controlling exposure to hazardous drugs and alkylating agents should be applied, emphasizing engineering controls (fume hoods), administrative controls, and personal protective equipment.[4][12]
Standard Operating Procedure (SOP) for Disposal
This section provides a direct, procedural guide for the lifecycle of this compound waste in a laboratory setting.
Step 1: Pre-Disposal Characterization & Segregation
-
Objective: To correctly classify and segregate the waste at the point of generation.
-
Procedure:
-
Determine the physical state of the waste (liquid or solid).
-
Identify all constituents. Waste containing this compound must never be mixed with non-halogenated organic waste.
-
Segregate into a dedicated waste stream labeled "Halogenated Organic Waste." This is crucial as halogenated waste requires specific disposal methods, typically high-temperature incineration with acid gas scrubbers, and is more costly to dispose of than non-halogenated solvents.[8][13]
-
Step 2: Personal Protective Equipment (PPE) Protocol
-
Objective: To protect personnel from chemical exposure during handling and disposal.
-
Procedure:
-
Hand Protection: Wear double-gloved nitrile or neoprene gloves.
-
Eye Protection: Use chemical splash goggles.
-
Body Protection: A fully buttoned, long-sleeved lab coat is mandatory.
-
Respiratory Protection: All handling of open containers must be performed inside a certified chemical fume hood.
-
Step 3: Waste Collection & Containment
-
Objective: To safely contain the waste in appropriate, sealed containers.
-
Procedure:
-
Liquid Waste: Collect in a designated, compatible container (e.g., glass or polyethylene-lined steel) that can be tightly sealed.[14] Do not overfill; leave at least 10% headspace for vapor expansion.
-
Solid Waste: Collect contaminated solids (e.g., silica gel, contaminated filter paper, gloves) in a separate, clearly labeled "Halogenated Solid Waste" container. A heavy-duty plastic bag or a lined drum is appropriate.[15]
-
Sharps: Contaminated needles or razor blades must be placed in a designated sharps container and treated as hazardous chemical waste.
-
Step 4: Labeling and Temporary Storage
-
Objective: To ensure clear communication of hazards and compliance with regulations.
-
Procedure:
-
Attach a "Hazardous Waste" label to the container as soon as the first drop of waste is added.
-
Clearly list all chemical constituents and their approximate percentages.
-
Keep containers closed at all times except when adding waste.
-
Store the waste container in a designated satellite accumulation area that is within the laboratory and under the control of the operator. Ensure secondary containment is used to capture any potential leaks.
-
Step 5: Final Disposal Pathway
-
Objective: To transfer the waste to the institution's Environmental Health & Safety (EHS) department for final disposal.
-
Procedure:
-
Once the container is full or is no longer needed, complete a chemical collection request form as per your institution's EHS procedures.
-
Arrange for pickup by trained EHS personnel.
-
DO NOT attempt to dispose of this chemical down the drain or in the regular trash. This is a serious regulatory violation and environmental hazard.
-
Emergency Procedures: Spill and Exposure Management
Small Spill (inside a chemical fume hood):
-
Ensure your PPE is intact.
-
Contain the spill using an inert absorbent material like vermiculite or sand.
-
Carefully collect the absorbed material using non-sparking tools and place it into the "Halogenated Solid Waste" container.
-
Decontaminate the area with a suitable solvent (e.g., acetone, ethanol) followed by soap and water. Collect all cleaning materials as hazardous waste.
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[16]
-
Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[16]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[16]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[16]
Visual Workflow: Disposal Decision Pathway
The following diagram illustrates the logical steps for correctly segregating and disposing of waste containing this compound.
Caption: Disposal decision workflow for this compound waste.
References
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PubChem. (n.d.). 5-Bromo-3-methylisothiazole. National Center for Biotechnology Information. Retrieved from [Link]
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Litvinchuk, M. B., Bentya, A. V., Slyvka, N. Y., & Vovk, M. V. (2018). Synthesis and functionalization of 2-alkylidene-5-(bromomethyl)-2,3-dihydro-1,3-thiazole derivatives. Chemistry of Heterocyclic Compounds, 54(5), 559–567. Retrieved from [Link]
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PubChem. (n.d.). 5-Bromo-1,2-thiazole. National Center for Biotechnology Information. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs. U.S. Department of Labor. Retrieved from [Link]
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MDPI. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Retrieved from [Link]
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Electronic Code of Federal Regulations (eCFR). (n.d.). Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs. U.S. Department of Labor. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (1983). Bromination Process For Disposal Of Spilled Hazardous Materials. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling 5-(Bromomethyl)isothiazole: Essential Safety and Operational Protocols
As researchers and drug development professionals, our work with novel chemical entities like 5-(Bromomethyl)isothiazole is foundational to innovation. The isothiazole ring is a privileged scaffold in medicinal chemistry, appearing in compounds with applications ranging from fungicides to potential therapeutics.[1][2] However, the very features that make this molecule a versatile synthetic building block—specifically the reactive bromomethyl group—also demand our utmost respect and a rigorous approach to safety.
This guide moves beyond a simple checklist. It is designed to provide you, my fellow scientists, with a deep, mechanistic understanding of the risks associated with this compound and to equip you with field-proven, procedural guidance for its safe handling, use, and disposal. Our goal is not merely to avoid incidents but to foster a laboratory environment where safety and scientific excellence are inextricably linked.
Hazard Assessment: Understanding the Reactivity of this compound
The primary hazards of this compound stem from its identity as a potent alkylating agent . The bromomethyl group (-CH2Br) is highly electrophilic, meaning it readily reacts with nucleophiles. In a biological context, this includes water, but more critically, the functional groups found in proteins and DNA. This reactivity is the root cause of its toxicological profile.
Furthermore, compounds with similar structures are known lachrymators, causing irritation and tearing upon exposure to vapors. The combination of these properties necessitates robust engineering controls and personal protective equipment (PPE) to prevent any direct contact.
The hazards associated with brominated isothiazole and thiazole derivatives are well-documented and summarized below.[3][4][5]
| Hazard Class | GHS Hazard Statement | Significance for the Researcher |
| Acute Toxicity | H302: Harmful if swallowedH311/H312: Toxic/Harmful in contact with skinH332: Harmful if inhaled | Systemic toxicity can occur through multiple routes of exposure. Skin contact is a significant risk. |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damageH315: Causes skin irritation | The compound is corrosive. Direct contact can cause immediate and severe chemical burns.[3][4] |
| Eye Damage/Irritation | H318: Causes serious eye damage | This is a critical risk. Even minor splashes can lead to irreversible eye damage.[3][6][7] |
| Sensitization | H317: May cause an allergic skin reaction | Repeated exposure, even at low levels, can lead to allergic contact dermatitis.[4][8] |
| Mutagenicity | H341: Suspected of causing genetic defects | As an alkylating agent, there is a plausible risk of DNA damage. Long-term exposure must be minimized.[4] |
| Environmental | H411: Toxic to aquatic life with long lasting effects | Improper disposal can have significant environmental consequences.[4][8] |
The Hierarchy of Controls: Your First Line of Defense
Before any discussion of PPE, we must prioritize engineering and administrative controls. PPE is the last line of defense, intended to protect you when other controls cannot eliminate the hazard completely.
Caption: Hierarchy of Controls for Safe Chemical Handling.
All handling of this compound must be performed inside a certified chemical fume hood. This is a non-negotiable requirement to control vapor inhalation, which may cause respiratory irritation.[3][5] Ensure that an emergency eyewash and safety shower are readily accessible and have been tested within the last month.[7]
Core PPE Protocol: A Barrier Between You and the Hazard
When working with this compound, a standard cotton lab coat and single pair of gloves are insufficient. The following PPE ensemble is mandatory.
-
Hand Protection: Double-gloving with powder-free nitrile gloves is required.[9][10] The outer glove protects against immediate contamination, while the inner glove provides a clean layer in case the outer glove is breached or needs to be removed.
-
Rationale: Nitrile provides good resistance to a range of chemicals. Double-gloving allows for the safe removal of the contaminated outer glove within the fume hood, minimizing the spread of contamination outside the primary work area.[9] Gloves should be changed every 30-60 minutes or immediately upon known contact.[9]
-
-
Eye and Face Protection: Due to the severe eye damage risk, both of the following are required:
-
Chemical Splash Goggles (ANSI Z87.1 certified): These provide a full seal around the eyes to protect from splashes.
-
Full-Face Shield: Worn over the goggles, this protects the rest of the face from splashes.
-
-
Body Protection: A polypropylene-coated lab coat or a similar chemical-resistant material is necessary.[11] Standard cotton lab coats can absorb spills, holding the chemical against your skin. For procedures involving larger quantities (>50g) or a significant risk of splashing, a chemical-resistant apron worn over the lab coat is strongly recommended.
Procedural Guidance: From Preparation to Disposal
Adherence to procedure is paramount. The following step-by-step protocols are designed to be self-validating systems, ensuring safety at every stage of your workflow.
Experimental Workflow: A Safety-First Approach
Caption: A workflow emphasizing safety checkpoints.
Protocol 1: Donning and Doffing PPE
The sequence of putting on and removing PPE is critical to prevent cross-contamination.
Donning (Putting On):
-
Put on your inner pair of nitrile gloves.
-
Don your chemical-resistant lab coat, ensuring it is fully buttoned.
-
Put on your chemical splash goggles.
-
Put on your face shield.
-
Finally, put on your outer pair of nitrile gloves, ensuring the cuffs go over the sleeves of your lab coat.[9]
Doffing (Taking Off):
-
Inside the Fume Hood: Remove the outer, contaminated gloves. Dispose of them in the designated hazardous waste container.
-
Step Away from the Immediate Work Area: Remove your face shield, handling it by the headband.
-
Remove your lab coat, turning it inside out as you remove it to contain any contamination.
-
Remove your safety goggles.
-
Remove the inner pair of gloves, using a proper technique to avoid touching the outside of the glove with your bare skin.[12]
-
Wash your hands thoroughly with soap and water.
Protocol 2: Spill Management
In the event of a spill inside the fume hood:
-
Alert Colleagues: Inform others in the lab of the spill.
-
Contain the Spill: Use a spill kit with an inert absorbent material like vermiculite or sand to cover the spill. Do not use combustible materials like paper towels.
-
Neutralization (Optional, for experts): If you are trained and have the appropriate materials, a neutralizing agent can be considered. However, absorption is the primary method.
-
Collection: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.[6][7]
-
Decontamination: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report: Report the spill to your laboratory supervisor or safety officer.
Protocol 3: Waste Disposal
All materials that come into contact with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated gloves, absorbent materials, pipette tips, and empty containers should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures must be collected in a labeled, sealed hazardous waste container. Do not pour this chemical down the drain, as it is toxic to aquatic life.[4][7][8]
-
Disposal: All waste must be disposed of through your institution's approved hazardous waste disposal program, in accordance with all local and national regulations.[6]
By understanding the chemical principles behind the hazards of this compound and rigorously applying these operational and safety plans, you can confidently and safely leverage its synthetic utility in your research.
References
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Capot Chemical. (2026). MSDS of 5-Bromo-thiazole-2-carboxylic acid. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
